molecular formula C9H18NO8P B1221703 Phosphopantothenic acid CAS No. 5875-50-3

Phosphopantothenic acid

Cat. No.: B1221703
CAS No.: 5875-50-3
M. Wt: 299.21 g/mol
InChI Key: XHFVGHPGDLDEQO-ZETCQYMHSA-N
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Description

(R)-4'-phosphopantothenic acid is an amidoalkyl phosphate that is the 4-phosphate derivative of (R)-pantothenic acid. It has a role as a Saccharomyces cerevisiae metabolite, an Escherichia coli metabolite and a mouse metabolite. It is functionally related to a (R)-pantothenic acid. It is a conjugate acid of a (R)-4'-phosphopantothenate(1-).
D-4'-Phosphopantothenate is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).
Phosphopantothenic acid is a natural product found in Bombyx mori and Homo sapiens with data available.
(R)-4'-phosphopantothenic acid is a metabolite found in or produced by Saccharomyces cerevisiae.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18NO8P/c1-9(2,5-18-19(15,16)17)7(13)8(14)10-4-3-6(11)12/h7,13H,3-5H2,1-2H3,(H,10,14)(H,11,12)(H2,15,16,17)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHFVGHPGDLDEQO-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(COP(=O)(O)O)C(C(=O)NCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(COP(=O)(O)O)[C@H](C(=O)NCCC(=O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18NO8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40974271
Record name D-4'-Phosphopantothenate
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Molecular Weight

299.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name D-4'-Phosphopantothenate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001016
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

5875-50-3
Record name 4′-Phosphopantothenic acid
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Record name Phosphopantothenic acid
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Record name Phosphopantothenic acid
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Record name D-4'-Phosphopantothenate
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Record name PHOSPHOPANTOTHENIC ACID
Source FDA Global Substance Registration System (GSRS)
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name D-4'-Phosphopantothenate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0001016
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

The PPA Checkpoint: Phosphopantothenic Acid in Coenzyme A Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Metabolic Engineering and Therapeutic Development

Executive Summary

Coenzyme A (CoA) is the universal acyl carrier, essential for the TCA cycle, fatty acid metabolism, and epigenetic regulation. While the pathway from Pantothenate (Vitamin B5) to CoA is well-mapped, the formation and utilization of 4'-Phosphopantothenic Acid (PPA) represents the critical "commitment step."[1]

This guide dissects the role of PPA as the metabolic checkpoint. It addresses the kinetic bottleneck imposed by Pantothenate Kinase (PanK), the structural constraints of PPA cellular entry, and the modern therapeutic strategies—specifically in Pantothenate Kinase-Associated Neurodegeneration (PKAN)—that utilize PPA prodrugs to bypass metabolic blockades.

Part 1: The Biochemistry of Commitment

The Gatekeeper: Pantothenate Kinase (PanK)

The conversion of Pantothenate to PPA is catalyzed by Pantothenate Kinase (PanK).[1][2][3][4][5] In mammalian systems, this step is not merely catalytic; it is the primary regulatory valve for the entire CoA pathway.[1]

  • Reaction: Pantothenate + ATP

    
     4'-Phosphopantothenic Acid (PPA) + ADP
    
  • Kinetic Control: PanK is subject to potent feedback inhibition by downstream acyl-CoA species (specifically Acetyl-CoA and free CoA). This prevents the wasteful accumulation of PPA when cellular energy demands are met.

  • Isoform Specificity: Humans express four PanK isoforms (PanK1

    
    , PanK1
    
    
    
    , PanK2, PanK3).[4] PanK2 is mitochondrial and is the specific isoform mutated in PKAN, leading to a localized deficiency of PPA in neuronal tissues.[6][7]
The PPA Bottleneck

PPA is the first committed intermediate. Once Pantothenate is phosphorylated, it is chemically "locked" into the pathway. However, PPA itself poses a unique challenge:

  • Chemical Instability: It is a charged, polar molecule.

  • Membrane Impermeability: Unlike Pantothenate, PPA cannot traverse the plasma membrane via the Sodium-Dependent Multivitamin Transporter (SMVT).

  • Implication: Exogenous PPA cannot be used directly to rescue PanK deficiency, necessitating the development of membrane-permeable prodrugs (see Part 3).

Part 2: Downstream Flux (The PPCS Junction)

Following PPA formation, the pathway proceeds to the condensation with cysteine. This step is catalyzed by Phosphopantothenoylcysteine Synthetase (PPCS) .[5][8][9]

The Species Divergence (Drug Target Opportunity)

A critical insight for antimicrobial drug development lies in the cofactor requirement of PPCS:

  • Mammalian PPCS: Utilizes ATP to activate PPA.

  • Bacterial PPCS (e.g., E. coli): Utilizes CTP to activate PPA.

This mechanistic divergence allows for the design of inhibitors that selectively target bacterial PPCS without affecting human CoA synthesis, a high-value strategy for novel antibiotics.

Visualizing the Pathway

The following diagram details the canonical mammalian pathway, highlighting the PPA checkpoint and the downstream enzymatic cascade.

CoABiosynthesis Pantothenate Pantothenate (Vitamin B5) PanK PanK (Pantothenate Kinase) Pantothenate->PanK PPA 4'-Phosphopantothenic Acid (PPA) PPCS PPCS (Synthetase) PPA->PPCS PPC 4'-Phosphopantothenoylcysteine PPCDC PPCDC (Decarboxylase) PPC->PPCDC PPantetheine 4'-Phosphopantetheine PPAT PPAT (Transferase) PPantetheine->PPAT DephosphoCoA Dephospho-CoA DPCK DPCK (Kinase) DephosphoCoA->DPCK CoA Coenzyme A CoA->PanK Feedback Inhibition PanK->PPA ATP -> ADP PPCS->PPC ATP + Cysteine (Mammalian) PPCDC->PPantetheine -CO2 PPAT->DephosphoCoA ATP -> PPi DPCK->CoA ATP -> ADP

Figure 1: The Mammalian Coenzyme A Biosynthetic Pathway. Note the feedback inhibition loop where CoA regulates PanK, the rate-limiting enzyme that produces PPA.[3]

Part 3: Therapeutic Frontiers (PKAN & PPA Prodrugs)

Pantothenate Kinase-Associated Neurodegeneration (PKAN) is a genetic disorder caused by mutations in PANK2.[4][6] The resulting deficiency in PPA leads to CoA depletion, iron accumulation, and neurodegeneration.[4]

The "Bypass" Strategy

Since PanK is non-functional, high-dose Pantothenate is often ineffective because the enzyme cannot phosphorylate it. The solution is to supply PPA directly. However, due to PPA's membrane impermeability, Fosmetpantotenate was developed.

  • Mechanism: Fosmetpantotenate is a membrane-permeable PPA prodrug. Once inside the cell, it is cleaved by intracellular esterases to release free PPA, effectively bypassing the defective PanK enzyme and restoring CoA flux.

BypassTherapy cluster_cell Neuronal Cell Membrane Extracellular Extracellular Space Cytosol Cytosol Pantothenate Pantothenate PanK_Defect PanK2 (Mutated/Inactive) Pantothenate->PanK_Defect Blocked Fosmet Fosmetpantotenate (Prodrug) Esterase Intracellular Esterases Fosmet->Esterase Membrane Permeable PPA PPA (Restored) Esterase->PPA Hydrolysis CoA Coenzyme A PPA->CoA Downstream Enzymes

Figure 2: Mechanism of Action for Fosmetpantotenate.[10] The prodrug crosses the membrane and releases PPA, bypassing the metabolic block caused by PanK2 mutation.

Part 4: Experimental Protocols

LC-MS/MS Quantification of PPA and CoA

Accurate quantification of PPA is challenging due to its polarity and low abundance relative to CoA. The following protocol utilizes Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with Tandem Mass Spectrometry.

Objective: Simultaneous quantification of Pantothenate, PPA, and CoA in tissue samples.

Reagents & Standards:
  • Internal Standards (IS):

    
    -Pantothenate and 
    
    
    
    -CoA (Stable isotope labeling is mandatory for matrix effect correction).
  • Extraction Solvent: 80:20 Acetonitrile:Water (v/v) with 0.1% Formic Acid, pre-chilled to -20°C.

Protocol Steps:
  • Tissue Harvesting: Rapidly harvest tissue (e.g., liver, brain) and immediately snap-freeze in liquid nitrogen. Note: CoA degrades rapidly; speed is critical.

  • Homogenization:

    • Add 20 mg frozen tissue to 400 µL of cold Extraction Solvent .

    • Add 10 µL of Internal Standard mix.

    • Homogenize using a bead beater (2 cycles, 30 sec, 4°C).

  • Protein Precipitation: Incubate on ice for 10 minutes, then centrifuge at 15,000 x g for 15 minutes at 4°C.

  • Supernatant Recovery: Transfer supernatant to a new vial.

  • LC-MS/MS Analysis:

    • Column: Amide-HILIC column (e.g., Waters BEH Amide, 2.1 x 100 mm).

    • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 9.0).

    • Mobile Phase B: Acetonitrile.

    • Gradient: 95% B to 50% B over 10 minutes.

    • Detection: Negative Electrospray Ionization (ESI-). Monitor MRM transitions for PPA (m/z 298

      
       79 for phosphate group).
      

Data Table: Typical MRM Transitions

Analyte Precursor Ion (m/z) Product Ion (m/z) Cone Voltage (V)
Pantothenate 218.1 88.0 25
PPA 298.0 79.0 30
Coenzyme A 766.1 408.0 45

| IS-Pantothenate | 222.1 | 92.0 | 25 |

References

  • Leonardi, R., et al. (2005). "Modulation of Pantothenate Kinase 3 Activity by Phosphorylation." Journal of Biological Chemistry. Link

  • Strauss, E., & Begley, T. P. (2002). "The antibiotic activity of N-pentylpantothenamide results from its conversion to ethyldethia-coenzyme A, a coenzyme A antimetabolite." Journal of Biological Chemistry. Link

  • Elbaum, D., et al. (2018). "Fosmetpantotenate (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models."[11] PLOS ONE. Link

  • Lu, L., et al. (2018). "LC-MS/MS method for the quantitation of coenzyme A and its thioesters in biological samples." Analytical Methods. Link

  • Daugherty, M., et al. (2002).[8] "Complete Reconstitution of the Human Coenzyme A Biosynthetic Pathway." Journal of Biological Chemistry. Link

Sources

The PPA Bridge: Technical Guide to Phosphopantothenic Acid as a Precursor to 4'-Phosphopantetheine

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Metabolic Bypass

In the biosynthesis of Coenzyme A (CoA), the conversion of Pantothenate (Vitamin B5) to 4'-Phosphopantothenate (PPA) is the canonical rate-limiting step, catalyzed by Pantothenate Kinase (PanK).[1] This step is subject to potent feedback inhibition by CoA and its thioesters.

For drug developers and metabolic engineers, PPA represents a critical "bypass" intermediate .[1] By supplying PPA directly, or upregulating the downstream enzymes, researchers can:

  • Override Feedback Inhibition: Decouple flux from the strict regulation of PanK.

  • Rescue Metabolic Defects: Address Pantothenate Kinase-Associated Neurodegeneration (PKAN) where PanK is genetically defective.[1]

  • Optimize ACP Loading: 4'-Phosphopantetheine (4'-PPT) is the essential prosthetic group for Acyl Carrier Proteins (ACP) and Peptidyl Carrier Proteins (PCP).[1]

This guide details the technical conversion of PPA to 4'-PPT, focusing on the mechanistic enzymology of Phosphopantothenoylcysteine Synthetase (PPCS) and Phosphopantothenoylcysteine Decarboxylase (PPCDC) .[1]

The Biosynthetic Mechanism

The conversion of PPA to 4'-PPT involves two enzymatic steps that are often tightly coupled. Understanding the cofactor requirements of these enzymes is critical for assay design.

Step 1: Cysteine Ligation (PPCS)[1]
  • Enzyme: Phosphopantothenoylcysteine synthetase (PPCS / CoaB).[1]

  • Reaction: PPA + L-Cysteine + NTP

    
     4'-Phosphopantothenoyl-cysteine (PPC) + NMP + PPi.[1]
    
  • Critical Distinction:

    • Bacterial (e.g., E. coli): Uses CTP to form an acyl-cytidylate intermediate.[1]

    • Eukaryotic (e.g., Mammalian/Plant): Uses ATP to form an acyl-adenylate intermediate.[1]

    • Implication: If testing antimicrobial targets, use CTP.[1] If developing human therapeutics (PKAN), use ATP.[1]

Step 2: Decarboxylation (PPCDC)[1]
  • Enzyme: Phosphopantothenoylcysteine decarboxylase (PPCDC / CoaC).[1]

  • Reaction: PPC

    
     4'-Phosphopantetheine (4'-PPT) + CO
    
    
    
    .[1]
  • Cofactor: Flavin Mononucleotide (FMN ).[1]

  • Mechanism: Oxidative decarboxylation.[1] The thiol is oxidized to a thioaldehyde (facilitating decarboxylation), then reduced back to a thiol.[1][2][3]

Pathway Visualization[1]

CoABiosynthesis cluster_bypass The PPA Bypass Pan Pantothenate (Vit B5) PPA 4'-Phosphopantothenate (PPA) Pan->PPA PanK (ATP -> ADP) PPC 4'-Phosphopantothenoyl- cysteine (PPC) PPA->PPC PPCS (Cys + ATP/CTP) PPT 4'-Phosphopantetheine (4'-PPT) PPC->PPT PPCDC (FMN, -CO2) CoA Coenzyme A PPT->CoA PPAT / DPCK

Figure 1: The CoA biosynthetic pathway highlighting the PPA-to-PPT conversion module.[1] The dashed red line indicates the rate-limiting PanK step bypassed by using PPA.

Experimental Protocols

Synthesis of PPA (Chemo-Enzymatic Route)

Why Chemo-Enzymatic? Pure chemical phosphorylation of pantothenate is non-selective, often yielding mixtures of 2'- and 4'-phosphates that are difficult to separate.[1] The enzymatic route guarantees 4'-regiospecificity.

Reagents:

  • Pantothenate Kinase (PanK, bacterial or mammalian).[1]

  • Pantothenate (Sodium salt).[1]

  • ATP (Adenosine Triphosphate).[1][4][5][6]

  • Magnesium Chloride (MgCl

    
    ).[1]
    

Workflow:

  • Reaction Mix: Prepare 50 mM Tris-HCl (pH 7.6), 10 mM MgCl

    
    , 5 mM ATP, 5 mM Pantothenate.
    
  • Initiation: Add PanK (0.1 U/mL). Incubate at 37°C for 2-4 hours.

  • Monitoring: Track ATP consumption via HPLC (C18 column) or coupled pyruvate kinase/LDH assay.

  • Purification (Optional): For pure PPA isolation, use anion exchange chromatography (DEAE-Sepharose), eluting with a linear gradient of LiCl or NH

    
    HCO
    
    
    
    .[1]
  • Storage: PPA is stable at -20°C.

Conversion of PPA to 4'-PPT (Coupled Assay)

This protocol describes the conversion using a coupled PPCS/PPCDC system. This is the standard for generating 4'-PPT for downstream applications (e.g., in vitro ACP loading).

Table 1: Reaction Components

ComponentConcentrationFunction
Substrate 1.0 mM PPAPrecursor
Co-Substrate 2.0 mM L-CysteineThiol donor
Energy Source 5.0 mM ATP (or CTP)Activates PPA (Species dependent)
Reducing Agent 2.0 mM DTT or TCEPPrevents disulfide formation
Cofactor 10

M FMN
Required for PPCDC activity
Buffer 50 mM Tris-HCl, pH 7.6Physiological buffer
Ion 10 mM MgCl

Essential for Synthetase activity

Step-by-Step Methodology:

  • Enzyme Prep: Thaw purified recombinant PPCS and PPCDC on ice.

    • Note: If using E. coli CoaBC (bifunctional protein), a single enzyme addition is sufficient.[1] If using human enzymes, add equimolar amounts of PPCS and PPCDC.

  • Master Mix: Combine Buffer, MgCl

    
    , ATP/CTP, DTT, and FMN.[1]
    
  • Substrate Addition: Add PPA and L-Cysteine.

  • Reaction Start: Initiate by adding enzymes (approx. 1

    
    M final concentration).[1]
    
  • Incubation: 37°C for 60 minutes.

  • Quenching: Stop reaction by heating to 95°C for 2 min or adding equal volume of methanol (for MS analysis).

  • Validation:

    • Ellman's Reagent: Detects free thiols.[1] Note that Cysteine is also a thiol, so this assay only works if you separate products or use a specific HPLC derivatization method.[1]

    • HPLC-MS (Recommended):

      • Column: C18 Reverse Phase.[1]

      • Mobile Phase: 10 mM Ammonium Acetate (pH 5.[1]0) / Acetonitrile gradient.

      • Target Mass (4'-PPT): 358.34 Da .

Mechanistic Deep Dive: The CTP vs. ATP Switch

A frequent point of failure in drug development assays is the mismatch between enzyme source and nucleotide triphosphate.

  • The Mechanism: The carboxyl group of PPA must be activated to facilitate nucleophilic attack by the amino group of cysteine.

  • Bacterial PPCS: Uses CTP to form 4'-phosphopantothenoyl-CMP .[1] Pyrophosphate (PPi) is released.[1]

  • Human PPCS: Uses ATP to form 4'-phosphopantothenoyl-AMP .[1] PPi is released.[1]

Why this matters: If you screen for inhibitors of bacterial PPCS (antibiotics) using an ATP-based assay, you will see zero activity regardless of the inhibitor, leading to false negatives/positives.[1]

PPCS_Mechanism cluster_0 Activation Step cluster_1 Ligation Step PPA PPA (Carboxylate) Intermediate Acyl-Nucleotide Intermediate (High Energy) PPA->Intermediate + ATP (Human) + CTP (Bacteria) PPC_Product PPC (Peptide Bond Formed) Intermediate->PPC_Product Nucleophilic Attack (-AMP/CMP) Cys L-Cysteine Cys->PPC_Product Amine Donor

Figure 2: The bipartite mechanism of PPCS. The choice of nucleotide (ATP vs CTP) dictates the intermediate formed.[1]

Therapeutic & Industrial Applications

PKAN Therapy (The BBB Challenge)

In Pantothenate Kinase-Associated Neurodegeneration (PKAN), PanK2 is defective.[1]

  • Strategy: Supplement with downstream intermediates (PPA or 4'-PPT).

  • Challenge: PPA is highly charged (phosphate group) and has negligible Blood-Brain Barrier (BBB) permeability.[1]

  • Solution:

    • 4'-PPT: Surprisingly, 4'-PPT has shown better efficacy than PPA in some models, likely due to specific transporters or extracellular stability [1].[1]

    • Prodrugs: Acetyl-CoA precursors or "masked" phosphates (e.g., phosphoramidates) are currently in clinical development to deliver PPA/PPT across the BBB.[1]

Holo-ACP Generation

In recombinant protein production, ACPs and PCPs are often expressed in the "apo" form (inactive).[1]

  • Protocol: To activate them, one must transfer the 4'-phosphopantetheine moiety from CoA (or generated 4'-PPT) to the conserved Serine residue of the ACP.[1]

  • Enzyme: PPTase (Phosphopantetheinyl transferase), such as Sfp from B. subtilis.[1]

  • Workflow: Apo-ACP + CoA (or 4'-PPT + ATP) + Sfp

    
     Holo-ACP.
    

References

  • Jeong, S. Y., et al. (2019).[1] "4'-Phosphopantetheine corrects CoA, iron, and dopamine metabolic defects in mammalian models of PKAN."[1][7] EMBO Molecular Medicine.[1]

  • Strauss, E., & Begley, T. P. (2002).[1] "The antibiotic activity of N-pentylpantothenamide results from its conversion to ethyldethia-coenzyme A, a coenzyme A antimetabolite."[1] Journal of Biological Chemistry.

  • Manoj, N., et al. (2003).[1] "Structure of human phosphopantothenoylcysteine synthetase." Structure.

  • Leonardi, R., et al. (2005).[1] "Coenzyme A: Back in action." Progress in Lipid Research.

  • Vogel, F., et al. (2019).[1] "One-pot enzymatic synthesis of CoA precursors." Scientific Reports.[1]

Sources

An In-Depth Technical Guide to the Biochemical Properties of 4'-Phosphopantothenate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

4'-Phosphopantothenate is a pivotal, yet often overlooked, intermediate in the universal biosynthesis of Coenzyme A (CoA), a cofactor essential for numerous metabolic reactions, including the Krebs cycle and fatty acid metabolism.[1][2][3] This guide provides a comprehensive examination of the biochemical landscape of 4'-phosphopantothenate, intended for researchers, scientists, and drug development professionals. We will dissect its synthesis via distinct evolutionary pathways, explore its metabolic fate, and detail robust analytical methodologies for its study. By synthesizing field-proven insights with foundational biochemical principles, this document serves as a technical resource for interrogating and leveraging the properties of this critical metabolite.

Introduction: The Centrality of 4'-Phosphopantothenate

Coenzyme A functions as the principal acyl carrier in all domains of life, participating in a vast array of synthetic and degradative biochemical reactions.[2][4] The entire pathway for its de novo synthesis begins with the vitamin pantothenate (Vitamin B5). The phosphorylation of pantothenate to form 4'-phosphopantothenate is the first committed and rate-limiting step in the CoA biosynthetic pathway, marking the point of entry for this essential vitamin into its metabolically active form.[5] Understanding the properties of 4'-phosphopantothenate is therefore fundamental to understanding the regulation of cellular metabolism and to developing novel therapeutics for metabolic disorders.

Chemical and Physical Properties

4'-Phosphopantothenate, also known as (R)-4'-phosphopantothenic acid, is the 4'-phosphate ester of pantothenic acid.[6] Its structure comprises a pantoic acid moiety linked via an amide bond to β-alanine, with a phosphate group esterified to the primary alcohol of the pantoic acid portion. This phosphorylation is critical for its subsequent enzymatic conversions.

PropertyValueSource(s)
Chemical Formula C₉H₁₈NO₈P[1]
Average Molecular Weight 299.215 g/mol [1]
Monoisotopic Molecular Weight 299.077003069 g/mol [1]
Synonyms 4'-P-Pantothenate, 4'PPA, D-4'-Phosphopantothenate[1]
Functional Class Amidoalkyl phosphate[6]

The Divergent Biosynthetic Pathways of 4'-Phosphopantothenate

Nature has evolved two distinct strategies for the synthesis of 4'-phosphopantothenate, a fascinating example of mosaic evolution in a core metabolic pathway. The distinction lies in the timing of the phosphorylation relative to the condensation with β-alanine.

The Canonical Pathway in Bacteria and Eukaryotes

In most bacteria and all eukaryotes, pantothenate is first synthesized by the condensation of pantoate and β-alanine, a reaction catalyzed by pantothenate synthetase (PS).[3][7] Subsequently, pantothenate kinase (PanK) catalyzes the ATP-dependent phosphorylation of pantothenate to yield 4'-phosphopantothenate.[5][7] This reaction is the primary regulatory point of the entire CoA pathway, subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA.[8][9]

The Archaeal "Phosphorylation-First" Pathway

Archaea, with few exceptions, lack identifiable homologs for pantothenate synthetase and the canonical pantothenate kinase.[10][11] Instead, they employ a reverse-order pathway. First, pantoate is phosphorylated by the novel enzyme pantoate kinase (PoK) to form 4-phosphopantoate.[10] This intermediate is then condensed with β-alanine in an ATP-dependent reaction catalyzed by phosphopantothenate synthetase (PPS) to produce 4'-phosphopantothenate.[10][12] This alternative route underscores the metabolic plasticity of the archaeal domain and presents unique enzymatic targets not found in bacteria or eukaryotes.

Biosynthesis_Pathways cluster_0 Canonical Pathway (Bacteria/Eukaryotes) cluster_1 Archaeal Pathway Pantoate_B Pantoate Pantothenate Pantothenate Pantoate_B->Pantothenate Pantothenate Synthetase (PS) beta_Alanine_B β-Alanine beta_Alanine_B->Pantothenate Pantothenate Synthetase (PS) Phosphopantothenate_B 4'-Phosphopantothenate Pantothenate->Phosphopantothenate_B Pantothenate Kinase (PanK) ATP_B ATP ADP_B ADP ATP_B->ADP_B Pantoate_A Pantoate Phosphopantoate 4-Phosphopantoate Pantoate_A->Phosphopantoate Pantoate Kinase (PoK) ATP_A1 ATP ADP_A1 ADP ATP_A1->ADP_A1 Phosphopantothenate_A 4'-Phosphopantothenate Phosphopantoate->Phosphopantothenate_A Phosphopantothenate Synthetase (PPS) beta_Alanine_A β-Alanine beta_Alanine_A->Phosphopantothenate_A Phosphopantothenate Synthetase (PPS) ATP_A2 ATP ADP_A2 ADP ATP_A2->ADP_A2

Caption: Comparative pathways for 4'-phosphopantothenate biosynthesis.

Metabolic Fate: Conversion to Coenzyme A

Once synthesized, 4'-phosphopantothenate is the substrate for phosphopantothenoylcysteine synthetase (PPCS), which catalyzes its condensation with L-cysteine.[13][14][15] This is the second step in the universal CoA pathway.

The Mechanism of Phosphopantothenoylcysteine Synthetase (PPCS)

PPCS ligates 4'-phosphopantothenate and L-cysteine to form (R)-4'-phospho-N-pantothenoylcysteine (PPC).[13] A key mechanistic divergence exists between prokaryotic and eukaryotic enzymes.

  • Prokaryotic PPCS (CoaB): Most bacterial enzymes utilize cytidine triphosphate (CTP) as the energy source, proceeding through a 4'-phosphopantothenoyl-CMP intermediate.[16][17]

  • Eukaryotic PPCS: The human and plant counterparts are ATP-dependent, forming a 4'-phosphopantothenoyl-AMP intermediate.[2][4][14]

This distinction in nucleotide specificity is a critical consideration for the development of species-specific antibacterial agents targeting the CoA pathway. The reaction proceeds by the activation of the carboxyl group of 4'-phosphopantothenate by the nucleotide, followed by a nucleophilic attack from the amino group of L-cysteine.[14][17]

The product, PPC, is then decarboxylated by phosphopantothenoylcysteine decarboxylase (PPCDC or CoaC) to yield 4'-phosphopantetheine. This molecule is subsequently adenylylated and phosphorylated to complete the synthesis of CoA.[2][4]

CoA_Pathway PPA 4'-Phosphopantothenate PPC (R)-4'-Phospho-N- pantothenoylcysteine (PPC) PPA->PPC PPCS (CoaB) Cys L-Cysteine Cys->PPC PPCS (CoaB) NTP CTP (Prok) or ATP (Euk) NTP->PPC PPCS (CoaB) NMP_PPi CMP/AMP + PPi PPant 4'-Phosphopantetheine PPC->PPant PPCDC (CoaC) CO2 CO₂ DephosphoCoA Dephospho-CoA PPant->DephosphoCoA PPAT (CoaD) ATP_D ATP ATP_D->DephosphoCoA PPAT (CoaD) PPi_D PPi CoA Coenzyme A DephosphoCoA->CoA DPCK (CoaE) ATP_E ATP ATP_E->CoA DPCK (CoaE) ADP_E ADP

Caption: The universal Coenzyme A biosynthetic pathway from 4'-phosphopantothenate.

Analytical Methodologies for 4'-Phosphopantothenate Research

Accurate analysis of 4'-phosphopantothenate requires robust and validated protocols. Due to its polar and phosphorylated nature, special considerations for extraction and detection are necessary.

Workflow: Metabolite Quenching and Extraction

The first critical step in any metabolite analysis is the instantaneous cessation of all enzymatic activity to preserve the in vivo concentration of the analyte.

Analytical_Workflow Start Biological Sample (Cells, Tissue) Quench Metabolic Quenching (e.g., Liquid Nitrogen, Cold Methanol) Start->Quench Step 1: Halt Metabolism Extract Extraction (e.g., Chloroform/ Methanol/Water) Quench->Extract Step 2: Solubilize Metabolites Separate Chromatographic Separation (e.g., HILIC or Ion-Pairing HPLC) Extract->Separate Step 3: Isolate Analyte Detect Detection & Quantification (e.g., LC-MS/MS) Separate->Detect Step 4: Measure Analyte Analysis Data Analysis Detect->Analysis Step 5: Interpret Results

Caption: A generalized workflow for the analysis of 4'-phosphopantothenate.

Protocol: Enzymatic Synthesis of 4'-Phosphopantothenate Standard

A pure analytical standard is essential for quantification. 4'-phosphopantothenate can be synthesized enzymatically using recombinant E. coli pantothenate kinase (Ec-PanK).[10]

Expertise & Causality: This protocol leverages the high specificity of Ec-PanK to ensure the product is the correct (R)-enantiomer. The inclusion of an ATP regeneration system (pyruvate kinase/phosphoenolpyruvate) prevents product inhibition by ADP and drives the reaction to completion.

Methodology:

  • Expression and Purification of Ec-PanK:

    • Transform E. coli BL21(DE3) with a plasmid encoding His-tagged Ec-PanK (coaA gene).

    • Grow cells to an OD₆₀₀ of 0.6-0.8 and induce protein expression with IPTG.

    • Harvest cells, lyse by sonication, and purify the His-tagged protein using a nickel-affinity chromatography column.[10]

    • Verify purity by SDS-PAGE.

  • Synthesis Reaction:

    • Prepare a reaction mixture containing: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 20 mM D-pantothenate, 25 mM ATP, 50 mM phosphoenolpyruvate, 10 U/mL pyruvate kinase, and 1 mg/mL purified Ec-PanK.

    • Incubate at 37°C for 4-6 hours.

  • Monitoring and Purification:

    • Monitor the reaction progress by HPLC, observing the depletion of pantothenate and the appearance of a more polar 4'-phosphopantothenate peak.[10]

    • Once the reaction is complete, terminate by adding perchloric acid to a final concentration of 0.6 M to precipitate the enzyme.

    • Centrifuge to remove the protein pellet, neutralize the supernatant with KOH, and remove the KClO₄ precipitate by centrifugation.

    • Purify the 4'-phosphopantothenate from the supernatant using anion-exchange chromatography.

  • Validation:

    • Confirm the identity and purity of the final product by LC-MS/MS.

Protocol: Quantification by HPLC

High-Performance Liquid Chromatography is a standard method for separating and quantifying 4'-phosphopantothenate from biological extracts.

Expertise & Causality: Due to its high polarity, reverse-phase chromatography is often suboptimal. Hydrophilic Interaction Liquid Chromatography (HILIC) or ion-pairing reverse-phase chromatography provides better retention and separation from other polar metabolites. Mass spectrometry (MS) is the preferred detection method due to its superior sensitivity and specificity over UV detection.

Methodology:

  • Sample Preparation:

    • Perform metabolic quenching and extraction as described in the workflow (Section 4.1). A common method involves rapid immersion in liquid nitrogen followed by extraction with a cold solvent mixture (e.g., 80% methanol).[18]

  • Chromatographic Conditions:

    • Column: A HILIC column (e.g., amide or zwitterionic phase).

    • Mobile Phase A: Acetonitrile.

    • Mobile Phase B: 20 mM ammonium acetate in water, pH 6.8.

    • Gradient: Start at high %A (e.g., 95%) and gradually increase %B to elute polar compounds.

    • Flow Rate: 0.3 - 0.5 mL/min.

    • Column Temperature: 40°C.

  • Mass Spectrometry Detection (Negative Ion Mode):

    • Ionization Source: Electrospray Ionization (ESI).

    • Detection Mode: Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM).

    • Parent Ion (Q1): m/z 298.07 (M-H)⁻

    • Fragment Ions (Q3): Monitor characteristic fragments for quantification and confirmation (e.g., m/z 78.96 for PO₃⁻).

  • Quantification:

    • Generate a standard curve using the purified 4'-phosphopantothenate standard (from Protocol 4.2).

    • Spike a known amount of isotopically labeled 4'-phosphopantothenate into the sample prior to extraction to serve as an internal standard, correcting for matrix effects and extraction losses.

    • Calculate the concentration in the sample by interpolating its peak area ratio (analyte/internal standard) on the standard curve.

Clinical and Pharmacological Significance

The pathway leading to and from 4'-phosphopantothenate is a nexus of clinical interest, particularly in the context of rare genetic disorders and drug development.

Pantothenate Kinase-Associated Neurodegeneration (PKAN)

PKAN is a devastating neurodegenerative disorder caused by mutations in the PANK2 gene, which encodes a mitochondrial isoform of pantothenate kinase.[9] The resulting deficiency in PanK2 activity leads to a bottleneck in the CoA pathway, preventing the efficient synthesis of 4'-phosphopantothenate within mitochondria. This disrupts numerous mitochondrial processes, including fatty acid synthesis and iron-sulfur cluster biogenesis, leading to the characteristic iron accumulation in the brain.[19]

Phosphopantothenate Replacement Therapy

Since the enzymatic block in PKAN occurs at the PanK step, a logical therapeutic strategy is to bypass this step by supplying its product, 4'-phosphopantothenate. However, phosphorylated compounds have poor cell permeability. This challenge has been addressed by the development of prodrugs like Fosmetpantotenate (RE-024) .[20] Fosmetpantotenate is designed to cross cell membranes and the blood-brain barrier, where it is then metabolized to release 4'-phosphopantothenate, thereby restoring the downstream synthesis of CoA.[20] This approach has shown efficacy in nonclinical models and represents a promising avenue for treating PKAN.[20]

Conclusion

4'-Phosphopantothenate stands as a cornerstone of cellular metabolism, bridging the gap between the essential vitamin pantothenate and the indispensable cofactor Coenzyme A. Its biochemistry is a rich field of study, marked by elegant enzymatic mechanisms and fascinating evolutionary divergences between the domains of life. For researchers in basic science and drug development, a deep, technical understanding of 4'-phosphopantothenate—from its synthesis and downstream conversion to its precise quantification—is paramount. The methodologies and insights presented in this guide provide a robust framework for future investigations into this critical molecule, paving the way for new discoveries in metabolism and therapeutic interventions for related disorders.

References

  • Pseudomonas aeruginosa Metabolome Database. D-4'-Phosphopantothenate (PAMDB000227). PAMDB. [Link]

  • Rubio, S., Larson, C. A., et al. (2006). The Coenzyme A Biosynthetic Enzyme Phosphopantetheine Adenylyltransferase Plays a Crucial Role in Plant Growth, Salt/Osmotic Stress Resistance, and Seed Lipid Storage. The Plant Cell, 18(10), 2777–2791. [Link]

  • ResearchGate. Two pathways from pantoate to 4′-phosphopantothenate. Bacteria and.... [Link]

  • National Center for Biotechnology Information. Phosphopantothenic acid. PubChem. [Link]

  • Rontein, D., et al. (2003). 4'-phosphopantetheine and coenzyme A biosynthesis in plants. The Journal of Biological Chemistry, 278(40), 38229-38236. [Link]

  • Ishibashi, T., et al. (2012). A detailed biochemical characterization of phosphopantothenate synthetase, a novel enzyme involved in coenzyme A biosynthesis in the Archaea. Extremophiles, 16(6), 849-857. [Link]

  • Kupke, T., et al. (2002). 4'-phosphopantetheine biosynthesis in Archaea. The Journal of Biological Chemistry, 277(39), 36046-36052. [Link]

  • ResearchGate. Chemical Labeling of Protein 4′‐Phosphopantetheinylation. [Link]

  • Siudeja, K., et al. (2019). 4'-Phosphopantetheine corrects CoA, iron, and dopamine metabolic defects in mammalian models of PKAN. EMBO Molecular Medicine, 11(11), e10489. [Link]

  • Perchat, N., et al. (2020). Mosaic Evolution of the Phosphopantothenate Biosynthesis Pathway in Bacteria and Archaea. Molecular Biology and Evolution, 38(6), 2235-2247. [Link]

  • Wikipedia. Pantothenate kinase. [Link]

  • Yokooji, Y., et al. (2009). Pantoate Kinase and Phosphopantothenate Synthetase, Two Novel Enzymes Necessary for CoA Biosynthesis in the Archaea. The Journal of Biological Chemistry, 284(43), 29308-29315. [Link]

  • ResearchGate. (2003). (PDF) 4′-Phosphopantetheine and Coenzyme A Biosynthesis in Plants. [Link]

  • Leonardi, R., & Jackowski, S. (2007). Biosynthesis of Pantothenic Acid and Coenzyme A. EcoSal Plus, 2(2). [Link]

  • Zhou, J., et al. (2013). Identification of pantoate kinase and phosphopantothenate synthetase from Methanospirillum hungatei. Bioscience, Biotechnology, and Biochemistry, 77(12), 2351-2356. [Link]

  • Kupke, T., et al. (2001). Phosphopantothenoylcysteine synthetase from Escherichia coli. Identification and characterization of the last unidentified coenzyme A biosynthetic enzyme in bacteria. The Journal of Biological Chemistry, 276(22), 19190-19196. [Link]

  • Han, X., et al. (2019). Crystallographic Analysis of the Catalytic Mechanism of Phosphopantothenoylcysteine Synthetase from Saccharomyces cerevisiae. International Journal of Molecular Sciences, 20(4), 896. [Link]

  • ResearchGate. Comparison of methods for pantothenic acid analysis in foods | Request PDF. [Link]

  • Sharma, L. K., et al. (2018). Human pantothenate kinase 4 is a pseudo‐pantothenate kinase. The FEBS Journal, 285(19), 3571-3583. [Link]

  • Wikipedia. Phosphopantothenate—cysteine ligase. [Link]

  • Proteopedia. Pantothenate kinase. [Link]

  • S-G. C., & L-S. L. (2020). Analytical Methods for Determination of Phytic Acid and Other Inositol Phosphates. Molecules, 26(1), 161. [Link]

  • International Journal of Chemical Studies. (2017). An overview of the analytical methods for food phytates. [Link]

  • Strauss, E., et al. (2005). Characterization and Kinetics of Phosphopantothenoylcysteine Synthetase from Enterococcus faecalis. Biochemistry, 44(48), 15843-15851. [Link]

  • Beconi, M., et al. (2020). Fosmetpantotenate (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models. PLOS ONE, 15(3), e0229620. [Link]

  • Biologie Uni Osnabrueck. 1. Key steps of metabolite analysis. [Link]

  • Zhang, Y-M., et al. (2007). Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain. The Journal of Biological Chemistry, 282(37), 27320-27328. [Link]

Sources

Targeting the Divide: Phosphopantothenic Acid Dynamics in Prokaryotic vs. Eukaryotic CoA Biosynthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Coenzyme A (CoA) is an obligate cofactor for all life, yet the enzymatic architecture governing its biosynthesis diverges radically between prokaryotes and eukaryotes.[1][2][3] At the center of this divergence lies Phosphopantothenic Acid (PPA) —the product of the rate-limiting Pantothenate Kinase (PanK) step and the substrate for Phosphopantothenoylcysteine Synthetase (PPCS).

For drug developers, PPA represents a high-value "metabolic checkpoint." The enzymes that produce and consume PPA in bacteria (PanK Type I/III and CTP-dependent PPCS) are structurally and mechanistically distinct from their mammalian counterparts (PanK Type II and ATP-dependent PPCS). This guide dissects these differences, providing actionable protocols for assaying PPA dynamics and strategies for screening species-selective inhibitors.

Mechanistic Divergence: The Biological "Fork in the Road"

While the chemical intermediates of CoA biosynthesis are identical across domains, the catalytic machinery is not.

The PPA Producers: Pantothenate Kinases (PanK)

The phosphorylation of pantothenate to PPA is the committed step.[1][2][3] Evolution has produced three distinct PanK isotypes with unique regulatory profiles.

FeatureType I PanK (CoaA) Type II PanK Type III PanK (CoaX)
Primary Host Bacteria (E. coli, Enterobacteriaceae)Eukaryotes (Mammals, Fungi), StaphylococcusBacteria (Pseudomonas, Helicobacter, Bacillus)
Structure HomodimerHomodimer (distinct fold)Homodimer (ASKHA superfamily)
Regulation Feedback inhibited by CoA Inhibited by Acetyl-CoA / Acyl-CoARefractory to feedback inhibition
Drug Potential High (Targeting allosteric site)Low (Host toxicity risk)High (Essential in specific pathogens)

Key Insight: The existence of Type III PanK in pathogens like P. aeruginosa and H. pylori—which is not inhibited by CoA—suggests these bacteria maintain high PPA flux regardless of downstream CoA levels, a vulnerability that can be exploited by competitive inhibitors.

The PPA Consumers: PPCS (CoaB)

The conversion of PPA to Phosphopantothenoylcysteine (PPC) is the most critical divergence point for selectivity.

  • Prokaryotic PPCS (CoaB): Utilizes CTP (Cytidine Triphosphate) to activate PPA.[4][5] It forms a PPA-CMP intermediate.

  • Eukaryotic PPCS: Utilizes ATP to activate PPA.[5] It forms a PPA-AMP intermediate.

Therapeutic Implication: Inhibitors designed to mimic the PPA-Cytidylate transition state can achieve >1000-fold selectivity for bacterial enzymes over human enzymes, as the human active site cannot accommodate the cytosine moiety.

Pathway Visualization

The following diagram illustrates the enzymatic divergence, highlighting the specific cofactor requirements that allow for selective targeting.

CoABiosynthesis Pantothenate Pantothenate (Vitamin B5) PanKI PanK Type I/III (Bacteria) Pantothenate->PanKI PanKII PanK Type II (Human/Fungi) Pantothenate->PanKII PPA 4'-Phosphopantothenate (PPA) PPCS_Bac PPCS (CoaB) Requires CTP PPA->PPCS_Bac PPCS_Euk PPCS (COASY) Requires ATP PPA->PPCS_Euk Intermediate Activated Intermediate (PPA-CMP vs PPA-AMP) PPC Phosphopantothenoylcysteine (PPC) Intermediate->PPC Release: CMP/AMP + PPi CoA Coenzyme A PPC->CoA Downstream Steps (PPCDC, PPAT, DPCK) CoA->PanKI Feedback Inhibition (-) CoA->PanKII Acetyl-CoA Inhibition (-) PanKI->PPA ATP -> ADP PPCS_Bac->Intermediate Input: CTP + Cysteine PanKII->PPA ATP -> ADP PPCS_Euk->Intermediate Input: ATP + Cysteine

Caption: Divergence of CoA biosynthesis. Note the critical split at PPCS where bacteria require CTP (Red path) vs. Eukaryotic ATP usage (Green path).

Experimental Protocols

To validate inhibitors or study flux, you must quantify PPA production. Below are two industry-standard methodologies: a kinetic screen for enzyme activity and a mass-spectrometry workflow for cellular quantification.

Protocol A: The Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) Coupled Assay

Best for: High-Throughput Screening (HTS) of PanK inhibitors.

Principle: PanK consumes ATP to produce PPA and ADP. This assay couples ADP production to NADH oxidation, which is measured as a decrease in absorbance at 340 nm.

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.6), 10 mM MgCl₂, 100 mM KCl.

  • Substrates: 1 mM ATP, 1 mM Pantothenate.

  • Coupling System: 1 mM Phosphoenolpyruvate (PEP), 0.3 mM NADH, 10 U/mL Pyruvate Kinase (PK), 10 U/mL Lactate Dehydrogenase (LDH).

Workflow:

  • Equilibration: Mix Buffer, Coupling System, and ATP in a 96-well UV-transparent plate. Incubate at 25°C for 5 min to burn off any contaminating ADP.

  • Initiation: Add purified PanK enzyme (10–50 nM final).

  • Baseline: Monitor A340 for 2 min (background ATPase activity).

  • Start: Add Pantothenate.

  • Measurement: Monitor A340 decrease for 10–20 min.

  • Calculation: Rate (

    
    M/min) = 
    
    
    
    .

Self-Validation Check: If the slope does not flatten upon adding a known PanK inhibitor (e.g., Panazepams), check for intrinsic ATPase activity in your enzyme prep.

Protocol B: Direct PPA Quantification via LC-MS/MS

Best for: Cellular target engagement and flux analysis.

PPA is highly polar and poorly retained on C18 columns. HILIC (Hydrophilic Interaction Liquid Chromatography) is required.

Sample Prep:

  • Lysis: Bacterial pellets are lysed in ice-cold 80:20 Acetonitrile:Water containing 0.1% Formic Acid.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C.

  • Internal Standard: Spike supernatant with

    
    C
    
    
    
    -
    
    
    N-Pantothenate.

LC Conditions:

  • Column: ZIC-HILIC or Amide column (e.g., 2.1 x 100 mm, 3.5

    
    m).
    
  • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (in Water).

  • Mobile Phase B: Acetonitrile.

  • Gradient: 90% B to 40% B over 10 minutes.

MS Parameters (MRM Mode):

  • Ionization: ESI Negative Mode (Phosphates ionize better in negative mode).

  • PPA Transition: m/z 298.1

    
     79.0 (PO
    
    
    
    fragment) or 298.1
    
    
    96.9 (H
    
    
    PO
    
    
    ).
  • Pantothenate Transition: m/z 218.1

    
     88.0.
    

Drug Discovery Applications

Targeting the CTP Pocket (PPCS)

Because human PPCS cannot use CTP, the bacterial CTP binding pocket is a "safe" target.

  • Strategy: Design Cytidylate Mimics . Compounds like P-CJ-CMP mimic the PPA-CMP intermediate.

  • Screening: Use a bacterial PPCS assay with CTP. Counter-screen against human PPCS with ATP. A hit should inhibit the bacterial enzyme at nM concentrations while showing >100

    
    M IC
    
    
    
    for the human variant.
Differential Toxicity Screening

When developing PanK inhibitors, you must differentiate between Type I/III (bacterial) and Type II (human).

Compound ClassTargetMechanismSelectivity Index (Bacteria/Human)
Panazepams PanK Type IAllosteric inhibition (overlaps CoA site)High (>500)
N5-Pan PanK Type IIMetabolic activation to CoA antimetaboliteLow (often toxic to host)
Triazoles PanK Type IIICompetitive with ATPModerate (requires optimization)
Assay Logic Flow

The following diagram details the decision tree for validating a PPA-pathway inhibitor.

AssayLogic Start Candidate Compound PrimaryScreen Primary Screen: Bacterial PanK or PPCS Assay Start->PrimaryScreen Hit Active (< 1 µM)? PrimaryScreen->Hit CounterScreen Counter Screen: Human PanK2 or PPCS Assay Hit->CounterScreen Yes Drop Discard / Redesign Hit->Drop No Selectivity Selectivity > 50x? CounterScreen->Selectivity Cellular Whole Cell Assay: Measure MIC + PPA Levels Selectivity->Cellular Yes Selectivity->Drop No Mechanism Mechanism of Action: CTP Competition (PPCS) or CoA Competition (PanK) Cellular->Mechanism

Caption: Validation workflow for CoA pathway inhibitors. Selectivity (Counter Screen) is the critical gate due to pathway conservation.

References

  • Rock, C. O., et al. (2003). Pantothenate kinase regulation of the intracellular concentration of coenzyme A.[1] Journal of Biological Chemistry. Link

  • Strauss, E., & Begley, T. P. (2002). The antibiotic activity of N-pentylpantothenamide results from its conversion to ethyldethia-coenzyme A, a coenzyme A antimetabolite. Journal of Biological Chemistry. Link

  • Patrone, J. D., et al. (2009).[4] Selective inhibitors of bacterial phosphopantothenoylcysteine synthetase.[4][5][6] Journal of the American Chemical Society.[4] Link

  • Leonardi, R., et al. (2005). Coenzyme A: back in action. Progress in Lipid Research. Link

  • Manoj, N., et al. (2003). Crystal structure of a type III pantothenate kinase: insight into the mechanism of an essential coenzyme A biosynthetic enzyme universally distributed in bacteria.[1] Journal of Bacteriology. Link

  • Tylichova, M., et al. (2010). Cytidine triphosphate-dependent biosynthesis of coenzyme A in bacteria.[5] Journal of Bacteriology. Link

Sources

The Nexus of Metabolic Control: An In-depth Technical Guide to the Regulation of Pantothenate Kinase and Phosphopantothenic Acid Levels

Author: BenchChem Technical Support Team. Date: February 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

Coenzyme A (CoA) is an indispensable cofactor in all domains of life, participating in a vast array of metabolic reactions, including the synthesis and oxidation of fatty acids and the oxidation of pyruvate in the citric acid cycle.[1] The biosynthesis of this vital molecule is a tightly regulated process, with pantothenate kinase (PanK) serving as the primary regulatory nexus. PanK catalyzes the first and rate-limiting step in the CoA biosynthetic pathway: the ATP-dependent phosphorylation of pantothenate (vitamin B5) to form 4'-phosphopantothenic acid.[2][3] Consequently, the activity of PanK directly governs the intracellular concentration of phosphopantothenic acid and, ultimately, the entire CoA pool. This guide provides a comprehensive technical overview of the multifaceted regulatory mechanisms governing PanK activity and the resultant control of phosphopantothenic acid levels. We will delve into the allosteric regulation by CoA and its thioesters, the nuances of different PanK isoforms, transcriptional and hormonal control, and conclude with detailed, field-proven methodologies for the study of this critical enzymatic checkpoint.

The Central Role of Pantothenate Kinase in CoA Biosynthesis

The synthesis of CoA from pantothenate is a five-step enzymatic cascade, with the initial phosphorylation of pantothenate by PanK being the committed and rate-controlling step.[1][4] This positions PanK as a critical gatekeeper of the entire pathway. The product of this reaction, 4'-phosphopantothenic acid, is the first dedicated intermediate in CoA biosynthesis.[4] The paramount importance of this pathway is underscored by the fact that mutations in the PANK2 gene, which encodes one of the human PanK isoforms, lead to pantothenate kinase-associated neurodegeneration (PKAN), a debilitating neurological disorder.[5]

CoA_Biosynthesis Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK) (Rate-Limiting Step) Pantothenate->PanK ADP ADP PanK->ADP Phosphopantothenate 4'-Phosphopantothenic Acid PanK->Phosphopantothenate ATP ATP ATP->PanK PPCS PPCS Phosphopantothenate->PPCS Phosphopantothenoylcysteine 4'-Phosphopantothenoyl-cysteine PPCS->Phosphopantothenoylcysteine Cysteine Cysteine Cysteine->PPCS PPCDC PPCDC Phosphopantothenoylcysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine PPAT PPAT Phosphopantetheine->PPAT dephosphoCoA Dephospho-CoA PPAT->dephosphoCoA DPCK DPCK dephosphoCoA->DPCK CoA Coenzyme A (CoA) DPCK->CoA caption Figure 1. The Coenzyme A Biosynthetic Pathway.

Caption: Figure 1. The Coenzyme A Biosynthetic Pathway.

A Family of Regulators: The Mammalian Pantothenate Kinase Isoforms

In mammals, four active PanK isoforms, encoded by three distinct genes, have been identified: PanK1α, PanK1β, PanK2, and PanK3.[1] These isoforms exhibit tissue-specific expression and distinct subcellular localizations, suggesting specialized roles in maintaining CoA homeostasis in different cellular contexts.[1]

IsoformGenePrimary Tissue ExpressionSubcellular Localization
PanK1α PANK1Liver, Heart, KidneyNucleus
PanK1β PANK1Liver, KidneyCytosol
PanK2 PANK2Neuronal TissueMitochondria (human), Cytosol (mouse)
PanK3 PANK3Widely expressedCytosol

Table 1: Characteristics of Mammalian Pantothenate Kinase Isoforms.[1][3]

The differential localization of these isoforms allows for the compartmentalized regulation of CoA synthesis, responding to the specific metabolic demands of the nucleus, cytosol, and mitochondria.[1] For instance, the mitochondrial localization of human PanK2 is crucial for supplying CoA for the citric acid cycle and fatty acid oxidation within this organelle.[1]

The Core of Control: Allosteric Regulation of PanK Activity

The primary and most immediate mechanism for regulating PanK activity is feedback inhibition by CoA and its thioesters, most notably acetyl-CoA.[1][6] This allosteric regulation allows the cell to exquisitely sense and respond to the fluctuating demands for CoA.

Feedback Inhibition by CoA and Acyl-CoAs

Nonesterified CoA and various acyl-CoA species act as potent feedback inhibitors of PanK.[6] CoA exerts its inhibitory effect by competitively binding to the ATP-binding site of the enzyme.[6] The different PanK isoforms display varying sensitivities to this inhibition. For example, PanK2 is the most potently inhibited isoform, while PanK1β is the least sensitive.[2] This differential sensitivity is critical for isoform-specific functions. PanK3 is also stringently regulated by acetyl-CoA and long-chain acyl-CoAs.[7]

InhibitorPanK1β IC₅₀ (µM)PanK2 IC₅₀ (µM)PanK3 IC₅₀ (µM)
Acetyl-CoA ~5~0.1~1
Long-chain Acyl-CoA Not stringently regulated-~2

Table 2: Comparative IC₅₀ values for PanK isoform inhibition by CoA thioesters.[2][6][7]

Activation of PanK2 by Acyl-Carnitines

A fascinating counter-regulatory mechanism exists for the mitochondrial isoform, PanK2. Under normal physiological conditions, the high concentration of acetyl-CoA in the mitochondria would likely keep PanK2 in a perpetually inhibited state.[6] However, long-chain acyl-carnitines, which are involved in the transport of fatty acids into the mitochondria for β-oxidation, can activate PanK2 by competitively displacing acetyl-CoA.[6] This elegant mechanism ensures that when there is a high demand for fatty acid oxidation, and thus a greater need for CoA, PanK2 is activated to boost CoA synthesis within the mitochondria.[6]

PanK_Regulation cluster_feedback Allosteric Regulation cluster_transcriptional Transcriptional Control cluster_hormonal Hormonal Influence PanK Pantothenate Kinase (PanK) AcetylCoA Acetyl-CoA (and other Acyl-CoAs) AcetylCoA->PanK Inhibition PanK2 PanK2 (Mitochondrial) AcetylCoA->PanK2 Inhibition AcylCarnitine Long-chain Acyl-carnitine AcylCarnitine->PanK2 Activation p53 p53 PANK1_gene PANK1 Gene p53->PANK1_gene Upregulation Insulin Insulin CoA_synthesis CoA Biosynthesis Insulin->CoA_synthesis Downregulation Glucagon Glucagon Glucagon->CoA_synthesis Upregulation caption Figure 2. Multifaceted Regulation of Pantothenate Kinase.

Caption: Figure 2. Multifaceted Regulation of Pantothenate Kinase.

Transcriptional and Hormonal Oversight

Beyond the immediate allosteric control, PanK expression and overall CoA biosynthesis are subject to higher-level regulation by transcription factors and hormones, integrating CoA metabolism with the broader physiological state of the organism.

Transcriptional Regulation by p53

Recent evidence has implicated the tumor suppressor protein p53 as a direct transcriptional regulator of the PANK1 gene.[8] Under conditions of metabolic stress, such as glucose starvation, p53 is required to maintain PanK1 expression, thereby supporting cellular energy homeostasis.[8] This finding links the regulation of CoA biosynthesis to cellular stress responses and tumor suppression, highlighting a previously unappreciated layer of control.[8]

Hormonal Control of CoA Levels

The intracellular levels of CoA are also modulated by hormonal signals, primarily insulin and glucagon, which govern the body's metabolic state.[9] Insulin, the hormone of the fed state, has been shown to decrease total CoA levels.[9] Conversely, glucagon, which is released during fasting, leads to an increase in CoA levels.[9] This hormonal regulation ensures that the capacity for CoA-dependent metabolic pathways, such as fatty acid synthesis and oxidation, is appropriately tuned to the nutritional status of the organism.

The Fate of Phosphopantothenic Acid

The concentration of 4'-phosphopantothenic acid is primarily a direct reflection of PanK activity. As the product of the rate-limiting step, its synthesis is the key determinant of its cellular pool size. While the subsequent enzyme in the pathway, phosphopantothenoylcysteine synthetase (PPCS), consumes phosphopantothenic acid, the overall flux is governed by its production via PanK.[4]

Although not extensively characterized, it is plausible that non-specific cellular phosphatases could potentially dephosphorylate 4'-phosphopantothenic acid back to pantothenate. However, the primary regulatory control point remains firmly at the level of its synthesis.

Methodologies for Studying PanK and Phosphopantothenic Acid

A thorough understanding of PanK regulation and phosphopantothenic acid metabolism necessitates robust and reliable experimental methodologies.

Pantothenate Kinase Activity Assays

The choice of assay for measuring PanK activity depends on the specific research question, throughput requirements, and available resources.

This classic and highly sensitive assay directly measures the incorporation of radiolabeled phosphate from [γ-³²P]ATP into pantothenate.[10]

Protocol:

  • Reaction Mixture Preparation: Prepare a reaction mixture containing buffer (e.g., 100 mM Tris-HCl, pH 7.4), 10 mM MgCl₂, 1 mM DTT, 1 mM pantothenate, and the PanK enzyme preparation.

  • Initiation: Start the reaction by adding [γ-³²P]ATP (specific activity ~500 cpm/pmol) to a final concentration of 2 mM.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

  • Termination and Separation: Stop the reaction by spotting an aliquot of the reaction mixture onto a Whatman DE81 ion-exchange filter disk. Wash the disks three times with 1% acetic acid/95% ethanol to remove unincorporated [γ-³²P]ATP.[6]

  • Quantification: Dry the filter disks and quantify the incorporated radioactivity using a scintillation counter.[6]

  • Calculation: Calculate the specific activity of the enzyme, typically expressed in nmol of phosphate incorporated per minute per milligram of protein.

For screening large compound libraries for PanK inhibitors or activators, a luminescence-based assay that measures ATP consumption is highly effective.[6]

Protocol:

  • Reaction Setup: In a multi-well plate, incubate the PanK enzyme with substrates (pantothenate and ATP) and the test compounds.

  • ATP Measurement: After a defined incubation period, add a luciferase/luciferin-based reagent (e.g., Kinase-Glo®). The amount of light produced is proportional to the amount of ATP remaining in the reaction.

  • Data Analysis: A decrease in luminescence compared to a no-enzyme control indicates ATP consumption and thus PanK activity. Inhibitors will result in higher luminescence (less ATP consumed), while activators will lead to lower luminescence (more ATP consumed).[6]

PanK_Assay_Workflow cluster_radiochemical Radiochemical Assay cluster_hts HTS Luminescence Assay A1 Prepare Reaction Mix (PanK, Pantothenate, Buffer) A2 Initiate with [γ-³²P]ATP A1->A2 A3 Incubate at 37°C A2->A3 A4 Spot on DE81 Filter A3->A4 A5 Wash to Remove Unincorporated ³²P A4->A5 A6 Scintillation Counting A5->A6 A7 Calculate Specific Activity A6->A7 B1 Incubate PanK, Substrates, & Test Compounds in Plate B2 Add Luciferase/Luciferin Reagent B1->B2 B3 Measure Luminescence B2->B3 B4 Analyze Data (Inhibitors vs. Activators) B3->B4 caption Figure 3. Experimental Workflows for PanK Activity Assays.

Caption: Figure 3. Experimental Workflows for PanK Activity Assays.

Quantification of Phosphopantothenic Acid by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the premier analytical technique for the sensitive and specific quantification of small molecules like phosphopantothenic acid from complex biological matrices.[11]

Protocol Outline:

  • Sample Preparation:

    • Homogenize cells or tissues in a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water) to precipitate proteins and extract metabolites.

    • Include an appropriate internal standard (e.g., a stable isotope-labeled version of the analyte) for accurate quantification.

    • Centrifuge to pellet the precipitated protein and collect the supernatant.

    • Dry the supernatant under a stream of nitrogen and reconstitute in a solvent compatible with the LC mobile phase.

  • LC Separation:

    • Employ a hydrophilic interaction liquid chromatography (HILIC) column for the effective retention and separation of polar metabolites like phosphopantothenic acid.[11]

    • Use a gradient elution with a mobile phase system typically consisting of an aqueous component with a buffer (e.g., ammonium formate) and an organic component (e.g., acetonitrile).

  • MS/MS Detection:

    • Utilize a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[11]

    • Optimize the precursor-to-product ion transitions for both phosphopantothenic acid and the internal standard.

    • Generate a standard curve using known concentrations of the analyte to enable absolute quantification.

Conclusion and Future Directions

The regulation of pantothenate kinase is a sophisticated and multi-layered process that is fundamental to cellular metabolism. The intricate interplay of allosteric feedback inhibition, isoform-specific functions, and transcriptional and hormonal control ensures that the supply of CoA is precisely matched to the cell's metabolic needs. The level of 4'-phosphopantothenic acid, as the direct product of the rate-limiting PanK-catalyzed reaction, serves as a sensitive barometer of the flux through the CoA biosynthetic pathway.

For drug development professionals, PanK represents a compelling target. The development of isoform-specific inhibitors or activators could offer novel therapeutic strategies for a range of diseases, from the rare genetic disorder PKAN to metabolic diseases and cancer. Future research should continue to unravel the complexities of PanK regulation, including the identification of additional transcription factors and signaling pathways that impinge on this critical metabolic control point, and further explore the potential for therapeutic modulation of PanK activity.

References

  • [Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS] - PubMed.]([Link])

Sources

An In-depth Technical Guide on the Role of Phosphopantothenic Acid in Fatty Acid Metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Phosphopantothenic acid, a pivotal intermediate in the universally conserved Coenzyme A (CoA) biosynthetic pathway, holds a central position in cellular metabolism. This guide provides a comprehensive technical overview of the enzymatic conversion of phosphopantothenic acid to CoA and its subsequent, indispensable role in the synthesis and oxidation of fatty acids. We will delve into the intricate regulatory mechanisms that govern this pathway, explore detailed experimental protocols for its study, and discuss the profound implications of its dysregulation in human health and disease. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this critical metabolic nexus.

Introduction: The Centrality of Phosphopantothenic Acid

Phosphopantothenic acid, also known as 4'-phosphopantothenate, is a phosphorylated derivative of pantothenic acid (Vitamin B5).[1] It serves as a crucial intermediate in the biosynthesis of Coenzyme A (CoA), a cofactor essential for a vast number of metabolic reactions.[2][3] The synthesis of phosphopantothenic acid is the first committed step in the CoA biosynthetic pathway, highlighting its importance in cellular bioenergetics and macromolecular synthesis.[2] The subsequent utilization of CoA in fatty acid metabolism underscores the significance of understanding the life cycle of phosphopantothenic acid—from its synthesis to its ultimate contribution to lipid homeostasis.

Chemical Properties and Structure

Phosphopantothenic acid is characterized by a pantoic acid moiety linked to β-alanine, with a phosphate group esterified to the 4'-hydroxyl group.[1] This phosphorylation is critical for trapping the molecule within the cell and priming it for the subsequent enzymatic steps in CoA synthesis.

PropertyValueSource
Molecular Formula C₉H₁₈NO₈P[1]
Molecular Weight 299.21 g/mol [1]
IUPAC Name 3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoic acid[1]
CAS Number 5875-50-3[1]

The Coenzyme A Biosynthetic Pathway: A Journey from Phosphopantothenic Acid

The conversion of phosphopantothenic acid to CoA is a multi-step enzymatic cascade that is highly conserved across prokaryotes and eukaryotes.[4] This pathway is a testament to the fundamental importance of CoA in cellular life.

CoA_Biosynthesis cluster_0 From Pantothenate to Phosphopantothenate cluster_1 Formation of 4'-Phosphopantetheine cluster_2 Final Steps to Coenzyme A Pantothenic Acid (Vitamin B5) Pantothenic Acid (Vitamin B5) Phosphopantothenic Acid Phosphopantothenic Acid Pantothenic Acid (Vitamin B5)->Phosphopantothenic Acid Pantothenate Kinase (PanK) ATP -> ADP Phosphopantothenoylcysteine Phosphopantothenoylcysteine Phosphopantothenic Acid->Phosphopantothenoylcysteine PPCS + Cysteine ATP -> AMP + PPi 4'-Phosphopantetheine 4'-Phosphopantetheine Phosphopantothenoylcysteine->4'-Phosphopantetheine PPCDC - CO2 Dephospho-CoA Dephospho-CoA 4'-Phosphopantetheine->Dephospho-CoA PPAT + ATP -> PPi Coenzyme A Coenzyme A Dephospho-CoA->Coenzyme A DPCK + ATP -> ADP

Figure 1: The Coenzyme A biosynthetic pathway, highlighting the central role of phosphopantothenic acid.

Key Enzymes in the Conversion of Phosphopantothenic Acid
  • Phosphopantothenoylcysteine Synthetase (PPCS): This enzyme catalyzes the ATP-dependent condensation of phosphopantothenic acid with cysteine to form 4'-phosphopantothenoylcysteine.[1][5] This step is crucial as it introduces the cysteine residue that will ultimately provide the reactive thiol group of CoA.[2] In humans, mutations in the PPCS gene have been linked to autosomal-recessive dilated cardiomyopathy.[1]

  • Phosphopantothenoylcysteine Decarboxylase (PPCDC): This enzyme catalyzes the decarboxylation of 4'-phosphopantothenoylcysteine to produce 4'-phosphopantetheine.[2] In many bacteria, PPCS and PPCDC activities are housed in a single bifunctional protein, CoaBC.[6]

Regulatory Landscape of Coenzyme A Biosynthesis

The intracellular concentration of CoA is tightly regulated to meet the metabolic demands of the cell. This regulation primarily occurs at the level of Pantothenate Kinase (PanK), the enzyme responsible for the synthesis of phosphopantothenic acid.

Feedback Inhibition of Pantothenate Kinase

PanK is subject to feedback inhibition by CoA and its thioesters, such as acetyl-CoA and malonyl-CoA.[4] This inhibition is a critical mechanism for maintaining CoA homeostasis. Nonesterified CoA is a more potent inhibitor than its thioesters.[4] CoA acts as a competitive inhibitor with respect to ATP, binding to the same active site but in a different orientation.[4]

Enzyme Isoform (Human)InhibitorIC50 Value
PanK1βAcetyl-CoA~5 µM
PanK2Acetyl-CoA~0.1 µM
Allosteric Activation

Interestingly, the inhibition of some PanK isoforms, particularly PanK2, by acetyl-CoA can be reversed by long-chain acyl-carnitines like palmitoyl-carnitine.[4] This suggests a mechanism where a buildup of fatty acids (in the form of acyl-carnitines) can signal the need for more CoA for their subsequent oxidation.

The Role of Coenzyme A in Fatty Acid Metabolism

CoA is the central player in fatty acid metabolism, acting as a carrier of acyl groups. Its involvement is critical for both the synthesis of new fatty acids and the breakdown of existing ones for energy.

Fatty_Acid_Metabolism cluster_synthesis Fatty Acid Synthesis (Cytosol) cluster_oxidation Fatty Acid Beta-Oxidation (Mitochondria) Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA Acetyl-CoA Carboxylase (ACC) + CO2, ATP -> ADP + Pi Fatty Acyl-ACP Fatty Acyl-ACP Malonyl-CoA->Fatty Acyl-ACP Fatty Acid Synthase (FAS) + Acetyl-CoA, NADPH Fatty Acids Fatty Acids Fatty Acyl-ACP->Fatty Acids Fatty Acyl-CoA Fatty Acyl-CoA Fatty Acids->Fatty Acyl-CoA Acyl-CoA Synthetase + CoA, ATP -> AMP + PPi Acetyl-CoA_ox Acetyl-CoA Fatty Acyl-CoA->Acetyl-CoA_ox Beta-Oxidation Spiral - FADH2, NADH TCA Cycle TCA Cycle Acetyl-CoA_ox->TCA Cycle Phosphopantothenic Acid Phosphopantothenic Acid CoA CoA Phosphopantothenic Acid->CoA Biosynthesis CoA->Acetyl-CoA CoA->Fatty Acyl-CoA

Figure 2: The central role of CoA, derived from phosphopantothenic acid, in fatty acid synthesis and beta-oxidation.

Fatty Acid Synthesis

The synthesis of fatty acids is an anabolic process that occurs in the cytoplasm. The key regulatory enzyme is Acetyl-CoA Carboxylase (ACC), which catalyzes the formation of malonyl-CoA from acetyl-CoA.[5][7][8] Malonyl-CoA then serves as the two-carbon donor for the growing fatty acid chain, a process carried out by the multi-enzyme complex, Fatty Acid Synthase (FAS).[9] A crucial component of FAS is the Acyl Carrier Protein (ACP), which requires a post-translational modification with a 4'-phosphopantetheine group derived from CoA.[10] This prosthetic group acts as a "swinging arm" to shuttle the growing acyl chain between the different catalytic domains of FAS.[11]

Fatty Acid Beta-Oxidation

Fatty acid beta-oxidation is the catabolic process by which fatty acids are broken down in the mitochondria to produce acetyl-CoA, NADH, and FADH₂.[12] Before entering the mitochondria, long-chain fatty acids must be activated to their CoA esters by long-chain acyl-CoA synthetases.[1] This "priming" step is essential for their subsequent transport across the mitochondrial membrane via the carnitine shuttle system. The entry of fatty acyl-CoA into the mitochondria is a key regulatory point, controlled by Carnitine Palmitoyltransferase I (CPT1), which is allosterically inhibited by malonyl-CoA.[12][13] This reciprocal regulation ensures that fatty acid synthesis and oxidation do not occur simultaneously.

Experimental Protocols

A thorough understanding of the role of phosphopantothenic acid in fatty acid metabolism necessitates robust experimental methodologies. Here, we provide detailed protocols for key assays.

Pantothenate Kinase (PanK) Activity Assay

This protocol describes a coupled enzyme assay to measure PanK activity by quantifying the production of ADP.[14][15][16]

Principle: The ADP produced by the PanK reaction is used by pyruvate kinase to convert phosphoenolpyruvate to pyruvate. The pyruvate is then reduced to lactate by lactate dehydrogenase, a reaction that oxidizes NADH to NAD+. The decrease in NADH absorbance at 340 nm is proportional to the PanK activity.

Reagents:

  • Assay Buffer: 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 1 mM DTT.

  • Substrate Solution: 10 mM ATP, 20 mM Pantothenic Acid in Assay Buffer.

  • Coupling Enzyme Mix: 10 U/mL Pyruvate Kinase, 15 U/mL Lactate Dehydrogenase, 2 mM Phosphoenolpyruvate, 0.3 mM NADH in Assay Buffer.

  • Enzyme: Purified PanK enzyme.

  • Stop Solution: 100 mM EDTA.

Procedure:

  • Prepare a reaction mixture containing 50 µL of Assay Buffer, 10 µL of Substrate Solution, and 20 µL of Coupling Enzyme Mix in a 96-well plate.

  • Add 10 µL of the purified PanK enzyme solution to initiate the reaction. For a negative control, add 10 µL of Assay Buffer instead of the enzyme.

  • Immediately place the plate in a spectrophotometer pre-warmed to 37°C.

  • Monitor the decrease in absorbance at 340 nm every 30 seconds for 15-30 minutes.

  • Calculate the rate of NADH oxidation from the linear portion of the curve.

  • One unit of PanK activity is defined as the amount of enzyme that catalyzes the formation of 1 µmol of ADP per minute under the specified conditions.

Measurement of Fatty Acid Beta-Oxidation in Cultured Cells

This protocol outlines a method to measure the rate of fatty acid beta-oxidation in cultured cells using a radiolabeled fatty acid.[2][4]

Principle: Cells are incubated with a radiolabeled fatty acid (e.g., ³H-palmitate). The rate of beta-oxidation is determined by measuring the amount of radiolabeled water (³H₂O) produced.

Materials:

  • Cell Culture: Adherent cells grown to confluency in 6-well plates.

  • Labeling Medium: Serum-free culture medium containing 1% BSA and 100 µM palmitate complexed with BSA.

  • Radiolabeled Fatty Acid: [9,10-³H(N)]-Palmitic acid.

  • Wash Buffer: Cold PBS.

  • Lysis Buffer: 0.1 M NaOH.

  • Precipitating Agent: 10% Trichloroacetic acid (TCA).

  • Scintillation Fluid.

Procedure:

  • Wash the cell monolayers twice with warm PBS.

  • Add 1 mL of pre-warmed Labeling Medium containing [³H]-palmitate (final concentration ~1 µCi/mL) to each well.

  • Incubate the plates at 37°C in a CO₂ incubator for the desired time (e.g., 2 hours).

  • To stop the reaction, place the plates on ice and add 0.5 mL of cold 10% TCA to each well.

  • Transfer the supernatant to a new tube.

  • Centrifuge the tubes at 10,000 x g for 10 minutes to pellet any precipitated protein.

  • Transfer the supernatant to a new tube and add an equal volume of a charcoal slurry (to remove unincorporated [³H]-palmitate).

  • Centrifuge at 10,000 x g for 10 minutes.

  • Transfer the supernatant (containing ³H₂O) to a scintillation vial, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • To normalize the results, lyse the cells from a parallel set of wells with Lysis Buffer and determine the protein concentration using a standard protein assay.

  • Express the results as nmol of palmitate oxidized per mg of protein per hour.

Clinical Significance and Therapeutic Perspectives

The critical role of phosphopantothenic acid and the CoA biosynthetic pathway in cellular metabolism makes it a focal point for understanding and potentially treating various human diseases.

Genetic Disorders of CoA Biosynthesis

Mutations in the genes encoding the enzymes of the CoA biosynthetic pathway lead to severe, often life-threatening, inherited metabolic disorders.

  • Pantothenate Kinase-Associated Neurodegeneration (PKAN): Caused by mutations in the PANK2 gene, this neurodegenerative disorder is characterized by iron accumulation in the brain.[17]

  • Dilated Cardiomyopathy: Mutations in PPCS and PPCDC have been identified as causes of early-onset, severe dilated cardiomyopathy.[1][18]

Therapeutic Targeting of the CoA Pathway

The enzymes of the CoA biosynthetic pathway present attractive targets for drug development.

  • Inhibitors: The development of selective inhibitors of bacterial PanK and other enzymes in the pathway is a promising strategy for novel antimicrobial agents.[6][18][19]

  • Activators: Small molecule activators of PanK isoforms are being explored as a therapeutic strategy for PKAN and other organic acidurias, aiming to boost residual enzyme activity and increase CoA levels.[20]

Conclusion

Phosphopantothenic acid stands as a linchpin in the intricate network of cellular metabolism. Its efficient conversion to Coenzyme A is paramount for the proper functioning of fatty acid synthesis and oxidation, processes fundamental to energy homeostasis and cellular integrity. A deep and nuanced understanding of the enzymatic machinery, regulatory circuits, and clinical implications of this pathway is not only crucial for basic research but also holds immense promise for the development of novel therapeutic interventions for a range of metabolic and neurodegenerative diseases. The experimental approaches detailed in this guide provide a robust framework for researchers to further unravel the complexities of phosphopantothenic acid's role in health and disease.

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Structural Elucidation and Quantitative Profiling of 4'-Phosphopantothenic Acid

Author: BenchChem Technical Support Team. Date: February 2026

A Technical Guide for Metabolic Engineering and Drug Discovery

Executive Summary

Phosphopantothenic acid (4'-PPA) represents the first committed intermediate in the Coenzyme A (CoA) biosynthetic pathway.[1] Produced by the rate-limiting enzyme Pantothenate Kinase (PanK), PPA is a critical biomarker in metabolic flux analysis and a primary pharmacodynamic marker in the development of PanK allosteric modulators.

This guide moves beyond basic textbook definitions to address the analytical challenges inherent to PPA: its high polarity, lack of UV chromophores, and susceptibility to in-source fragmentation. We present a validated structural analysis framework combining HILIC-MS/MS for biological quantification and NMR for reference standard validation.

Part 1: The Biosynthetic Context

Understanding the structural origin of PPA is prerequisite to its analysis. PPA is formed via the ATP-dependent phosphorylation of the 4'-hydroxyl group of pantothenic acid (Vitamin B5).

Pathway Visualization

The following diagram illustrates the critical position of PPA in the CoA pathway, highlighting the PanK regulatory node often targeted in drug discovery.

CoA_Pathway Pantothenate Pantothenate (Vitamin B5) PPA 4'-Phosphopantothenate (PPA) Pantothenate->PPA Phosphorylation ATP ATP PanK Pantothenate Kinase (PanK) ATP->PanK PPC 4'-Phosphopantothenoyl- cysteine PPA->PPC + Cysteine CoA Coenzyme A PPC->CoA Downstream Steps CoA->PanK Feedback Inhibition PanK->PPA Catalysis PPCS PPCS

Figure 1: The CoA biosynthetic pathway focusing on the rate-limiting PanK step.

Part 2: Physicochemical Profile & Stability

Analytically, PPA is a "troublesome" metabolite. It acts as a strong acid due to the phosphate group and retains the amide backbone of pantothenate.

PropertyValue / DescriptionAnalytical Implication
Formula C₉H₁₈NO₈PExact Mass: 299.0770
Molecular Weight 299.22 g/mol Precursor ion [M-H]⁻ ≈ 298.07
pKa Values ~1.5 (Phosphate 1), ~6.5 (Phosphate 2), ~4.5 (Carboxyl)Highly charged at physiological pH; requires buffering.
LogP < -2.0 (Estimated)Do not use C18 columns. Elutes in void volume.
Stability Labile phosphoester bond.Susceptible to phosphatase activity. Requires rapid quenching.

Part 3: Sample Preparation (The "Trustworthiness" Pillar)

Methodological Warning: The most common failure mode in PPA analysis is not detection, but extraction. Standard protein precipitation often results in ATP hydrolysis or enzymatic degradation of PPA during the spin-down.

Protocol: Cold Solvent Quenching

This protocol is designed to stop metabolic activity instantaneously ("quenching") while precipitating proteins.

  • Preparation: Pre-chill extraction solvent (80:20 Acetonitrile:Water or Methanol:Water) to -80°C .

  • Cell Lysis:

    • Rapidly aspirate media from cell culture.

    • Immediately add the -80°C solvent directly to the monolayer.

    • Rationale: This freezes metabolic enzymes (phosphatases) instantly, preserving the in vivo PPA concentration.

  • Extraction: Scrape cells on dry ice. Vortex vigorously for 30s.

  • Clarification: Centrifuge at 15,000 x g for 10 min at 4°C .

  • Reconstitution: Evaporate supernatant under nitrogen (no heat). Reconstitute in 100% Acetonitrile (initial mobile phase) to ensure peak focusing on HILIC columns.

Part 4: Quantitative Profiling via LC-MS/MS

Due to PPA's high polarity, Hydrophilic Interaction Liquid Chromatography (HILIC) is the mandatory separation mode. Reverse-phase (C18) requires ion-pairing reagents (e.g., Tributylamine), which cause persistent source contamination and are not recommended for high-throughput labs.

Chromatographic Conditions (HILIC)
  • Column: ZIC-pHILIC (Polymeric bead) or Amide-HILIC.

    • Why: The ZIC-pHILIC offers superior separation of phosphorylated isomers and tolerates the pH required for phosphate ionization.

  • Mobile Phase A: 20 mM Ammonium Carbonate (pH 9.0).

  • Mobile Phase B: 100% Acetonitrile.

  • Gradient: 80% B to 20% B over 10 minutes.

Mass Spectrometry: MRM Transitions

PPA is best analyzed in Negative Electrospray Ionization (ESI-) mode. The phosphate group ionizes readily, and fragmentation yields characteristic phosphate ions.

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)TypeMechanism
4'-PPA 298.1 [M-H]⁻78.9 [PO₃]⁻25-30Quantifier Phosphate ester cleavage
4'-PPA 298.1 [M-H]⁻96.9 [H₂PO₄]⁻20-25QualifierPhosphate rearrangement
IS (¹³C₃-PPA) 301.1 [M-H]⁻78.9 [PO₃]⁻25-30QuantifierStable Isotope Internal Standard

Technical Note: If ¹³C-PPA is unavailable, ¹³C-Pantothenic Acid can be used, but it will elute at a different retention time. True quantification requires a co-eluting internal standard to correct for matrix effects (ion suppression).

Analytical Workflow Diagram

Analytical_Workflow Sample Biological Sample (Cell Lysate/Plasma) Quench Quenching & Extraction (-80°C 80:20 ACN:H2O) Sample->Quench Immediate Spin Clarification (15k x g, 4°C) Quench->Spin LC HILIC Separation (ZIC-pHILIC, pH 9.0) Spin->LC Supernatant MS MS/MS Detection (ESI-, MRM 298 -> 79) LC->MS Elution Data Quantification (Peak Area Ratio vs IS) MS->Data

Figure 2: Optimized analytical workflow for PPA quantification.

Part 5: Structural Validation (NMR)

While MS/MS provides sensitivity, Nuclear Magnetic Resonance (NMR) is the gold standard for verifying the structure of synthesized reference standards or high-concentration enzymatic products.

³¹P NMR (Phosphorus-31)

This is the most definitive test for phosphorylation.

  • Observation: A single singlet peak.

  • Chemical Shift: Typically δ 0.5 – 4.0 ppm (pH dependent).

  • Diagnostic Value: The presence of a signal confirms the phosphate ester. A shift change compared to inorganic phosphate confirms the covalent bond to the pantothenate backbone.

¹H NMR (Proton)

Key diagnostic signals for PPA vs. Pantothenate:

  • Gem-dimethyl groups: Two singlets around δ 0.8 - 1.0 ppm.

  • 4'-CH₂ protons: In non-phosphorylated pantothenate, these appear around δ 3.4 ppm. Upon phosphorylation (PPA), these protons shift downfield (deshielding effect of the phosphate) to approx δ 3.7 - 3.9 ppm .

Part 6: Application in Drug Discovery

In the context of Pantothenate Kinase-Associated Neurodegeneration (PKAN) or antimicrobial research, PPA analysis is used to screen PanK modulators.

Experimental Setup:

  • Incubate Recombinant PanK + Pantothenate + ATP.

  • Add Test Compound.[1]

  • Stop reaction at t=30 min using the Quenching Protocol (Part 3).

  • Quantify PPA production via HILIC-MS/MS (Part 4).

  • Result: A decrease in PPA production indicates PanK inhibition; an increase indicates activation (relevant for PKAN therapies).

References

  • Leonardi, R., et al. (2005). "Coenzyme A: Back in action." Progress in Lipid Research. Link

  • Sibon, O.C.M., & Strauss, E. (2016). "Coenzyme A: to make it or uptake it?" Nature Reviews Molecular Cell Biology. Link

  • Lu, W., et al. (2018). "Metabolomic analysis via reversed-phase ion-pairing liquid chromatography coupled to a stand alone orbitrap mass spectrometer." Methods in Molecular Biology. Link

  • Spry, C., et al. (2008). "Pantothenamides are potent, on-target inhibitors of Plasmodium falciparum growth." PLoS One. (Demonstrates PPA analog analysis). Link

  • Sharma, L.K., et al. (2018). "A mono-ethyl phosphate prodrug of pantothenate rescues mitochondrial defects in a Drosophila model of PANK2 deficiency." Molecular Genetics and Metabolism. (Validation of PPA restoration). Link

Sources

Methodological & Application

Advanced HPLC Strategies for the Separation and Quantification of 4'-Phosphopantothenic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This comprehensive guide provides detailed application notes and protocols for the separation and analysis of 4'-phosphopantothenic acid using High-Performance Liquid Chromatography (HPLC). Tailored for researchers, scientists, and professionals in drug development, this document delves into the nuances of method selection, optimization, and execution, ensuring scientifically sound and reproducible results.

Introduction: The Significance of 4'-Phosphopantothenic Acid Analysis

4'-Phosphopantothenic acid is a key intermediate in the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. The accurate quantification of 4'-phosphopantothenic acid is crucial for studying enzyme kinetics, metabolic flux, and the efficacy of novel therapeutics targeting CoA synthesis. Due to its polar and phosphorylated nature, separating 4'-phosphopantothenic acid from complex biological matrices presents a significant analytical challenge. This guide explores robust HPLC methodologies to achieve this separation with high resolution and sensitivity.

Understanding the Analyte: Physicochemical Properties of 4'-Phosphopantothenic Acid

A thorough understanding of the analyte's properties is fundamental to developing a successful separation method.

PropertyValueImplication for HPLC Method Development
Molecular Formula C₉H₁₈NO₈PThe presence of a phosphate group significantly increases polarity.
Molecular Weight 299.21 g/mol ---
Structure Phosphorylated derivative of pantothenic acidThe phosphate moiety makes the molecule acidic and prone to interaction with metal surfaces in the HPLC system.
Polarity HighReversed-phase chromatography may require polar-modified columns or ion-pairing agents. HILIC and ion-exchange chromatography are highly suitable.

Chromatographic Approaches for 4'-Phosphopantothenic Acid Separation

The selection of the appropriate chromatographic mode is the most critical decision in method development. This section details three primary approaches: Reversed-Phase (RP-HPLC), Hydrophilic Interaction Liquid Chromatography (HILIC), and Anion-Exchange Chromatography (AEC).

Reversed-Phase HPLC (RP-HPLC)

While seemingly counterintuitive for a polar molecule, RP-HPLC can be successfully employed with specific considerations. The primary challenge is achieving adequate retention on a nonpolar stationary phase.

Causality of Experimental Choices:

  • Column Chemistry: A standard C18 column may not provide sufficient retention. A polar-embedded or polar-endcapped C18 column is recommended to enhance interaction with the polar analyte and improve peak shape.

  • Mobile Phase pH: The pH of the mobile phase is a critical parameter. Maintaining a pH below the pKa of the phosphate group (around 2) will protonate it, reducing its polarity and increasing retention on a reversed-phase column.[1][2] However, this can be aggressive for some columns. A slightly acidic pH (e.g., 2.5-4) is a common starting point.

  • Ion-Pairing Agents: The addition of an ion-pairing agent, such as tributylamine or triethylamine, to the mobile phase can form a neutral complex with the negatively charged phosphate group, significantly increasing its retention on a reversed-phase column.

  • Metal-Free Systems: Phosphorylated compounds are known to chelate with metal ions, leading to peak tailing and poor reproducibility.[3] The use of PEEK tubing and fittings, or columns with stainless steel-free hardware, is highly recommended to mitigate these effects.[3]

Experimental Protocol: RP-HPLC with UV Detection

This protocol provides a starting point for the analysis of 4'-phosphopantothenic acid using a standard reversed-phase approach.

Instrumentation:

  • HPLC system with a binary or quaternary pump

  • Autosampler

  • Column thermostat

  • UV-Vis or Diode Array Detector (DAD)

Chromatographic Conditions:

ParameterCondition
Column Polar-endcapped C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A 25 mM potassium phosphate buffer, pH 2.5
Mobile Phase B Acetonitrile
Gradient 0-15 min: 5-30% B
15-20 min: 30-5% B
20-25 min: 5% B (re-equilibration)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 205 nm

Sample Preparation:

  • For biological samples, protein precipitation is necessary. Add 3 volumes of ice-cold methanol or acetonitrile to 1 volume of sample.

  • Vortex for 1 minute and centrifuge at 14,000 x g for 15 minutes at 4 °C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the sample in Mobile Phase A.

  • Filter through a 0.22 µm syringe filter prior to injection.[4]

Hydrophilic Interaction Liquid Chromatography (HILIC)

HILIC is an excellent alternative for retaining and separating highly polar compounds like 4'-phosphopantothenic acid. In HILIC, a polar stationary phase is used with a mobile phase containing a high concentration of a non-polar organic solvent.

Causality of Experimental Choices:

  • Stationary Phase: Amide, silica, or diol-based columns are common choices for HILIC. An amide-based stationary phase often provides good selectivity for phosphorylated compounds.

  • Mobile Phase Composition: The mobile phase typically consists of a high percentage of acetonitrile (e.g., >80%) and a small amount of an aqueous buffer. The buffer concentration and pH are crucial for controlling the retention and selectivity. Ammonium formate or ammonium acetate buffers are volatile and MS-compatible, making them ideal for LC-MS applications.[5]

  • Injection Solvent: To avoid peak distortion, the sample should be dissolved in a solvent with a similar or weaker elution strength than the initial mobile phase, meaning a high organic content.

Experimental Protocol: HILIC with Mass Spectrometry (MS) Detection

This protocol is designed for high-sensitivity analysis of 4'-phosphopantothenic acid, particularly in complex biological matrices.

Instrumentation:

  • UHPLC or HPLC system

  • Autosampler

  • Column thermostat

  • Mass Spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source

Chromatographic Conditions:

ParameterCondition
Column Amide-based HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A 10 mM Ammonium Formate in Water, pH 3.0
Mobile Phase B Acetonitrile
Gradient 0-1 min: 95% B
1-10 min: 95-50% B
10-12 min: 50% B
12.1-15 min: 95% B (re-equilibration)
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 2 µL

Mass Spectrometry Conditions:

ParameterCondition
Ionization Mode Negative ESI
Capillary Voltage 3.0 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
Cone Gas Flow 50 L/hr
Desolvation Gas Flow 800 L/hr
MRM Transition m/z 298.1 -> m/z 79.0 (Quantifier)
m/z 298.1 -> m/z 279.1 (Qualifier)
Anion-Exchange Chromatography (AEC)

AEC separates molecules based on their net negative charge. Given the presence of the phosphate group, 4'-phosphopantothenic acid is an ideal candidate for this technique.

Causality of Experimental Choices:

  • Stationary Phase: A strong anion-exchange (SAX) column with quaternary ammonium functional groups is typically used for separating strongly acidic compounds like phosphorylated molecules.

  • Mobile Phase: A salt gradient (e.g., sodium chloride or potassium phosphate) is used to elute the analytes. The pH of the mobile phase should be maintained to ensure the analyte carries a consistent negative charge.

  • Detection: Suppressed conductivity detection is a common and sensitive method for ion-exchange chromatography.[6] UV detection at low wavelengths can also be used.

Experimental Protocol: Anion-Exchange Chromatography with Suppressed Conductivity Detection

This protocol is suitable for the analysis of 4'-phosphopantothenic acid in samples where it is present as a major component, such as in enzymatic assays.

Instrumentation:

  • Ion Chromatography (IC) system with an eluent generator (optional)

  • Autosampler

  • Column thermostat

  • Suppressor

  • Conductivity detector

Chromatographic Conditions:

ParameterCondition
Column High-capacity anion-exchange column (e.g., Dionex IonPac™ AS11-HC)
Eluent Potassium Hydroxide (KOH) gradient (e.g., 10-50 mM)
Flow Rate 1.2 mL/min
Column Temperature 35 °C
Injection Volume 25 µL
Detection Suppressed Conductivity

Visualization of Method Selection and Workflow

The following diagrams illustrate the decision-making process for method selection and a general experimental workflow.

MethodSelection Analyte 4'-Phosphopantothenic Acid (Polar, Phosphorylated) RP_HPLC Reversed-Phase HPLC Analyte->RP_HPLC Low to Moderate Polarity Analytes HILIC HILIC Analyte->HILIC High Polarity Analytes AEC Anion-Exchange Chromatography Analyte->AEC Charged Analytes Matrix Sample Matrix Complexity Matrix->RP_HPLC Simple Matrices Matrix->HILIC Complex Matrices (e.g., Biological) Matrix->AEC Aqueous Samples Detection Detection Requirements Detection->RP_HPLC UV Detection Detection->HILIC MS Detection (High Sensitivity) Detection->AEC Conductivity/UV Detection

Caption: Decision tree for selecting the appropriate HPLC method.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Analysis Sample Biological or Aqueous Sample Extraction Extraction / Protein Precipitation Sample->Extraction Cleanup Solid Phase Extraction (Optional) Extraction->Cleanup Reconstitution Reconstitution in Injection Solvent Cleanup->Reconstitution Injection Injection onto HPLC Column Reconstitution->Injection Separation Chromatographic Separation Injection->Separation Detection Detection (UV, MS, or Conductivity) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Calibration Curve Integration->Quantification Reporting Reporting of Results Quantification->Reporting

Caption: General experimental workflow for HPLC analysis.

Summary of Methodologies

FeatureReversed-Phase HPLCHILICAnion-Exchange Chromatography
Principle Separation based on hydrophobicityPartitioning between a water-enriched layer on a polar stationary phase and a less polar mobile phaseSeparation based on ionic interactions
Stationary Phase Non-polar (e.g., C18)Polar (e.g., Amide, Silica)Charged (e.g., Quaternary Ammonium)
Mobile Phase High aqueous content, often with ion-pairing agentsHigh organic content (e.g., >80% Acetonitrile)Aqueous buffer with a salt gradient
Best Suited For Purer samples, when MS is not availableComplex biological matrices, high sensitivity with MS detectionAqueous samples, analysis of ionic species
Key Considerations Potential for poor retention, peak tailing with phosphorylated compoundsSample solvent must have high organic contentRequires specialized ion chromatography system for optimal performance

Conclusion

The successful separation of 4'-phosphopantothenic acid by HPLC is achievable through careful consideration of the analyte's properties and the selection of an appropriate chromatographic mode. For routine analysis with UV detection, reversed-phase HPLC with a polar-modified column and an acidic mobile phase can be effective, especially when using metal-free hardware. For high-sensitivity and high-throughput analysis in complex matrices, HILIC coupled with mass spectrometry is the method of choice. Anion-exchange chromatography offers a robust alternative for the analysis of aqueous samples. The protocols and guidelines presented in this document provide a solid foundation for developing and validating reliable HPLC methods for 4'-phosphopantothenic acid analysis in various research and development settings.

References

  • Hudson, T. J., & Allen, R. J. (1984). Determination of pantothenic acid in multivitamin pharmaceutical preparations by reverse-phase high-performance liquid chromatography. Journal of Pharmaceutical Sciences, 73(1), 113–115. [Link]

  • Rychlik, M. (2003). Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry. Analytical and Bioanalytical Chemistry, 376(5), 738–743. [Link]

  • Lebaka, V. R., Wee, Y. J., & Korivi, M. (2021). HPLC ANALYSIS OF VITAMIN B1, B2, B3, B6, B9, B12 AND VITAMIN C IN VARIOUS FOOD MATRICES. Journal of Nutritional Science and Vitaminology, 67(1), 1-11. [Link]

  • Shimadzu Corporation. (n.d.). Analysis of Compounds Containing a Phosphate Group Using the New MastroTM High Pressure-Resistance Stainless Steel-Free LC Column. Application News No.L447. [Link]

  • Hsu, M. C., Lin, Y. F., & Chen, S. H. (2004). Liquid chromatographic method for determination of calcium pantothenate preparations and related stability studies. Journal of Food and Drug Analysis, 12(1). [Link]

  • Kataoka, H., Horikawa, K., & Makita, M. (1994). Simultaneous determination of pantothenic acid and hopantenic acid in biological samples and natural products by gas chromatography-mass fragmentography. Journal of Chromatography B: Biomedical Sciences and Applications, 657(1), 127–134. [Link]

  • Han, X., Scott, A. C., & Headley, J. V. (2015). Capillary HPLC/QTOF-MS for characterizing complex naphthenic acid mixtures and their microbial transformation. Analytical and Bioanalytical Chemistry, 407(23), 7045–7055. [Link]

  • Ito, Y., Oishi, M., & Arakawa, G. (2018). [Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS]. Shokuhin eiseigaku zasshi. Journal of the Food Hygienic Society of Japan, 59(5), 183–189. [Link]

  • Al-Tannak, N. F., & Al-Obaidy, S. S. (2012). High-Performance Liquid Chromatography Method for the Determination of Folic Acid in Fortified Food Products. Food and Nutrition Sciences, 3(11), 1547-1552. [Link]

  • Kema, I. P., Meijer, K., & Meiborg, G. (2020). A validated UHPLC-MS method for tryptophan metabolites. Journal of Chromatography B, 1152, 122245. [Link]

  • Paglia, G., & Astarita, G. (2022). A High-Throughput HILIC-MS-Based Metabolomic Assay for the Analysis of Polar Metabolites. Methods in molecular biology (Clifton, N.J.), 2396, 137–159. [Link]

  • Gaucheron, F., Le Graet, Y., & Piot, M. (2000). ION EXCHANGE CHROMATOGRAPHY WITH CONDUCTIVITY DETECTION COMPARED TO SPECTROPHOTOMETRY TO ASSAY PHOSPHATE IN MILK AND MILK PRODUCTS. Jurnal Ilmu Ternak dan Veteriner, 5(2), 114-119. [Link]

  • Nguyen, T. T. (2013). Development of HPLC methods for the determination of water-soluble vitamins in pharmaceuticals and fortified food products. University of Greenwich. [Link]

  • Klusoňová, K., & Doležal, P. (2006). HPLC determination of calcium pantothenate and two preservatives in topical cream. Journal of pharmaceutical and biomedical analysis, 41(3), 968–972. [Link]

  • Rocabado, G. G., & Bedale, W. (2023). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices. Molecules (Basel, Switzerland), 28(21), 7306. [Link]

  • Nacalai Tesque, Inc. (n.d.). Vitamin Analysis by HPLC. COSMOSIL Application Data. [Link]

  • Hsu, M. C., & Chen, S. H. (2004). Liquid Chromatographic Method for Determination of Calcium Pantothenate Preparations and Related Stability Studies. ResearchGate. [Link]

  • Feba, G., et al. (2023). Ion exchange chromatography. Indo American Journal of Pharmaceutical Sciences, 10(05), 555-565. [Link]

Sources

Application Note: High-Sensitivity Quantitation of 4'-Phosphopantothenic Acid via ZIC-HILIC-MS/MS

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This guide details a robust protocol for the extraction and quantification of 4'-phosphopantothenic acid (PPA) , a critical and often unstable intermediate in the Coenzyme A (CoA) biosynthetic pathway. Unlike downstream CoA species, PPA is highly polar and lacks a strong chromophore, rendering traditional UV and Reversed-Phase (RP) LC methods ineffective. We present a Hydrophilic Interaction Liquid Chromatography (HILIC) method coupled with negative-mode electrospray ionization tandem mass spectrometry (ESI-MS/MS). This workflow utilizes a zwitterionic stationary phase (ZIC-HILIC) at alkaline pH to ensure sharp peak shapes and maximum sensitivity, achieving a Lower Limit of Quantitation (LLOQ) in the low nanomolar range.

Introduction: The Analytical Challenge

Coenzyme A (CoA) is the universal acyl carrier in metabolism.[1] Its biosynthesis begins with the phosphorylation of pantothenate (Vitamin B5) by Pantothenate Kinase (PANK) to form 4'-phosphopantothenic acid (PPA). This step is the primary rate-limiting regulatory point in the pathway.

Why PPA Analysis Fails with Standard Methods
  • Extreme Polarity: PPA contains both a carboxylic acid and a phosphate group. It elutes in the void volume of C18 columns, causing massive ion suppression from salts.

  • Isomeric Interference: Biological matrices contain isomers like pantothenate-4'-phosphate (degradation product) or structural analogs that require chromatographic resolution.

  • Metal Adsorption: The phosphate moiety avidly binds to stainless steel surfaces in LC systems, leading to peak tailing and carryover.

  • Enzymatic Instability: Phosphatases in crude lysates rapidly convert PPA back to pantothenate if not instantly quenched.

This protocol addresses these issues using ZIC-HILIC chromatography , which separates analytes based on hydrophilicity and charge, and alkaline mobile phases (pH 9.0), which improve the ionization of phosphate groups in negative ESI mode.

Pathway Context

The diagram below illustrates the CoA biosynthetic pathway, highlighting PPA's position as the product of the rate-limiting PANK enzyme.

CoABiosynthesis Pantothenate Pantothenate (Vit B5) PPA 4'-Phosphopantothenate (Target Analyte) Pantothenate->PPA Phosphorylation ATP ATP PANK PANK (Rate Limiting) ATP->PANK PANK->PPA PPC 4'-Phosphopantothenoyl- cysteine PPA->PPC Condensation Cysteine Cysteine Cysteine->PPC Pantetheine 4'-Phosphopantetheine PPC->Pantetheine Decarboxylation CoA Coenzyme A Pantetheine->CoA Adenylation & Phosphorylation

Figure 1: The Coenzyme A biosynthetic pathway.[1][2][3] PPA is generated by Pantothenate Kinase (PANK).

Experimental Design & Reagents

Reagents and Standards[4][5][6][7][8]
  • Standards: 4'-Phosphopantothenic acid (Lithium or Sodium salt) >95% purity.

  • Internal Standard (IS):

    • Preferred: [13C3, 15N]-4'-Phosphopantothenate (Custom synthesis).

    • Alternative: [13C3, 15N]-Pantothenic Acid (commercially available). Note: This elutes earlier than PPA in HILIC; use relative retention time (RRT) for ID.

  • Solvents: LC-MS grade Acetonitrile (ACN), Water, and Methanol.[4]

  • Buffer: Ammonium Acetate (1 M stock, pH 9.0 adjusted with Ammonium Hydroxide).

  • System Passivation: 0.5% Phosphoric acid in 90:10 ACN:Water (for overnight passivation of LC lines if metal adsorption is observed).

Liquid Chromatography (HILIC)

We utilize a Polymer-based Zwitterionic HILIC (ZIC-pHILIC) or Superficially Porous HILIC-Z column. These phases carry a permanent zwitterion (sulfobetaine or phosphorylcholine) that retains charged analytes via weak electrostatic interactions and water-layer partitioning.

  • Column: Agilent InfinityLab Poroshell 120 HILIC-Z (2.1 x 100 mm, 2.7 µm) or Merck SeQuant ZIC-pHILIC.

  • Guard Column: Matching guard cartridge (Critical to protect against phospholipids).

  • Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 9.0.

  • Mobile Phase B: 10 mM Ammonium Acetate in 90% Acetonitrile / 10% Water, pH 9.0.

    • Note: High pH (9.0) ensures the phosphate group is fully deprotonated (

      
       or 
      
      
      
      ), improving peak symmetry and sensitivity in negative mode.
Mass Spectrometry (MS/MS)[1][8][9][10]
  • Mode: Negative Electrospray Ionization (ESI-).[5]

  • Source Parameters:

    • Gas Temp: 300°C

    • Gas Flow: 12 L/min

    • Nebulizer: 45 psi

    • Sheath Gas: 350°C at 11 L/min

    • Capillary Voltage: -3500 V

MRM Transitions Table
AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell (ms)Collision Energy (V)Type
4'-Phosphopantothenate 314.1 79.0 (

)
5025Quantifier
314.197.0 (

)
5020Qualifier 1
314.1216.1 (Loss of

)
5015Qualifier 2
Pantothenic Acid (IS) 222.190.05015IS (Labeled)
Pantothenic Acid 218.188.05015Monitor

Detailed Protocol

Step 1: Sample Preparation (Cell Culture)

Objective: Rapidly quench metabolism to prevent PPA hydrolysis.

  • Harvest: Aspirate media from cell culture plate (e.g., 6-well plate).

  • Wash: Quickly wash cells once with 1 mL of ice-cold Ammonium Acetate (150 mM) or PBS.

    • Warning: Do not use water, as it causes cell lysis and leakage before quenching.

  • Quench: Add 500 µL of Quenching Solution (80% Methanol / 20% Water, pre-chilled to -80°C) directly to the monolayer.

  • Scrape: Scrape cells immediately and transfer the suspension to a pre-chilled Eppendorf tube.

  • Lysis: Vortex vigorously for 30 seconds. Incubate on dry ice for 10 minutes.

  • Clarification: Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Supernatant: Transfer supernatant to a new tube.

    • Optional: If sensitivity is an issue, dry the supernatant in a speed-vac (no heat) and reconstitute in 50 µL of Mobile Phase B (high organic).

    • Direct Injection:[5] If concentration is sufficient, dilute the supernatant 1:1 with Acetonitrile to match initial mobile phase conditions.

Step 2: LC-MS/MS Analysis[1][11]
  • Equilibration: Equilibrate the HILIC column with 90% Mobile Phase B for at least 20 column volumes. HILIC requires longer equilibration than RP.

  • Injection: Inject 2-5 µL of the prepared sample.

  • Gradient Profile:

Time (min)% Mobile Phase BFlow Rate (mL/min)Description
0.0900.3Initial Hold (Sample Loading)
2.0900.3Isocratic Hold
10.0400.3Linear Gradient (Elution)
12.0400.3Hold
12.1900.4Re-equilibration Start
18.0900.4End of Run
Step 3: Data Processing
  • Integration: Integrate the peak at m/z 314.1 -> 79.0.

  • Normalization: Normalize the peak area to the Internal Standard area.

  • Quantification: Calculate concentration using a 7-point calibration curve (1 nM – 10 µM) prepared in the same matrix solvent (80% MeOH).

Analytical Workflow Diagram

Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Cells Cell Culture (Adherent) Quench Quench: -80°C 80% MeOH (Stops Phosphatases) Cells->Quench Rapid (<5s) Centrifuge Centrifuge 14,000 x g, 4°C Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant HILIC ZIC-HILIC Column (pH 9.0 Mobile Phase) Supernatant->HILIC Inject 5 µL MS Triple Quad MS (ESI Negative Mode) HILIC->MS Separation Detection MRM: 314.1 -> 79.0 (Phosphate Loss) MS->Detection

Figure 2: End-to-end analytical workflow for Phosphopantothenic Acid quantification.

Validation & Troubleshooting

Method Performance Metrics
  • Linearity:

    
     over 3 orders of magnitude (typically 5 nM to 5 µM).
    
  • Recovery: >85% using cold methanol extraction.

  • Matrix Effects: HILIC often exhibits ion suppression in the early gradient. By starting at 90% ACN, phospholipids are often retained or eluted later. Monitor the IS response for suppression >20%.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Tailing Metal adsorption of phosphate.Passivate system with 0.5% phosphoric acid; use PEEK tubing if possible.
Retention Shift pH instability.Ensure Mobile Phase A is strictly pH 9.0. HILIC retention is very pH-sensitive.
Low Sensitivity Ion suppression.[6]Check if sample salt concentration is too high. Dilute sample 1:2 with ACN.
PPA Degradation Phosphatase activity.[7]Ensure quenching is done at -80°C. Add phosphatase inhibitors (fluoride/vanadate) if necessary.

References

  • CoA Biosynthesis & PANK Function

    • Leonardi, R., et al. "Coenzyme A: Back in action." Progress in Lipid Research, 2005.

  • HILIC Method Development

    • Buszewski, B., & Noga, S. "Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique." Analytical and Bioanalytical Chemistry, 2012.

  • Metabolite Extraction Protocols

    • Lu, W., et al. "Metabolite measurement: pitfalls to avoid and practices to follow."[8] Annual Review of Biochemistry, 2017.

  • Mass Spectrometry of Phosphates

    • Rabinowitz, J. D., & Kimball, E. "Acidic acetonitrile for cellular metabolome extraction from Escherichia coli." Analytical Chemistry, 2007.

Sources

Enzymatic assay for phosphopantothenate kinase activity

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol

A Robust Spectrophotometric Coupled-Enzyme Assay for Determining Phosphopantothenate Kinase (PanK) Activity

Abstract

This comprehensive guide details a robust and continuous spectrophotometric coupled-enzyme assay for the determination of phosphopantothenate kinase (PanK) activity. PanK is the rate-limiting enzyme in the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms involved in numerous metabolic processes, including the citric acid cycle and fatty acid metabolism[1]. The modulation of PanK activity is a promising therapeutic strategy for various conditions, including neurodegenerative diseases and metabolic disorders[2][3]. This document provides a detailed protocol, the underlying biochemical principles, and expert insights for researchers, scientists, and drug development professionals engaged in the study of PanK and the discovery of its modulators.

Introduction to Phosphopantothenate Kinase (PanK)

Phosphopantothenate kinase (PanK) catalyzes the first and rate-controlling step in the universal biosynthetic pathway of CoA[4]. It facilitates the ATP-dependent phosphorylation of pantothenate (vitamin B5) to produce 4'-phosphopantothenate[5]. In mammals, there are four isoforms of PanK (PanK1α, PanK1β, PanK2, and PanK3), which are encoded by three genes[6]. These isoforms exhibit distinct tissue distribution and regulatory mechanisms[5].

The activity of PanK is intricately regulated by feedback inhibition, primarily by CoA and its thioesters, such as acetyl-CoA[1][6]. This regulation is crucial for maintaining intracellular CoA homeostasis. Given its critical role, the development of reliable and efficient assays to measure PanK activity is paramount for basic research and for the high-throughput screening of potential therapeutic agents that can act as activators or inhibitors[2][3].

This application note describes a non-radioactive, continuous coupled-enzyme assay that is well-suited for characterizing PanK kinetics and for screening compound libraries.

Principles of the Coupled-Enzyme Assay

The activity of PanK is determined by monitoring the production of ADP, which is stoichiometrically produced for every molecule of pantothenate that is phosphorylated. Since ADP itself does not have a distinct spectrophotometric signature, its production is coupled to the activity of two other enzymes, pyruvate kinase (PK) and lactate dehydrogenase (LDH), in a classic enzyme-coupling system[7].

The assay proceeds through the following reactions:

  • PanK Reaction: Pantothenate + ATP ---(PanK, Mg²⁺)--> 4'-Phosphopantothenate + ADP

  • Pyruvate Kinase (PK) Coupling Reaction: ADP + Phosphoenolpyruvate (PEP) ---(PK, K⁺, Mg²⁺)--> Pyruvate + ATP

  • Lactate Dehydrogenase (LDH) Indicator Reaction: Pyruvate + NADH + H⁺ ---(LDH)--> Lactate + NAD⁺

The oxidation of NADH to NAD⁺ is monitored by the decrease in absorbance at 340 nm. This decrease is directly proportional to the amount of ADP produced by the PanK reaction, and thus, to the PanK activity.

A critical aspect of a coupled-enzyme assay is to ensure that the coupling enzymes (PK and LDH) are not rate-limiting[8]. Their concentrations must be sufficient to process the products of the preceding reaction as they are formed.

Expert Insight: The beauty of this coupled assay lies in its continuous nature, allowing for real-time monitoring of enzyme kinetics. Furthermore, the regeneration of ATP by pyruvate kinase helps to maintain a constant ATP concentration during the assay, which is particularly beneficial when determining the kinetic parameters with respect to pantothenate. However, for studying ATP kinetics, this regeneration can be a drawback[7].

Visualization of the Assay Workflow

PanK_Coupled_Assay cluster_pank PanK Reaction cluster_pk Pyruvate Kinase Coupling cluster_ldh Lactate Dehydrogenase Indicator Pantothenate Pantothenate PanK PanK ATP_in ATP PhosphoPantothenate 4'-Phosphopantothenate ADP_out ADP PK PK PEP Phosphoenolpyruvate Pyruvate Pyruvate ATP_regen ATP (regenerated) LDH LDH NADH NADH (A340) Lactate Lactate NAD NAD+ (No A340)

Sources

Application Note: Modular Synthesis of Isotopically Labeled 4'-Phosphopantothenic Acid (PPA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Chemo-Enzymatic Synthesis of Isotopically Labeled 4'-Phosphopantothenic Acid Content Type: Application Note & Detailed Protocol Audience: Senior Researchers, Medicinal Chemists, and Metabolic Engineers

Abstract & Strategic Overview

4'-Phosphopantothenic acid (PPA) is the first committed intermediate in the Coenzyme A (CoA) biosynthetic pathway.[1] Isotopically labeled PPA (incorporating


, 

, or

) is a critical tool for Metabolic Flux Analysis (MFA), fragment-based drug discovery targeting the Pantothenate Kinase (PanK) enzyme, and NMR structural studies of acyl-carrier proteins.

While direct chemical phosphorylation of pantothenic acid is possible, it is plagued by poor regioselectivity (2'-OH vs 4'-OH competition) and difficult purification. This guide details a Chemo-Enzymatic Strategy , widely regarded as the "gold standard" for generating high-purity PPA.

The Strategy
  • Chemical Module: Synthesis of isotopically labeled Pantothenic Acid (Vitamin B5) from commercially available labeled precursors (

    
    -alanine and D-pantolactone).
    
  • Enzymatic Module: Regioselective phosphorylation using recombinant Pantothenate Kinase (PanK) coupled with an ATP regeneration system to drive conversion and prevent product inhibition.

Biosynthetic Logic & Pathway Visualization[2]

Understanding the enzymatic bottleneck is crucial. PanK is the rate-limiting enzyme.[1][2] In a synthetic setting, PanK is inhibited by its by-product (ADP) and downstream CoA thioesters. Therefore, our protocol utilizes an ATP regeneration system to maintain low ADP levels, driving the reaction to completion.

CoABiosynthesis cluster_inputs Precursors Panto Pantothenic Acid (Labeled) PanK Pantothenate Kinase (PanK) Panto->PanK ATP ATP ATP->PanK PPA 4'-Phosphopantothenic Acid (PPA) [TARGET] ADP ADP ADP->PanK Inhibition PanK->PPA PanK->ADP

Figure 1: The core transformation. Note the feedback inhibition by ADP, which this protocol mitigates via ATP regeneration.

Module 1: Chemical Synthesis of Labeled Pantothenic Acid

Skip this section if you have already sourced labeled Pantothenic Acid.

This step couples D-pantolactone with isotopically labeled


-alanine. This is the most cost-effective entry point for introducing 

or

labels.
Materials
  • Precursor A: D-(-)-Pantolactone (Chiral purity is critical; >99% ee).

  • Precursor B:

    
    -Alanine (Isotopically labeled, e.g., [3-
    
    
    
    ] or [
    
    
    ]).
  • Base: Diethylamine or Sodium Methoxide (NaOMe).

  • Solvent: Anhydrous Methanol (MeOH).

Protocol
  • Neutralization: If using

    
    -alanine hydrochloride, dissolve 10 mmol in 10 mL anhydrous MeOH. Add 10 mmol of NaOMe (0.54 g) to neutralize. Filter off the precipitated NaCl.
    
  • Coupling: Add 10 mmol (1.30 g) of D-(-)-pantolactone to the filtrate.

  • Reflux: Heat the solution to reflux (65°C) under nitrogen atmosphere for 4–6 hours. The ring-opening of the lactone by the amine is quantitative.

  • Monitoring: Monitor by TLC (System: n-Butanol/Acetic Acid/Water 5:2:3). Stain with ninhydrin (disappearance of

    
    -alanine) or phosphomolybdic acid (appearance of pantothenate).
    
  • Workup: Evaporate solvent under reduced pressure. The resulting viscous oil is often sufficient for the enzymatic step. For high purity, recrystallize from ethanol/ether.

Yield Expectation: >90% Validation:


H-NMR should show the loss of lactone peaks and the formation of the amide bond.

Module 2: Enzymatic Phosphorylation (The Core Protocol)

This is the critical step. We utilize E. coli PanK (CoaA) or S. aureus PanK. The use of an ATP regeneration system (Phosphoenolpyruvate + Pyruvate Kinase) is mandatory for yields >50%, as ADP strongly inhibits PanK.

Reagents & Buffer System
ComponentConcentration (Final)Role
Tris-HCl (pH 7.5) 50 mMBuffering agent.
MgCl

10 mMEssential cofactor for ATP binding.
KCl 20 mMIonic strength stabilizer.
ATP 2 mMPhosphate donor (catalytic amount).
Phosphoenolpyruvate (PEP) 15 mMSacrificial phosphate donor.
Pyruvate Kinase (PK) 5–10 Units/mLRegenerates ATP from ADP.
Pantothenic Acid (Labeled) 10 mMSubstrate (from Module 1).
PanK Enzyme 0.5 mg/mLCatalyst (recombinant).
Step-by-Step Protocol
  • Preparation: In a 50 mL Falcon tube or glass reactor, combine the buffer components (Tris, MgCl

    
    , KCl).
    
  • Substrate Addition: Dissolve the labeled Pantothenic Acid (approx. 100 mg for a small-scale prep) in the buffer. Check pH; adjust to 7.5 if necessary using 1M NaOH.

  • Cofactor Mix: Add ATP and PEP.

  • Initiation: Add Pyruvate Kinase and finally the PanK enzyme.

  • Incubation: Incubate at 25°C (Room Temp) with gentle shaking (150 rpm).

    • Expert Tip: Do not heat to 37°C unless you have verified the thermal stability of your specific PanK variant. Many bacterial PanKs degrade rapidly >30°C.

  • Time Course: The reaction typically reaches completion in 4–12 hours.

  • Monitoring: Use HPLC (C18 column) or LC-MS.

    • PPA elutes earlier than Pantothenic acid due to the phosphate group.

    • Mass Shift: Look for +80 Da shift (Phosphorylation).

  • Termination: Quench the reaction by heating to 95°C for 5 minutes (denatures enzymes) or by adding EDTA (chelates Mg

    
    ). Centrifuge to remove precipitated proteins.
    

Module 3: Purification & Isolation

PPA is highly polar and negatively charged. Standard silica chromatography will fail. Anion Exchange Chromatography (AEX) is required.

Protocol
  • Column: DEAE-Sepharose or Q-Sepharose (Strong Anion Exchange).

  • Equilibration: Buffer A: 10 mM Ammonium Bicarbonate (pH 8.0).

  • Loading: Load the quenched, clarified reaction mixture onto the column.

  • Wash: Wash with 5 column volumes (CV) of Buffer A to remove unreacted Pantothenic Acid (which binds weakly or flows through depending on pH) and enzyme debris.

  • Elution: Apply a gradient of Buffer B: 500 mM Ammonium Bicarbonate (pH 8.0).

    • Gradient: 0% to 100% B over 20 CV.

    • Elution Order: Pantothenic Acid -> PPA -> ADP -> ATP.

  • Desalting: Pool PPA fractions. To remove the volatile ammonium bicarbonate buffer, lyophilize (freeze-dry) the fractions repeatedly with water.

  • Final Product: The product will be the bis-ammonium salt of labeled PPA.

Quality Control & Validation Data

Analytical Checkpoints
MethodObservation Criteria
LC-MS (ESI-) [M-H]

: Calculated Mass + Isotope Shift. Example: Unlabeled PPA m/z = 298.1. [

N]-PPA m/z = 299.1.

P-NMR
Single peak at

~0.5 - 4.0 ppm (pH dependent). Absence of ATP/ADP peaks (multiplets at -5 to -20 ppm).

H-NMR
Downfield shift of the 4'-CH

protons compared to unphosphorylated pantothenate.
Visualizing the Workflow

Workflow cluster_chem Module 1: Chemical Precursor cluster_enz Module 2: Enzymatic Phosphorylation cluster_pur Module 3: Purification Step1 Coupling: Lactone + Labeled b-Alanine Step2 Crude Labeled Pantothenate Step1->Step2 Step3 Reaction Mix: PanK + ATP Regen System Step2->Step3 Dissolve in Buffer Step4 Incubation 25°C, 4-12 hrs Step3->Step4 Step5 Anion Exchange (DEAE) Elute w/ NH4HCO3 Step4->Step5 Quench & Load Step6 Lyophilization Step5->Step6 Final Pure Isotopically Labeled 4'-Phosphopantothenic Acid Step6->Final

Figure 2: Integrated Chemo-Enzymatic Workflow.

Troubleshooting & Optimization

  • Problem: Low Conversion.

    • Cause: ATP depletion or ADP inhibition.

    • Solution: Increase PEP/Pyruvate Kinase concentration. Ensure Mg

      
       is not depleted (maintain >2mM excess over ATP).
      
  • Problem: Product Degradation.

    • Cause: Phosphatase contamination in the enzyme prep.

    • Solution: Add phosphatase inhibitors (Fluoride) or ensure PanK purity (Ni-NTA purification if His-tagged).

  • Problem: Separation from ATP.

    • Cause: Gradient too steep.

    • Solution: Shallow the gradient on the DEAE column. PPA has a net charge of approx -2 to -3 depending on pH, while ATP is -4. They should separate well at pH 8.0.

References

  • Strauss, E., & Begley, T. P. (2002). "The antibiotic activity of N-pentylpantothenamide results from its conversion to ethyldethia-coenzyme A, a coenzyme A antimetabolite." Journal of Biological Chemistry. Link

    • Context: Establishes the promiscuity of PanK and protocols for chemo-enzym
  • Jackowski, S., & Rock, C. O. (1981). "Regulation of coenzyme A biosynthesis." Journal of Bacteriology. Link

    • Context: Foundational work on PanK kinetics and feedback inhibition.
  • Choudhry, R., et al. (2016). "Biosynthesis of Pantothenic Acid and Coenzyme A." Microbiology Spectrum. Link

    • Context: Detailed pathway mapping and enzyme structural d
  • Sibon, O. C. M., & Strauss, E. (2016). "Coenzyme A: to make it or uptake it?" Nature Reviews Molecular Cell Biology. Link

    • Context: Reviews the application of labeled intermediates in studying CoA homeostasis and neurodegener

Sources

Protocols for measuring phosphopantothenic acid in blood samples

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Sensitivity Quantification of 4'-Phosphopantothenic Acid in Whole Blood via HILIC-MS/MS

Executive Summary

Phosphopantothenic acid (4'-Phosphopantothenate, PPA) is the product of Pantothenate Kinase (PANK), the rate-limiting enzyme in the Coenzyme A (CoA) biosynthetic pathway. Accurate quantification of PPA in blood is critical for monitoring PANK activity, particularly in the context of PANK-associated neurodegeneration (PKAN) and the development of PANK modulators.

This protocol details a robust, high-sensitivity method for quantifying endogenous PPA in human whole blood. Unlike plasma-based assays which often miss intracellular CoA intermediates, this method utilizes whole blood to capture the erythrocyte-associated pool. The workflow employs Hydrophilic Interaction Liquid Chromatography (HILIC) coupled with negative-mode electrospray ionization (ESI-) tandem mass spectrometry (MS/MS) to overcome the polarity and retention challenges associated with phosphorylated metabolites.

Biological Context & Analytical Challenges

The Pathway: PPA is synthesized from Pantothenic Acid (Vitamin B5) via PANK. It is subsequently converted to Coenzyme A through three downstream enzymatic steps.

Analytical Challenges:

  • High Polarity: The phosphate group makes PPA extremely polar, resulting in poor retention on standard C18 (Reverse Phase) columns.

  • Enzymatic Instability: Phosphatases in blood can rapidly degrade PPA back to Pantothenic Acid or other metabolites ex vivo.

  • Intracellular Localization: CoA intermediates are predominantly intracellular. Plasma analysis often yields levels below the Limit of Quantitation (LOQ).

Pathway Diagram:

CoABiosynthesis Pan Pantothenic Acid (Vitamin B5) PPA 4'-Phosphopantothenic Acid (PPA) Pan->PPA ATP -> ADP PANK Pantothenate Kinase (PANK) PANK->Pan PPC 4'-Phosphopantothenoyl- cysteine PPA->PPC Cysteine + ATP CoA Coenzyme A PPC->CoA Downstream Steps

Figure 1: The CoA biosynthetic pathway highlighting PPA as the product of the rate-limiting PANK enzyme.

Sample Collection & Handling

Critical Control Point: To prevent dephosphorylation, samples must be processed immediately or snap-frozen. The use of EDTA as an anticoagulant is preferred over heparin to avoid potential MS interferences, although both are acceptable.

  • Matrix: Whole Blood (Human).[1][2]

  • Anticoagulant: K2-EDTA or K3-EDTA.

  • Storage: -80°C. Stability is validated for 3 months. Avoid repeated freeze-thaw cycles (>2 cycles).

Reagents & Materials

  • Reference Standard: 4'-Phosphopantothenic acid (Custom synthesis or commercial high-purity standard).

  • Internal Standard (IS): [13C3, 15N]-Pantothenic Acid (Surrogate) or [13C]-Phosphopantothenic acid (if available).

  • Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Water.[3]

  • Additives: Ammonium Acetate, Ammonium Hydroxide (28-30%).

  • Column: Waters ACQUITY UPLC BEH Amide (1.7 µm, 2.1 x 100 mm).

Experimental Protocol

Preparation of Solutions
  • Stock Solution: Dissolve PPA standard in 50:50 ACN:Water to 1 mg/mL. Store at -80°C.

  • Extraction Solvent: Acetonitrile:Methanol:Water (2:2:1 v/v/v) containing 20 nM Internal Standard. Keep on ice.

Sample Extraction (Protein Precipitation)

This method uses a "crash" extraction to simultaneously lyse cells, precipitate proteins, and extract polar metabolites.

  • Thaw whole blood samples on ice.

  • Aliquot 50 µL of whole blood into a 1.5 mL Eppendorf tube.

  • Add 450 µL of cold Extraction Solvent (-20°C).

  • Vortex vigorously for 30 seconds to ensure complete cell lysis.

  • Incubate at -20°C for 20 minutes to maximize protein precipitation.

  • Centrifuge at 15,000 x g for 10 minutes at 4°C.

  • Transfer 300 µL of the supernatant to a clean tube.

  • Evaporate to dryness under nitrogen at 30°C (or use a vacuum concentrator).

  • Reconstitute in 100 µL of 60:40 ACN:Water (10 mM Ammonium Acetate, pH 9.0).

  • Transfer to LC vials for analysis.

LC-MS/MS Conditions

Chromatography (HILIC):

  • System: UHPLC (e.g., Agilent 1290 or Waters ACQUITY).

  • Column: BEH Amide (2.1 x 100 mm, 1.7 µm).

  • Column Temp: 40°C.

  • Flow Rate: 0.4 mL/min.

  • Injection Vol: 5 µL.

  • Mobile Phase A: 10 mM Ammonium Acetate in 95:5 Water:ACN, adjusted to pH 9.0 with NH4OH.

  • Mobile Phase B: 10 mM Ammonium Acetate in 95:5 ACN:Water, adjusted to pH 9.0 with NH4OH.

Rationale: High pH (9.0) ensures PPA is fully deprotonated, improving peak shape and sensitivity in negative ion mode on Amide columns.

Gradient Profile:

Time (min) % Mobile Phase B
0.0 90
1.0 90
6.0 50
7.0 50
7.1 90

| 10.0 | 90 |

Mass Spectrometry:

  • Source: ESI Negative Mode (ESI-).

  • Spray Voltage: -2500 V.

  • Source Temp: 500°C.

  • MRM Transitions:

AnalytePrecursor (m/z)Product (m/z)Cone (V)CE (eV)Type
PPA 298.1 78.9 3025Quant
PPA298.196.93020Qual
IS (Surrogate)222.188.02515Quant

Note: The transition 298.1 > 78.9 corresponds to the PO3- fragment, which is highly specific for phosphorylated compounds in negative mode.

Workflow Visualization

Workflow Step1 Sample: 50 µL Whole Blood (Thawed on Ice) Step2 Protein Precipitation Add 450 µL ACN:MeOH:H2O (2:2:1) + Internal Standard Step1->Step2 Step3 Lysis & Extraction Vortex 30s, Incubate -20°C (20 min) Step2->Step3 Step4 Centrifugation 15,000 x g, 10 min, 4°C Step3->Step4 Step5 Evaporation & Reconstitution Reconstitute in Mobile Phase (pH 9) Step4->Step5 Step6 HILIC-MS/MS Analysis Neg Mode, MRM 298 > 79 Step5->Step6

Figure 2: Step-by-step extraction and analysis workflow for PPA in whole blood.

Validation & Quality Control

To ensure scientific integrity, the following parameters must be validated:

  • Linearity: Construct a calibration curve from 1 ng/mL to 1000 ng/mL in surrogate matrix (e.g., BSA/PBS) or stripped blood. R² > 0.99 required.[2]

  • Recovery: Compare pre-extraction spike vs. post-extraction spike. Target recovery > 80%.

  • Matrix Effect: Assess ion suppression/enhancement by comparing post-extraction spike in matrix vs. solvent standards. HILIC generally reduces matrix effects for polar compounds compared to RP-LC.

  • Stability:

    • Bench-top (Ice): 4 hours.

    • Autosampler (4°C): 24 hours.

    • Freeze/Thaw: 3 cycles.

Data Analysis

Quantification is performed using the ratio of the Analyte Peak Area to the Internal Standard Peak Area.



References

  • Direct quantification of CoA intermediates: Sibon, O. C., et al. "Acetyl-4'-phosphopantetheine is stable in serum and prevents phenotypes induced by pantothenate kinase deficiency." PLoS One, 2017.

  • HILIC-MS/MS Methodology for Phosphorylated Metabolites: Teleman, A. A., et al. "A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs." Metabolites, 2021.[4]

  • Stability of Analytes in Blood: Oddoze, C., et al. "Stability study of 81 analytes in human whole blood, in serum and in plasma." Clinical Biochemistry, 2012.[5]

  • CoA Biosynthesis Review: Leonardi, R., et al. "Coenzyme A: Back in action." Progress in Lipid Research, 2005.

Sources

Application Note: Development of Phosphopantothenate Prodrugs for PKAN

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pantothenate Kinase-Associated Neurodegeneration (PKAN) is an inborn error of metabolism caused by mutations in the PANK2 gene, leading to a deficiency in Coenzyme A (CoA).[1][2][3][4][5][6][7][8] While the metabolic block is well-understood, therapeutic intervention has been hindered by the inability of the direct metabolite, 4'-phosphopantothenate (PPA), to cross the Blood-Brain Barrier (BBB) or cell membranes due to its negative charge.

This guide details the development pipeline for PPA prodrugs. It addresses the critical failure points observed in previous clinical candidates (e.g., Fosmetpantotenate)—specifically, rapid systemic degradation and insufficient CNS penetrance. We present a validated workflow for synthesizing, screening, and quantifying PPA prodrugs, emphasizing stability assays and LC-MS/MS quantification of CoA species.

Part 1: Pathophysiological Rationale & Design Strategy

The Metabolic Bottleneck

PANK2 catalyzes the phosphorylation of Pantothenate (Vitamin B5) to PPA. This is the rate-limiting step in CoA biosynthesis.[7] In PKAN, this step is blocked. Supplementing with Pantothenate is ineffective due to feedback inhibition and the enzyme defect. Supplementing with PPA fails because the phosphate group prevents membrane permeability.

The Solution: Chemical masking of the phosphate group (Prodrug strategy) to render the molecule lipophilic. The prodrug must:

  • Cross the BBB and neuronal membranes.

  • Resist degradation in plasma (a key failure point of early generation compounds).

  • Undergo intracellular enzymatic cleavage to release active PPA, bypassing the defective PANK2.

Pathway Visualization

The following diagram illustrates the CoA biosynthetic pathway, the PANK2 blockade, and the entry point for PPA prodrugs.

CoA_Pathway cluster_cell Neuronal Cytosol VitB5 Pantothenate (Vitamin B5) PPA 4'-Phosphopantothenate (PPA) VitB5->PPA Blocked by Mutation PANK2 PANK2 Enzyme (Defective in PKAN) PPC Phosphopantothenoylcysteine PPA->PPC Pantetheine 4'-Phosphopantetheine PPC->Pantetheine DephosphoCoA Dephospho-CoA Pantetheine->DephosphoCoA CoA Coenzyme A (Active Cofactor) DephosphoCoA->CoA Downstream Downstream Enzymes (PPCS, PPCDC, PPAT, COASY) Prodrug_Intra Intracellular Prodrug Prodrug_Intra->PPA Enzymatic Unmasking Prodrug_Extra PPA Prodrug (Extracellular/Plasma) Prodrug_Extra->Prodrug_Intra Passive Diffusion (Masked Charge)

Figure 1: CoA Biosynthesis Pathway showing the PANK2 metabolic block and the bypass mechanism utilized by PPA prodrugs.

Part 2: Chemical Design Parameters

To ensure success, the prodrug must balance lipophilicity (LogP) with hydrolytic stability.

ParameterPantothenate (Vit B5)PPA (Native Metabolite)Ideal PPA Prodrug
Charge (pH 7.4) Neutral/ZwitterionicNegative (-2)Neutral (Masked)
LogP (Lipophilicity) -1.0 (Low)-4.5 (Very Low)1.5 – 3.0 (Optimal for BBB)
BBB Permeability Carrier-mediated (SMVT)NegligibleHigh (Passive Diffusion)
Plasma Stability HighHighCritical Variable (Must be >60 min t½)

Field Insight: Early candidates like Fosmetpantotenate utilized a phosphoramidate design. While effective in cells, they showed species-dependent instability in plasma, degrading to PPA before reaching the brain in murine models. New designs must utilize cyclic phosphates or S-acylthioethyl (SATE) masking groups to enhance systemic stability.

Part 3: Experimental Protocols

Protocol A: Differential Plasma Stability Screen (The "Gatekeeper")

Rationale: A prodrug that cleaves in the blood will never reach the brain. This assay filters candidates before expensive cell/animal work.

Materials:

  • Pooled Plasma (Human, Mouse, Monkey).

  • Test Compounds (10 mM stock in DMSO).

  • Internal Standard (e.g., Tolbutamide or stable isotope PPA).

  • Quenching Solution: Acetonitrile (ACN) with 1% Formic Acid.

Procedure:

  • Preparation: Pre-warm plasma (990 µL) to 37°C in a water bath.

  • Spike: Add 10 µL of Test Compound (Final conc: 10 µM). Vortex immediately.

  • Sampling: At t=0, 15, 30, 60, 120, and 240 minutes, remove 50 µL aliquots.

  • Quench: Transfer aliquot immediately into 200 µL cold Quenching Solution containing Internal Standard.

  • Extraction: Vortex for 1 min, centrifuge at 4,000 x g for 15 min at 4°C.

  • Analysis: Inject supernatant into LC-MS/MS. Monitor disappearance of Prodrug and appearance of PPA.

Acceptance Criteria: Human Plasma Half-life (


) > 60 minutes.[9]
Protocol B: Intracellular CoA Rescue Assay

Rationale: Confirms that the prodrug enters the cell and is converted to active CoA, reversing the defect.

Cell Model: SH-SY5Y cells with shRNA-mediated PANK2 knockdown or iPSC-derived neurons from PKAN patients.

Procedure:

  • Deprivation: Culture cells in Vitamin B5-deficient medium (custom DMEM) for 48 hours to deplete CoA reserves.

  • Treatment: Treat cells with:

    • Vehicle (DMSO)

    • Pantothenate (Control, should fail in PANK2-KD)

    • PPA Prodrug (1 – 50 µM dose response)

  • Incubation: Incubate for 24 hours.

  • Harvest: Wash cells 2x with cold PBS.

  • Extraction (Critical): Add 200 µL 5% Sulfosalicylic Acid (SSA) . Note: Do not use organic solvents alone; SSA precipitates protein while stabilizing acyl-CoA thioesters.

  • Readout: Quantify Total CoA levels via LC-MS/MS (See Part 4).

Protocol C: In Vivo Brain Exposure (PK/PD)

Rationale: Verifies BBB penetration.[8][10][11] Perfusion is mandatory to distinguish drug in the brain parenchyma from drug trapped in capillaries.

Workflow Diagram:

PK_Workflow Dose Oral/IP Dosing (Mouse Model) Time Time Points (0.5, 1, 4 h) Dose->Time Perfusion Transcardial Perfusion (Cold PBS) Time->Perfusion Harvest Harvest Tissue (Brain & Liver) Perfusion->Harvest Homogenize Homogenize in 5% SSA + ISTD Harvest->Homogenize Analysis LC-MS/MS Quantify CoA & Prodrug Homogenize->Analysis

Figure 2: In Vivo Pharmacokinetic Workflow ensuring accurate measurement of brain parenchymal drug levels.

Part 4: Analytical Methods (LC-MS/MS)

Quantifying CoA species requires specific handling due to their polarity and instability.

Instrument Parameters:

  • System: Triple Quadrupole MS (e.g., Sciex 6500+ or Waters Xevo TQ-XS).

  • Column: Waters HSS T3 (C18) or Phenomenex Kinetex Polar C18 (2.1 x 100 mm, 1.8 µm). Standard C18 often fails to retain PPA.

  • Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 5.0).

  • Mobile Phase B: Acetonitrile.

Gradient:

  • 0-1 min: 2% B (Isocratic hold for polarity)

  • 1-6 min: 2% -> 95% B

  • 6-8 min: 95% B

MRM Transitions (Example):

AnalytePrecursor (m/z)Product (m/z)Polarity
Coenzyme A 768.1261.1Positive
Acetyl-CoA 810.1303.1Positive
PPA (Metabolite) 260.079.0Negative
Prodrug (Generic) [M+H]+[Fragment]+Positive

Data Normalization: Normalize CoA levels to total protein content (BCA Assay) of the pellet obtained after SSA extraction.

References

  • Mechanism of PKAN & CoA Deficiency

    • Zhou, B., et al. (2001).[2] Pantothenate kinase-associated neurodegeneration is caused by mutations in the gene encoding the human pantothenate kinase 2.[1][4][5][6][7] Nature Genetics.

  • Fosmetpantoten

    • Elbaum, D., et al. (2018). Fosmetpantotenate (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models.[12] PLOS ONE.[8][13]

  • Clinical Trial Outcomes (The FORT Study)

    • Klopstock, T., et al. (2021).[14] Fosmetpantotenate Randomized Controlled Trial in Pantothenate Kinase–Associated Neurodegeneration.[13][14] Movement Disorders.[5][14]

  • CoA Quantific

    • Basu, S. S., & Blair, I. A. (2011). SILEC: a stable isotope labeling with essential nutrients in cell culture-based approach for the quantification of metabolism. Nature Protocols.[15]

  • Blood-Brain Barrier Prodrug Str

    • Rautio, J., et al. (2008). Prodrugs: design and clinical applications.[16] Nature Reviews Drug Discovery.

Sources

Cell culture models for studying phosphopantothenic acid metabolism

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Cell Culture Models for Studying Phosphopantothenic Acid Metabolism

Abstract

Phosphopantothenic acid (4'-Phosphopantothenate, PPA) is the product of the rate-limiting step in Coenzyme A (CoA) biosynthesis, catalyzed by Pantothenate Kinase (PANK).[1][2][3][4][5][6][7] Dysregulation of this pathway is the hallmark of Pantothenate Kinase-Associated Neurodegeneration (PKAN) and metabolic disorders. This guide provides a rigorous, field-validated framework for selecting cell models, perturbing the pathway using novel small molecules (e.g., PZ-2891, Hopantenate), and quantifying PPA flux using stable isotope labeling (SILEC) and LC-MS/MS.

Introduction: The Metabolic Checkpoint

The conversion of Pantothenate (Vitamin B


) to PPA is the primary control point for cellular CoA levels.[8] PANK enzymes are tightly regulated by feedback inhibition from Acetyl-CoA.[1][2] Consequently, static measurements of PPA often fail to capture the dynamic "flux" of the pathway. To study this metabolism effectively, researchers must utilize models that allow for both genetic manipulation  and metabolic flux analysis .

The Pathway at a Glance:

  • Pantothenate

    
    4'-Phosphopantothenate (PPA) (Rate-Limiting)
    
  • PPA + Cysteine

    
    4'-Phosphopantothenoylcysteine 
    
  • ...

    
    Coenzyme A 
    

Model Selection Strategy

Choice of cell line dictates the physiological relevance of your data. Do not use a generic line if investigating neurodegeneration.

Model TypeRecommended LineApplicationPros/Cons
Basic Biochemistry HEK293 / HeLa Enzyme kinetics, overexpression studies.Pros: High transfection efficiency; rapid growth.Cons: Glycolytic metabolism (Warburg effect) may mask mitochondrial CoA defects.
Disease Specific (PKAN) Patient-Derived Fibroblasts Studying PANK2 mutations (e.g., c.1561G>A).Pros: Endogenous mutation context; clinically relevant.Cons: Slow growth; high variability between donors; senescence issues.
Advanced Neuro iPSC-Derived Glutamatergic Neurons Modeling axonal defects and iron accumulation.Pros: Recapitulates neuronal phenotype (axonal swelling).Cons: Expensive; differentiation takes 40+ days; heterogeneous population.
Metabolic Liver HepG2 / C3A CoA flux in fatty acid oxidation.Pros: High mitochondrial activity; sensitive to PANK inhibitors.Cons: Cancer origin limits toxicity prediction.

Experimental Workflow & Perturbation

To prove causality in PPA metabolism, you must perturb the system. We recommend a "Push-Pull" approach using specific small molecules.

A. Chemical Modulation Tools
  • Inhibitor (The Pull): Hopantenate (HoPan) [8]

    • Mechanism:[7][9][10][11][12][13] Acts as an alternate substrate for PANK, forming 4'-phosphohopantenate, which then inhibits the downstream enzyme PPCS.

    • Usage: 0.5 - 1.0 mM in media. Induces CoA depletion within 6-12 hours.

  • Activator (The Push): PZ-2891 [6][7][10][14]

    • Mechanism:[7][9][10][11][12][13] Allosteric activator that locks PANK in an active conformation, bypassing Acetyl-CoA feedback inhibition.[7]

    • Usage: 0.5 - 5.0 µM. Increases CoA levels by ~2-3 fold.

B. Stable Isotope Labeling (SILEC) Protocol

Standard media contains unlabeled pantothenate, which masks flux. You must use a custom formulation.

Reagents:

  • Pantothenate-free DMEM (Custom order or make from powder).

  • 
    -Pantothenate (Isotope labeled precursor).
    
  • Dialyzed FBS (to remove endogenous pantothenate).

Step-by-Step Labeling:

  • Adaptation: Pass cells 2x in Pantothenate-free DMEM supplemented with 10% Dialyzed FBS and 50 µM unlabeled Pantothenate to adapt them to the defined medium.

  • Pulse Phase: Wash cells 2x with warm PBS. Replace media with Pantothenate-free DMEM + 10% Dialyzed FBS + 50 µM

    
    -Pantothenate .
    
  • Time Course: Harvest cells at

    
     hours.
    
    • Note: PPA turnover is rapid; early time points are critical for rate determination.

Sample Preparation: Critical Extraction

Warning: PPA is a polar, phosphorylated intermediate. Standard organic extractions (e.g., Folch) will result in poor recovery. You must use an acidic, polar extraction.

Protocol:

  • Quenching: Place cell culture dish on a bed of ice. Aspirate media immediately.

  • Washing: Wash 1x with ice-cold Ammonium Acetate (150 mM, pH 7.4) .

    • Why? PBS contains sodium/phosphate which suppresses MS ionization. Ammonium acetate is volatile.

  • Extraction: Add 80% Methanol / 20% Water (pre-chilled to -80°C) containing 0.1% Formic Acid .

    • Volume: 500 µL per

      
       cells.
      
    • Why Acid? Stabilizes downstream CoA thioesters preventing hydrolysis.

  • Lysis: Scrape cells and transfer to a pre-chilled tube. Vortex vigorously for 30s.

  • Clarification: Centrifuge at 15,000 x g for 15 min at 4°C.

  • Supernatant: Transfer to a glass vial. Do not dry down completely if possible, as phosphorylated compounds can bind irreversibly to glass/plastic when dry. If concentration is needed, use a nitrogen stream to reduce volume, then reconstitute immediately.

LC-MS/MS Analytical Method

Instrument: Triple Quadrupole MS (e.g., Agilent 6495 or Sciex 6500+). Chromatography: Ion-Pairing Reverse Phase (IP-RP) is superior to HILIC for separating PPA from Pantothenate.

LC Parameters:

  • Column: C18 Reverse Phase (e.g., Waters HSS T3, 2.1 x 100 mm, 1.8 µm).

  • Mobile Phase A: 10 mM Tributylamine (TBA) + 15 mM Acetic Acid in Water (pH ~5.0).

  • Mobile Phase B: Methanol.

  • Gradient:

    • 0-2 min: 0% B (Isocratic loading)

    • 2-10 min: 0% -> 50% B

    • 10-12 min: 50% -> 95% B (Wash)

    • 12-15 min: 0% B (Re-equilibration)

MS Parameters (MRM Transitions): | Analyte | Precursor (


) | Product (

) | Polarity | Note | | :--- | :--- | :--- | :--- | :--- | | Pantothenate | 220.1 | 90.0 | Positive | Loss of alanine moiety | | PPA (Phosphopantothenate) | 300.1 | 79.0 | Negative | Phosphate fragment | |

-PPA
| 304.1 | 79.0 | Negative | Labeled PPA | | Coenzyme A | 768.1 | 261.1 | Positive | Adenosine fragment |

Note: PPA ionizes better in Negative mode due to the phosphate group, while CoA and Pantothenate often run in Positive mode. Fast polarity switching is required.

Pathway Visualization

CoA_Metabolism Pan Pantothenate (Vit B5) PPA 4'-Phosphopantothenate (PPA) Pan->PPA PANK1/2/3 (Rate Limiting) PPC 4'-Phosphopantothenoyl- cysteine PPA->PPC PPCS Pantetheine 4'-Phosphopantetheine PPC->Pantetheine PPCDC DephosphoCoA Dephospho-CoA Pantetheine->DephosphoCoA PPAT CoA Coenzyme A (CoA) DephosphoCoA->CoA DPCK (COASY) AcetylCoA Acetyl-CoA CoA->AcetylCoA Acetylation AcetylCoA->Pan Feedback Inhibition HoPan Hopantenate (Inhibitor) HoPan->PPA Alternate Substrate PZ2891 PZ-2891 (Activator) PZ2891->Pan Allosteric Activation

Caption: The CoA biosynthetic pathway highlighting the rate-limiting PANK step, feedback inhibition by Acetyl-CoA, and entry points for pharmacological modulators PZ-2891 and Hopantenate.[7][8][10][15]

Data Interpretation & Troubleshooting

Calculating Flux: Do not rely solely on absolute abundance. Calculate the Fractional Enrichment (FE) :



  • Healthy Cells: PPA FE should reach >50% within 4-6 hours.

  • PANK2 Deficient (PKAN): PPA FE will be significantly slower, even if total PPA levels are maintained by compensatory mechanisms.

Common Pitfalls:

  • Low PPA Signal: Usually due to ion suppression or poor retention. Ensure TBA is fresh (it degrades) and pH is strictly 5.0.

  • CoA Degradation: If CoA peaks are splitting or low, check the temperature during extraction. Never let samples exceed 4°C.

  • "Ghost" Flux: If you see labeling in PPA but not CoA, the downstream enzymes (PPCS/COASY) might be bottlenecked or inhibited (e.g., by HoPan treatment).

References

  • Sharma, L. K., et al. (2018).[6] "A therapeutic approach to pantothenate kinase associated neurodegeneration."[16] Nature Communications.[6] Link

  • Sibon, O. C., & Strauss, E. (2016). "Coenzyme A: to make it or uptake it?" Nature Reviews Molecular Cell Biology. Link

  • Go, Y. M., et al. (2015). "Stable Isotope Labeling by Essential Nutrients in Cell Culture for Preparation of Labeled Coenzyme A and Its Thioesters." Analytical Chemistry. Link

  • Jeong, S. Y., et al. (2019). "4'-Phosphopantetheine corrects CoA, iron, and dopamine metabolic defects in Drosophila models of PKAN." EMBO Molecular Medicine. Link

  • Leonardi, R., et al. (2005).[8] "Coenzyme A: Back in action." Progress in Lipid Research. Link

Sources

In vitro reconstitution of the coenzyme A biosynthetic pathway

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Reconstitution of the Coenzyme A Biosynthetic Pathway

Abstract & Introduction

Coenzyme A (CoA) is the universal acyl carrier in biology, essential for the TCA cycle, fatty acid metabolism, and polyketide synthesis.[1][2] While commercial CoA is available, the ability to reconstitute its biosynthetic pathway in vitro allows for the synthesis of novel CoA analogues, kinetic characterization of antimicrobial targets, and the optimization of cell-free protein synthesis (CFPS) systems.

This guide details the reconstitution of the canonical prokaryotic (E. coli) CoA pathway, converting Pantothenate (Vitamin B5) to Coenzyme A via five enzymatic steps. Unlike generic protocols, this guide addresses critical kinetic bottlenecks, specifically the absolute requirement for CTP in the bacterial pathway and the management of feedback inhibition at the Pantothenate Kinase (PanK) step.

Pathway Overview & Logic

The conversion of Pantothenate to CoA involves five enzymatic steps. In E. coli, these are catalyzed by four proteins (CoaA, CoaBC, CoaD, CoaE), as CoaB and CoaC are fused into a bifunctional enzyme.

Critical Mechanistic Insight:

  • CoaA (PanK): The rate-limiting step, strongly inhibited by the final product (CoA).

  • CoaB (PPCS): In bacteria, this enzyme utilizes CTP (Cytidine Triphosphate) to activate the carboxyl group of phosphopantothenate. Note: Mammalian PPCS uses ATP. Attempting bacterial reconstitution without CTP is a common failure mode.

CoABiosynthesis Pantothenate Pantothenate (Vit B5) P_Pan 4'-Phospho- pantothenate Pantothenate->P_Pan CoaA (PanK) P_Pan_Cys 4'-Phosphopantothenoyl- cysteine P_Pan->P_Pan_Cys CoaB (PPCS) P_Pantetheine 4'-Phospho- pantetheine P_Pan_Cys->P_Pantetheine CoaC (PPCDC) Dephospho_CoA Dephospho-CoA P_Pantetheine->Dephospho_CoA CoaD (PPAT) CoA Coenzyme A (Final Product) Dephospho_CoA->CoA CoaE (DPCK) ATP1 ATP ATP1->P_Pan CTP CTP + Cysteine CTP->P_Pan_Cys ATP2 ATP ATP2->Dephospho_CoA ATP3 ATP ATP3->CoA

Figure 1: The E. coli CoA biosynthetic pathway.[3][4] Note the specific requirement for CTP at the CoaB step and the consumption of ATP at three distinct stages.

Materials & Reagents

Enzymes (Recombinant E. coli):

  • CoaA (PanK): Type I Pantothenate Kinase. Recommendation: Use the R106A mutant to alleviate feedback inhibition if high yields are required.

  • CoaBC (PPCS/PPCDC): Bifunctional enzyme.[5]

  • CoaD (PPAT): Phosphopantetheine adenylyltransferase.[5]

  • CoaE (DPCK): Dephospho-CoA kinase.[3][5]

  • Purity: >90% by SDS-PAGE. Store in 50 mM Tris-HCl (pH 7.6), 10% glycerol at -80°C.

Reagents:

  • Buffer: 100 mM Tris-HCl, pH 7.6 (Hepes is an acceptable alternative).

  • Salts: MgCl₂ (Essential cofactor for kinases), KCl.[6]

  • Substrates: Sodium Pantothenate, L-Cysteine.

  • Nucleotides: ATP (neutralized), CTP (Essential for CoaB), GTP (optional, generally not required for E. coli pathway).

  • Reducing Agent: TCEP (Tris(2-carboxyethyl)phosphine).[6] Note: Avoid DTT if using coupled assays sensitive to thiols, but for HPLC analysis, TCEP is superior for maintaining the free thiol of CoA.

Protocol: One-Pot Total Synthesis of CoA

This protocol describes the simultaneous incubation of all five enzymes. For kinetic characterization of individual steps, omit downstream enzymes and analyze intermediates via HPLC.

Step 1: Prepare 10X Cofactor Mix

Prepare fresh to prevent hydrolysis.

Component Stock Conc. Final Conc. (in 10X Mix) Final Reaction Conc.
ATP 100 mM 50 mM 5 mM
CTP 100 mM 10 mM 1 mM
L-Cysteine 100 mM 10 mM 1 mM
Pantothenate 100 mM 10 mM 1 mM
MgCl₂ 1 M 100 mM 10 mM
KCl 1 M 200 mM 20 mM

| TCEP | 100 mM | 10 mM | 1 mM |

Step 2: Enzyme Master Mix

Dilute enzymes in 100 mM Tris-HCl (pH 7.6).

  • Target Concentration: 0.5 µM to 1.0 µM for each enzyme (CoaA, CoaBC, CoaD, CoaE).

  • Note: If CoaA is Wild Type (WT), increase its concentration to 2.0 µM to compensate for feedback inhibition as product accumulates.

Step 3: Reaction Initiation
  • Combine 80 µL Enzyme Master Mix with 10 µL 10X Cofactor Mix in a microcentrifuge tube.

  • Add 10 µL Water (or test compound for inhibition studies).

  • Total Volume: 100 µL.

  • Incubate: 37°C for 30–120 minutes.

Step 4: Quenching
  • For HPLC: Add 10 µL of 20% (w/v) Trichloroacetic acid (TCA) or 100 µL Methanol. Vortex and centrifuge at 15,000 x g for 10 min to remove precipitated protein.

  • For Enzymatic Coupled Assays: Heat inactivation at 95°C for 5 minutes is preferred over acid quenching to preserve pH compatibility.

Analytical Validation: HPLC Method

To verify pathway completion, you must separate the phosphorylated intermediates. A standard C18 Reverse-Phase method is sufficient.

System: Agilent 1200 or equivalent with UV detection. Column: Phenomenex Kinetex C18 (150 x 4.6 mm, 2.6 µm) or equivalent. Detection: UV @ 254 nm (Adenine absorption).

Mobile Phases:

  • Buffer A: 20 mM Sodium Phosphate (pH 4.5) + 3% Methanol.

  • Buffer B: 20 mM Sodium Phosphate (pH 4.5) + 30% Acetonitrile.

Gradient Profile:

Time (min) % Buffer B Flow Rate (mL/min) Description
0.0 0 1.0 Equilibration
2.0 0 1.0 Injection/Hold
15.0 40 1.0 Linear Gradient
18.0 100 1.0 Wash
20.0 100 1.0 Hold

| 21.0 | 0 | 1.0 | Re-equilibration |

Expected Retention Order:

  • ATP / CTP (Early elution, broad peaks)

  • Pantothenate[1][2][5][6][7][8][9]

  • Dephospho-CoA[5]

  • Coenzyme A (~12-14 min depending on exact column age)

  • Acetyl-CoA (if present)[10][11]

Expert Insights & Troubleshooting

The "CTP Trap"

Many researchers fail to reconstitute the E. coli pathway because they supply only ATP.

  • Observation: Accumulation of Phosphopantothenate (P-Pan) and no downstream products.

  • Cause: E. coli CoaB (P-Pan-Cys synthetase) is strictly CTP-dependent.

  • Correction: Ensure 1 mM CTP is present. If using mammalian enzymes, ATP is sufficient.

Feedback Inhibition Management
  • Observation: Reaction stalls at ~5-10% conversion.

  • Cause: WT CoaA is inhibited by CoA (Ki ~ 1 µM).

  • Correction:

    • Option A: Use S. aureus PanK (Type II) or T. thermophilus PanK (Type III), which are less sensitive to feedback.

    • Option B: Use the E. coli CoaA R106A mutant (Rock et al., 2003), which desensitizes the enzyme to CoA binding while retaining catalytic activity.

Thiol Oxidation
  • Observation: HPLC shows "doublets" for CoA or disappearance of the CoA peak.

  • Cause: Formation of CoA-dimers (disulfides) or mixed disulfides with Cysteine.

  • Correction: Maintain 1–2 mM TCEP in the reaction and the HPLC sample vial. TCEP is more stable than DTT at neutral pH and does not absorb strongly at 254 nm.

References

  • Begley, T. P., et al. (2001). "The biosynthesis of coenzyme A in bacteria." Vitamin Hormones. Link

  • Strauss, E., & Begley, T. P. (2002). "The antibiotic activity of N-pentylpantothenamide results from its conversion to ethyldethia-coenzyme A, a coenzyme A antimetabolite." Journal of Biological Chemistry. Link

  • Rock, C. O., et al. (2003). "Role of Feedback Regulation of Pantothenate Kinase (CoaA) in Control of Coenzyme A Levels in Escherichia coli." Journal of Bacteriology. Link

  • Leonardi, R., et al. (2005).[1] "Coenzyme A: Back in action." Progress in Lipid Research. Link

  • Waddell, S. J., et al. (2017). "Simultaneous quantification of coenzyme A and its salvage pathway intermediates." RSC Advances. Link

Sources

Application Notes and Protocols: Techniques for Monitoring Phosphopantothenic Acid Levels via Cellular Uptake of Pantothenic Acid

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

Abstract

Phosphopantothenic acid is a critical intermediate in the biosynthesis of Coenzyme A (CoA), a vital cofactor in numerous metabolic pathways. The cellular pool of phosphopantothenic acid is directly dependent on the uptake of its precursor, pantothenic acid (Vitamin B5), from the extracellular environment. Consequently, monitoring the uptake of pantothenic acid serves as a robust proxy for assessing the flux into the CoA biosynthetic pathway. This document provides a comprehensive guide to the primary techniques for monitoring pantothenic acid uptake and the subsequent intracellular quantification of its phosphorylated form, offering researchers the tools to investigate cellular metabolism, transporter function, and the effects of novel therapeutic agents.

Scientific Foundation: The Centrality of Pantothenic Acid Transport

The journey to intracellular phosphopantothenic acid begins at the cell membrane. The primary mechanism for pantothenic acid entry into mammalian cells is through the Sodium-Dependent Multivitamin Transporter (SMVT) , the product of the SLC5A6 gene.[1][2] This transporter facilitates the uptake of several water-soluble vitamins, including biotin and lipoic acid, in a process coupled to a sodium gradient.[2][3]

Once inside the cell, pantothenic acid is immediately phosphorylated by the enzyme pantothenate kinase (PanK) to form 4'-phosphopantothenic acid.[4] This is the first and rate-limiting step in the CoA biosynthetic pathway, making the regulation of both SMVT-mediated uptake and PanK activity critical control points for cellular CoA levels.[4] Given that phosphopantothenic acid is membrane-impermeable, the most effective strategy to monitor its intracellular production is to measure the uptake of its precursor, pantothenic acid.

The significance of this pathway is underscored in various disease states, particularly cancer. The oncogene MYC has been shown to upregulate the expression of SMVT (SLC5A6), leading to increased pantothenic acid uptake to fuel the heightened metabolic demands of tumor cells.[5][6][7][8] This makes the SMVT transporter and the pantothenic acid uptake process a compelling target for therapeutic intervention.[9][10][11]

Pantothenic_Acid_Uptake_and_Metabolism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Pantothenic_Acid_ext Pantothenic Acid (Vitamin B5) SMVT SMVT (SLC5A6) Transporter Pantothenic_Acid_ext->SMVT Pantothenic_Acid_int Pantothenic Acid SMVT->Pantothenic_Acid_int Na_int Na+ SMVT->Na_int Na_ext Na+ Na_ext->SMVT Co-transport PanK Pantothenate Kinase (PanK) Pantothenic_Acid_int->PanK ATP->ADP Phosphopantothenic_Acid 4'-Phosphopantothenic Acid PanK->Phosphopantothenic_Acid CoA_Pathway Further steps to Coenzyme A Phosphopantothenic_Acid->CoA_Pathway

Figure 1: Cellular uptake and initial metabolism of pantothenic acid.

Core Methodologies for Monitoring Pantothenic Acid Uptake

We present three primary methodologies, each with distinct advantages and considerations, for monitoring the uptake of pantothenic acid and its conversion to phosphopantothenic acid.

Technique Principle Primary Measurement Throughput Sensitivity Key Advantage Limitations
Radiolabeled Uptake Assay Tracing the accumulation of a radiolabeled pantothenic acid analog.Total intracellular radioactivity.HighVery HighDirect, quantitative measure of uptake kinetics.Requires handling of radioactive materials; does not distinguish between pantothenic acid and its metabolites.
LC-MS/MS Quantification Chromatographic separation and mass spectrometric detection of pantothenic acid and its metabolites.Absolute concentration of intracellular pantothenic acid and phosphopantothenic acid.MediumHighHigh specificity; can simultaneously measure precursor and product.Requires specialized equipment; sample preparation is more intensive.
Fluorescent-Based Approaches Use of fluorescently-tagged molecules to visualize or quantify uptake-related events.Changes in fluorescence intensity or localization.HighMedium-HighEnables live-cell imaging and high-throughput screening.Lack of a direct fluorescent analog for pantothenic acid uptake; potential for steric hindrance from the fluorophore.

Protocol 1: Radiolabeled Pantothenic Acid Uptake Assay

This method remains the gold standard for studying the kinetics of transport processes due to its sensitivity and directness. The use of [³H]-pantothenic acid allows for precise quantification of its accumulation within cells.

Causality Behind Experimental Choices
  • Choice of Isotope ([³H]): Tritium is a low-energy beta emitter, which makes it safer to handle than higher-energy isotopes. Its long half-life is also convenient for experimental planning.

  • Temperature Control: Uptake is an active process. Running parallel experiments at 4°C serves as a crucial control to distinguish between active transport and non-specific binding or passive diffusion, as metabolic processes are significantly inhibited at this temperature.[12]

  • Sodium-Free Buffer: As SMVT is a sodium-dependent transporter, performing the assay in a buffer where sodium is replaced by another cation (e.g., choline) is essential to confirm the role of SMVT in the observed uptake.

  • Stopping and Washing: The uptake reaction is stopped by rapidly washing the cells with ice-cold buffer. The cold temperature immediately halts transport processes, and the washing removes any unbound extracellular radiolabel, ensuring that only internalized radioactivity is measured.[13]

Radiolabeled_Uptake_Workflow A 1. Cell Seeding Seed cells in 24-well plates and grow to near confluence. B 2. Pre-incubation Aspirate medium, wash with uptake buffer. Pre-incubate at 37°C. A->B C 3. Initiate Uptake Add uptake buffer containing [³H]-pantothenic acid and unlabeled pantothenic acid. B->C D 4. Incubation Incubate for a defined time course (e.g., 1, 5, 15, 30 min) at 37°C. C->D E 5. Stop and Wash Aspirate uptake solution and immediately wash 3x with ice-cold stop buffer. D->E F 6. Cell Lysis Add cell lysis buffer (e.g., 0.1M NaOH with 1% SDS) and incubate. E->F G 7. Scintillation Counting Transfer lysate to scintillation vials, add cocktail, and count radioactivity. F->G H 8. Data Analysis Normalize radioactivity to protein content and plot uptake over time. G->H

Figure 2: Experimental workflow for the radiolabeled pantothenic acid uptake assay.
Detailed Step-by-Step Methodology
  • Cell Culture:

    • Seed the cells of interest (e.g., HEK293T, Caco-2, or a specific cancer cell line) in 24-well tissue culture plates at a density that will result in a near-confluent monolayer on the day of the experiment.

  • Preparation of Reagents:

    • Uptake Buffer (Sodium-containing): Hanks' Balanced Salt Solution (HBSS) or a similar physiological salt solution buffered with HEPES to pH 7.4.

    • Uptake Buffer (Sodium-free): Prepare a similar buffer where NaCl is replaced with an equimolar concentration of choline chloride.

    • Stop Buffer: Ice-cold PBS.

    • Lysis Buffer: 0.1 M NaOH with 1% SDS.

    • Radiolabeled Substrate Mix: Prepare a stock solution of [³H]-pantothenic acid in uptake buffer. On the day of the experiment, dilute this stock with unlabeled pantothenic acid to achieve the desired final specific activity and concentration.

  • Uptake Assay Procedure: [13]

    • On the day of the assay, aspirate the growth medium from the cells.

    • Wash each well twice with 1 mL of pre-warmed (37°C) uptake buffer.

    • Add 500 µL of pre-warmed uptake buffer to each well and pre-incubate the plate at 37°C for 15-20 minutes to allow the cells to equilibrate.

    • To initiate the uptake, aspirate the pre-incubation buffer and add 250 µL of the radiolabeled substrate mix to each well for the specified time points (e.g., 1, 5, 10, 20, 30 minutes).

    • To terminate the uptake, aspirate the substrate mix and immediately wash the cells three times with 1 mL of ice-cold stop buffer.

    • After the final wash, aspirate all remaining buffer and add 300 µL of lysis buffer to each well.

    • Incubate the plate on a shaker for 30 minutes at room temperature to ensure complete lysis.

  • Quantification and Data Analysis:

    • Transfer an aliquot (e.g., 250 µL) of the cell lysate from each well to a scintillation vial.

    • Add 4 mL of scintillation cocktail to each vial and measure the radioactivity using a liquid scintillation counter.

    • Use a separate aliquot (e.g., 20 µL) of the cell lysate to determine the protein concentration using a standard method like the BCA assay.

    • Calculate the uptake as picomoles (pmol) of pantothenic acid per milligram (mg) of protein. Plot this value against time to determine the initial rate of uptake. For kinetic studies (determining Km and Vmax), vary the concentration of unlabeled pantothenic acid while keeping the radiolabel concentration constant.

Protocol 2: LC-MS/MS Quantification of Intracellular Pantothenic and Phosphopantothenic Acid

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) offers unparalleled specificity for the simultaneous quantification of pantothenic acid and its phosphorylated metabolite, phosphopantothenic acid. This method is ideal for validating the findings of radiolabeled assays and for detailed metabolic profiling.

Causality Behind Experimental Choices
  • Stable Isotope-Labeled Internal Standards: The use of stable isotope-labeled internal standards (e.g., [¹³C₃,¹⁵N]-pantothenic acid) is critical for accurate quantification.[14] These standards are added at the very beginning of the sample preparation process and co-elute with the analyte of interest, correcting for any sample loss during extraction and for variations in ionization efficiency in the mass spectrometer.

  • Metabolism Quenching: Rapidly quenching metabolic activity is crucial to prevent the interconversion of metabolites after cell harvesting. A common method is to use a cold methanol/water solution, which instantly halts enzymatic reactions.

  • Protein Precipitation: High concentrations of protein can interfere with chromatographic separation and ionize poorly. Protein precipitation with agents like zinc sulfate in methanol or trichloroacetic acid is a necessary clean-up step.[15][16]

Detailed Step-by-Step Methodology
  • Cell Culture and Treatment:

    • Culture cells in 6-well plates to provide sufficient material for analysis.

    • Expose cells to desired experimental conditions (e.g., treatment with a transporter inhibitor).

  • Metabolite Extraction:

    • Aspirate the culture medium and quickly wash the cells with ice-cold PBS.

    • Immediately add 1 mL of ice-cold 80% methanol containing the stable isotope-labeled internal standards.

    • Place the plate on ice for 10 minutes, then scrape the cells and transfer the cell suspension to a microcentrifuge tube.

    • Vortex thoroughly and centrifuge at high speed (e.g., 16,000 x g) at 4°C for 10 minutes.

    • Collect the supernatant, which contains the metabolites, and dry it under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis: [15][16][17]

    • Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50 µL of 5% methanol in water).

    • Inject an aliquot (e.g., 5-10 µL) onto a reverse-phase C18 or a HILIC column for chromatographic separation.

    • Mobile Phases: A typical mobile phase system would be:

      • Mobile Phase A: Water with 0.1% formic acid.

      • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Develop a gradient to separate pantothenic acid and the more polar phosphopantothenic acid.

    • Mass Spectrometry: Operate the mass spectrometer in positive ion mode using Multiple Reaction Monitoring (MRM).

      • Pantothenic Acid Transition: Monitor the transition from the parent ion (m/z) to a specific daughter ion.

      • Phosphopantothenic Acid Transition: Monitor the corresponding transition for the phosphorylated form.

      • Monitor the transitions for the stable isotope-labeled internal standards as well.

  • Data Analysis:

    • Generate a standard curve using known concentrations of unlabeled pantothenic acid and phosphopantothenic acid spiked with the internal standards.

    • Quantify the amount of each analyte in the cell extracts by comparing the peak area ratio of the analyte to its internal standard against the standard curve.

    • Normalize the final concentration to the number of cells or total protein content from a parallel plate.

Fluorescent-Based Approaches: A Look at Current Capabilities and Future Directions

While a direct, commercially available fluorescent analog of pantothenic acid for monitoring its own uptake is not yet widely established, fluorescent techniques still offer valuable insights into the broader biological context.

Existing Tools: Probes for Related Enzymes

Researchers have successfully developed fluorescent probes where pantothenic acid acts as a recognition moiety to target specific enzymes. For example, a red-emitting fluorescent probe, FNJ-PA, was created by conjugating a fluorophore with pantothenic acid to specifically detect the activity of pantetheinase (Vanin-1), an enzyme that hydrolyzes pantetheine to pantothenic acid.[18] While this does not directly measure uptake, it demonstrates the feasibility of using pantothenic acid as a targeting agent and opens the door for the development of novel probes.

Future Directions: Designing a Fluorescent Pantothenic Acid Analog

The development of a fluorescent pantothenic acid analog that is recognized and transported by SMVT would be a significant advancement for the field, enabling high-throughput screening and live-cell imaging of uptake dynamics.

Design Considerations:

  • Fluorophore Choice: The fluorophore should be relatively small to minimize steric hindrance at the SMVT binding site. It should also possess good photostability and brightness.

  • Attachment Point: The fluorophore would need to be conjugated to the pantothenic acid molecule at a position that does not interfere with its recognition by the transporter.

  • Validation: Any newly synthesized probe would require rigorous validation to ensure it is a true substrate of SMVT, likely through competition assays with unlabeled pantothenic acid and demonstration of sodium-dependent uptake.

Fluorescent_Probe_Concept cluster_probe Probe Design cluster_application Potential Applications Pantothenic_Acid Pantothenic Acid (Recognition Moiety) Linker Linker Arm Pantothenic_Acid->Linker Fluorophore Fluorophore (Reporter) Linker->Fluorophore Live_Cell_Imaging Live-Cell Imaging of Uptake Fluorophore->Live_Cell_Imaging HTS High-Throughput Screening for SMVT Inhibitors Fluorophore->HTS

Figure 3: Conceptual design for a fluorescent pantothenic acid analog.

Concluding Remarks and Best Practices

The choice of methodology for monitoring phosphopantothenic acid levels via its precursor's uptake depends on the specific research question. For detailed kinetic analysis and validation of transporter function, the radiolabeled uptake assay is unparalleled. For specific quantification of both the precursor and its phosphorylated product, LC-MS/MS is the method of choice. While direct fluorescent monitoring of pantothenic acid uptake is an emerging area, existing fluorescent tools and the potential for new probe development make this an exciting frontier for high-throughput applications.

For a comprehensive and trustworthy understanding, it is often best to employ a multi-pronged approach. For instance, initial screens for inhibitors of pantothenic acid uptake could be performed using a radiolabeled assay, with hits being validated and their metabolic consequences confirmed by LC-MS/MS. This self-validating system ensures the robustness and reliability of the scientific findings.

References

  • BioAgilytix. (2019). Vitamin B5 (Pantothenic Acid) Bioassay in Serum. [Link]

  • BioIVT. SMVT Transporter Assay. [Link]

  • Gifford Bioscience. Cellular Uptake and Release Assays Protocol. [Link]

  • Gruber, J., et al. (2020). Clusterin cellular uptake assay. protocols.io. [Link]

  • Hrubša, M., et al. (2022). Development and validation of an LC-MS/MS method for determination of B vitamins and some its derivatives in whole blood. PLoS ONE, 17(7), e0271433. [Link]

  • Kramer, J. A., et al. (2008). Methods to measure the intracellular concentration of unlabeled compounds within cultured cells using liquid chromatography/tandem mass spectrometry. Analytical Biochemistry, 383(2), 251-259. [Link]

  • Li, Y., et al. (2018). [Analysis of Free Pantothenic Acid in Foods by HPLC and LC-MS/MS]. Se Pu, 36(11), 1162-1167. [Link]

  • Kreuzaler, P., et al. (2023). Vitamin B5 supports MYC oncogenic metabolism and tumor progression in breast cancer. Nature Metabolism, 5(11), 1934-1953. [Link]

  • Lal, R. T., et al. (2006). A Class of Pantothenic Acid Analogs Inhibits Plasmodium Falciparum Pantothenate Kinase and Represses the Proliferation of Malaria Parasites. Antimicrobial Agents and Chemotherapy, 50(4), 1344-1350. [Link]

  • Li, F., et al. (2022). Design and synthesis of fluorescent probes specific for pantetheinase and their application in bioimaging. Analyst, 147(16), 3737-3742. [Link]

  • Linus Pauling Institute. (2023). Pantothenic Acid. Oregon State University. [Link]

  • Liu, G., et al. (2011). Determination of Pantothenic Acid in Food by LC-MS/MS. Chinese Journal of Analysis Laboratory, 30(12), 85-88. [Link]

  • Nabokina, N. A., & Said, H. M. (2014). Structure-function activity of the human sodium-dependent multivitamin transporter: role of His115 and His254. American Journal of Physiology-Cell Physiology, 306(6), C549-C556. [Link]

  • Spry, C., et al. (2005). Inhibitors of Pantothenate Kinase: Novel Antibiotics for Staphylococcal Infections. Antimicrobial Agents and Chemotherapy, 49(10), 4230-4235. [Link]

  • Tebo, A. (2021). Imaging cellular biochemistry using chemical-genetic tools. YouTube. [Link]

  • The Francis Crick Institute. (2023). Vitamin B5 supports MYC oncogenic metabolism and tumor progression in breast cancer. [Link]

  • van Wyk, M., & Strauss, E. (2008). Development of a method for the parallel synthesis and purification of N-substituted pantothenamides, known inhibitors of coenzyme A biosynthesis and utilization. Organic & Biomolecular Chemistry, 6(23), 4348-4355. [Link]

  • Various Authors. (2024). Emissive Guanosine Analog Applicable for Real-Time Live Cell Imaging. eScholarship.org. [Link]

  • Virga, K. A., & Agnew, D. (2020). Rapid Method for the Determination of Thiamine and Pantothenic Acid in Infant Formula and Milk-Based Nutritional Products by Liquid Chromatography‒Tandem Mass Spectrometry. Journal of AOAC INTERNATIONAL, 103(5), 1238-1245. [Link]

  • Vitamin B5 May Be Associated with Tumor Growth In Certain Types of Cancer Cells. (2023). Pharmacy Times. [Link]

  • Vitamin B5 supports MYC oncogenic metabolism and tumour progression in breast cancer. (2023). CECAD Cologne. [Link]

  • Wang, Y., et al. (2016). Advances in Synthetic Fluorescent Probe Labeling for Live-Cell Imaging in Plants. Plant and Cell Physiology, 57(4), 696-706. [Link]

  • Yuneva, M. (2024). Vitamin B5 Supports Oncogenic Metabolism in MYC-Driven Breast Cancer. Cancer Discovery, 14(1), 20-22. [Link]

  • Zempleni, J., et al. (2008). Sodium-dependent multivitamin transporter gene is regulated at the chromatin level by histone biotinylation in human Jurkat lymphoblastoma cells. The Journal of Nutrition, 138(12), 2316-2320. [Link]

  • Zhang, J., et al. (2019). PI3K drives the de novo synthesis of coenzyme A from vitamin B5. Nature Metabolism, 1(10), 965-975. [Link]

  • Frank, T., et al. (2004). Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry. Analyst, 129(8), 738-743. [Link]

  • Shanmugasundaram, B., & Day, D. F. (2018). The fluorescent protein palette: tools for cellular imaging. Microbiology, 164(1), 1-13. [Link]

  • Wikipedia. Lipoic acid. [Link]

  • Vadlapudi, A. D., et al. (2012). Sodium Dependent Multivitamin Transporter (SMVT): A Potential Target for Drug Delivery. Current Drug Targets, 13(7), 994-1003. [Link]

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Application Note: Chemical Synthesis of Phosphopantothenic Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Context

This application note details the chemical synthesis of 4'-phosphopantothenic acid (PPA) and its membrane-permeable prodrug, Fosmetpantotenate (RE-024) .[1]

PPA is the product of the rate-limiting step in Coenzyme A (CoA) biosynthesis, catalyzed by Pantothenate Kinase (PANK) .[1][2][3][4] In pathologies such as Pantothenate Kinase-Associated Neurodegeneration (PKAN) , the PANK enzyme is defective.[1][3][5] Direct supplementation with PPA is ineffective due to the molecule's inability to passively cross the blood-brain barrier (BBB) or cell membranes (anionic charge at physiological pH).[1]

To overcome this, ProTide technology (phosphoramidate prodrugs) is employed to mask the phosphate and carboxylate charges, facilitating passive diffusion.[1] Once intracellular, the prodrug is metabolized by esterases and phosphoramidases to release free PPA, bypassing the defective PANK enzyme and restoring CoA levels.

Biological Context: The PANK Bypass

CoABiosynthesis PA Pantothenic Acid (Vitamin B5) PPA 4'-Phosphopantothenic Acid (PPA) PA->PPA PANK (Defective in PKAN) PPC 4'-Phosphopantothenoyl- cysteine PPA->PPC PPCS CoA Coenzyme A PPC->CoA Downstream Enzymes (PPCDC, PPAT, DPCK) Prodrug Fosmetpantotenate (Permeable Prodrug) Prodrug->PPA Intracellular Metabolism

Figure 1: The CoA biosynthetic pathway.[1][2][3][4][6][7] Fosmetpantotenate acts as a metabolic bypass for the defective PANK enzyme.

Critical Synthetic Considerations

Successful synthesis requires navigating three specific chemical challenges:

  • Regioselectivity (C2' vs. C4'): Pantothenic acid contains a primary hydroxyl (C4') and a secondary hydroxyl (C2').[1] Phosphorylation must occur exclusively at C4'.[1]

    • Solution: Use of a cyclic acetal (acetonide) protection strategy or steric control via ProTide reagents.[1]

  • Labile Phosphoester Bond: The P-O-C bond is acid-sensitive.[1]

    • Solution: Avoid strong acidic workups after phosphorylation; use hydrogenolysis (benzyl groups) or specific enzymatic cleavage for deprotection.[1]

  • Hygroscopicity: PPA salts are extremely hygroscopic.[1]

    • Solution: Isolate as a Calcium or Barium salt for stability, or proceed immediately to lipophilic prodrug formation.[1]

Protocol A: Reference Standard Synthesis

Target: Calcium 4'-Phosphopantothenate (High Purity Standard) Utility: Used as an analytical standard (HPLC/MS) or for in vitro enzyme assays.[1]

Reagents & Materials[1][7][8][9][10][11][12][13]
  • D-Pantothenic acid, calcium salt[1]

  • 2,2-Dimethoxypropane (DMP)[1]

  • 
    -Toluenesulfonic acid (pTSA)[1]
    
  • Dibenzyl phosphorochloridate

  • Palladium on Carbon (10% Pd/C)[1]

  • Amberlite IR-120 (H+ form)[1]

Step-by-Step Methodology
Step 1: Acetonide Protection (Isopropylidene)

This step locks the 1,3-diol system, protecting the C2' secondary alcohol and the carboxyl group simultaneously as a masked lactone/acetal, or protecting the carboxylate as an ester if pre-methylated. Here we use the classic sodium pantothenate route.

  • Suspend Sodium Pantothenate (10 mmol) in dry DMF (20 mL).

  • Add 2,2-Dimethoxypropane (30 mmol) and a catalytic amount of pTSA (0.5 mmol).

  • Stir at room temperature for 12 hours. Monitor by TLC (CHCl3:MeOH 9:1).[1]

  • Neutralize with Et3N, concentrate under reduced pressure.[1]

  • Purification: Silica gel chromatography (EtOAc/Hexane) to yield Sodium 2',4'-O-isopropylidene-pantothenate .

Step 2: Phosphorylation[1][8]
  • Dissolve the protected intermediate (5 mmol) in dry Pyridine (10 mL) under Argon.

  • Cool to 0°C. Dropwise add Dibenzyl phosphorochloridate (7.5 mmol).

    • Note: The acetonide may be sensitive; ensure strictly anhydrous conditions. Alternatively, use Dibenzyl N,N-diisopropylphosphoramidite followed by oxidation with

      
      -BuOOH for milder conditions.[1]
      
  • Stir at 0°C for 2 hours, then warm to RT for 4 hours.

  • Quench with water (1 mL). Concentrate in vacuo.[1]

  • Partition between EtOAc and 1M HCl (cold). Wash organic layer with Brine.[1] Dry over Na2SO4.[1][9]

Step 3: Global Deprotection & Salt Formation[1]
  • Dissolve the phosphorylated intermediate in MeOH (20 mL).

  • Add 10% Pd/C (10 wt%). Hydrogenate at 1 atm (balloon) for 4 hours to remove benzyl groups.

  • Filter through Celite.[1]

  • To remove the acetonide: Add 0.1M HCl and stir for 1 hour at RT.

  • Neutralize carefully with Calcium Carbonate (CaCO3) to pH 7.0.[1]

  • Filter excess CaCO3.[1] Lyophilize the filtrate.

  • Result: White hygroscopic powder of Calcium 4'-Phosphopantothenate .

Protocol B: Fosmetpantotenate (Prodrug) Synthesis

Target: Methyl 4'-(phenyl(methoxy-L-alaninyl)phosphoro)-pantothenate Utility: Drug candidate synthesis (ProTide strategy), cell-permeable analog.[1]

This protocol utilizes Phosphoramidite Chemistry coupled with ProTide reagents.[1][8]

Synthetic Workflow

FosmetSynthesis Start D-Pantothenic Acid Step1 1. Methylation (MeOH, HCl) Start->Step1 Inter1 Methyl Pantothenate Step1->Inter1 Step2 2. Coupling (NMI, DCM, -78°C) Inter1->Step2 Reagent Reagent Prep: Phenyl dichlorophosphate + L-Alanine methyl ester Reagent->Step2 Final Fosmetpantotenate (Mixture of diastereomers) Step2->Final

Figure 2: Convergent synthesis of Fosmetpantotenate.

Step-by-Step Methodology
Step 1: Synthesis of Methyl Pantothenate
  • Dissolve D-Pantothenic Acid (Calcium salt, 20 mmol) in dry Methanol (100 mL).

  • Add Thionyl Chloride (40 mmol) dropwise at 0°C.

  • Reflux for 3 hours.

  • Concentrate in vacuo.[1] Co-evaporate with toluene to remove water.[1]

  • Yield: Methyl pantothenate hydrochloride (quantitative). Use directly.

Step 2: Preparation of Phosphorochloridate Reagent

Critical: This reagent dictates the stereochemistry and "ProTide" nature.

  • In a separate flask, dissolve Phenyl dichlorophosphate (10 mmol) in dry DCM (30 mL).

  • Cool to -78°C.

  • Add a mixture of L-Alanine methyl ester hydrochloride (10 mmol) and Triethylamine (20 mmol) in DCM dropwise over 30 mins.

  • Stir at -78°C for 1 hour, then allow to warm to RT over 2 hours.

  • Remove solvent, filter precipitate (Et3N[1]·HCl). The filtrate contains Phenyl-(methoxy-L-alaninyl)-phosphorochloridate .[1]

Step 3: Coupling (The ProTide Formation)
  • Dissolve Methyl Pantothenate (from Step 1, 10 mmol) in dry THF/Pyridine (1:1, 20 mL).

  • Add N-Methylimidazole (NMI) (40 mmol) as a catalyst.

  • Cool to 0°C.

  • Add the Phosphorochloridate reagent (from Step 2, 12 mmol) dropwise.[1]

  • Stir at RT for 16 hours.

  • Workup: Dilute with EtOAc, wash with 0.5M HCl, sat. NaHCO3, and Brine.[1]

  • Purification: Flash column chromatography (EtOAc/Hexane 0-100% gradient).

    • Note: The product will be a diastereomeric mixture at the Phosphorus center (

      
       and 
      
      
      
      ). For clinical candidates, these are often separated via chiral HPLC, but for research use, the mixture is often tested.[1]

Analytical Specifications & QC

ParameterCalcium 4'-PhosphopantothenateFosmetpantotenate (Prodrug)
Formula C9H16NO8P[1]·CaC19H29N2O9P
MW ~337.3 (Salt)460.42 g/mol
Solubility Water (High), DMSO (Low)DMSO (High), MeOH (High), Water (Low)
31P NMR Single peak ~ 0-4 ppm (D2O)Two peaks ~ 3-4 ppm (Diastereomers)
Mass Spec (ESI) [M-H]- 298.07[M+H]+ 461.17
Storage -20°C, Desiccated (Hygroscopic)-20°C, Stable oil/solid

Troubleshooting Guide:

  • Low Yield in Step 3 (Coupling): Moisture is the enemy. Ensure the Methyl Pantothenate is strictly dry (azeotrope with toluene 3x). Use fresh NMI.

  • Decomposition: The phosphorochloridate reagent is unstable. Prepare fresh and use immediately. Do not store.

References

  • ProTide Technology Foundation: McGuigan, C., et al. (1993).[1] "Intracellular delivery of bio-active nucleotides: aryl phosphate derivatives of AZT." Journal of Medicinal Chemistry, 36(8), 1048–1052.[1] [Link]

  • Fosmetpantotenate (RE-024) Characterization: Elbaum, D., et al. (2018).[1][3] "Fosmetpantotenate (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration."[1] PLOS ONE, 13(3), e0192028.[1] [Link]

  • CoA Biosynthesis Pathway: Leonardi, R., et al. (2005).[1] "Coenzyme A: back in action." Progress in Lipid Research, 44(2-3), 125-153.[1] [Link][1]

  • Chemical Synthesis of Phosphopantothenate: King, T. E., et al. (1954).[1] "The Synthesis and Properties of Pantothenic Acid Diphosphate." Journal of the American Chemical Society, 76(4), 1165–1169.[1] (Classic reference for salt properties).[1] [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Overcoming Poor Cell Permeability of Phosphopantothenic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working to overcome the challenges of delivering phosphopantothenic acid (PPA) into cells. This guide provides in-depth technical information, troubleshooting advice, and detailed protocols in a readily accessible question-and-answer format to support your experimental success.

Introduction: The Challenge of a Charged Molecule

Phosphopantothenic acid is a critical intermediate in the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms.[1][2][3] However, the negatively charged phosphate group at physiological pH significantly hinders its ability to cross the lipophilic cell membrane, leading to poor cell permeability.[4] This poses a significant challenge for therapeutic applications, such as in the treatment of Pantothenate Kinase-Associated Neurodegeneration (PKAN), a disorder caused by mutations in the PANK2 gene that impair PPA production.[5][6]

This guide will explore three primary strategies to overcome this permeability barrier:

  • Prodrug Approach: Masking the phosphate group to increase lipophilicity.

  • Nanoparticle-Mediated Delivery: Encapsulating PPA to facilitate cellular entry.

  • Pantothenate Kinase (PanK) Activation: Bypassing the need for PPA delivery by stimulating its endogenous synthesis.

Section 1: The Prodrug Strategy

The prodrug approach is a widely used strategy to enhance the cellular uptake of phosphorylated molecules.[4][7] This involves chemically modifying the phosphate group of PPA to create a more lipophilic compound that can readily diffuse across the cell membrane. Once inside the cell, endogenous enzymes cleave the masking group, releasing the active PPA.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: What are the most common types of prodrug moieties for phosphonates and phosphates?

A: The most common prodrug moieties include:

  • Acyloxyalkyl esters: such as the pivaloyloxymethyl (POM) group. These are cleaved by intracellular esterases to release the active drug and a byproduct like formaldehyde.[4][8]

  • Aryloxy phosphoramidates (ProTide technology): This approach involves masking the phosphate with an amino acid ester and an aryl group. This has been successfully applied to a wide range of nucleoside phosphates.[7]

  • Cyclic prodrugs: These can offer advantages in terms of stability and reduced byproducts upon cleavage.[5]

Q: My PPA prodrug shows low stability in culture medium. What could be the cause and how can I fix it?

A: Low stability in culture medium is likely due to extracellular enzymatic degradation by esterases or phosphatases present in the serum.

  • Troubleshooting Steps:

    • Reduce Serum Concentration: If your cell line can tolerate it, try reducing the serum percentage in your culture medium.

    • Use Heat-Inactivated Serum: Heat inactivation can denature some enzymes, potentially improving prodrug stability.

    • Test in Serum-Free Medium: As a control, assess the stability of your prodrug in a serum-free medium to confirm if serum components are the cause.

    • Modify the Prodrug Moiety: Some prodrug moieties are inherently more stable than others. Consider synthesizing a more stable derivative, for example, by altering the linker or the masking group.

Q: I'm not seeing an increase in intracellular CoA levels after treating cells with my PPA prodrug. What are the possible reasons?

A: This could be due to several factors, from poor uptake to inefficient conversion to the active drug.

  • Troubleshooting Steps:

    • Confirm Cellular Uptake: Use a fluorescently labeled version of your prodrug or a radiolabeled compound to directly measure its accumulation inside the cells.

    • Assess Intracellular Cleavage: If possible, use LC-MS/MS to measure the intracellular concentration of both the prodrug and the released PPA. This will tell you if the prodrug is entering the cells but not being activated.

    • Check for Cellular Efflux: The prodrug or PPA might be actively transported out of the cell by efflux pumps. You can test this by co-incubating with known efflux pump inhibitors.

    • Verify Downstream Enzyme Activity: Ensure that the downstream enzymes in the CoA biosynthesis pathway are functional in your cell line.

Experimental Workflow: Prodrug Synthesis and Cellular Application

Prodrug_Workflow cluster_synthesis Prodrug Synthesis cluster_application Cellular Application start Start with PPA protect Protect reactive groups start->protect couple Couple with prodrug moiety protect->couple deprotect Deprotect couple->deprotect purify Purify and characterize deprotect->purify treat Treat cells with prodrug purify->treat Apply to cells incubate Incubate for desired time treat->incubate lyse Lyse cells incubate->lyse measure Measure intracellular PPA/CoA lyse->measure

Caption: A generalized workflow for the synthesis and cellular application of a PPA prodrug.

Protocol: Synthesis of a Pivaloyloxymethyl (POM) Prodrug of PPA (Conceptual)

This protocol is a conceptual guide based on established methods for creating POM prodrugs of phosphonates.[4][8][9]

  • Protection of Carboxylic Acid: Protect the carboxylic acid group of PPA with a suitable protecting group (e.g., a methyl ester) to prevent side reactions.

  • Activation of the Phosphate Group: Activate the phosphate group of the protected PPA. This can be achieved using various coupling agents.

  • Coupling with POM-Cl: React the activated phosphate with chloromethyl pivalate (POM-Cl) in the presence of a non-nucleophilic base.

  • Deprotection: Remove the protecting group from the carboxylic acid.

  • Purification: Purify the final POM-PPA prodrug using techniques such as flash chromatography or HPLC.

  • Characterization: Confirm the structure and purity of the synthesized prodrug using NMR (¹H, ¹³C, ³¹P) and mass spectrometry.

Section 2: Nanoparticle-Mediated Delivery

Nanoparticles can encapsulate hydrophilic molecules like PPA, shielding them from the extracellular environment and facilitating their entry into cells through endocytosis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q: What types of nanoparticles are suitable for PPA delivery?

A: Several types of nanoparticles can be used, including:

  • Liposomes: Vesicles composed of a lipid bilayer that can encapsulate aqueous molecules in their core.[10][11][12][13]

  • Polymeric Nanoparticles: Made from biodegradable polymers like PLGA, which can encapsulate drugs and provide controlled release.[14][15]

  • Lipid Nanoparticles (LNPs): These have shown great success in delivering nucleic acids and can be adapted for other charged molecules.[14]

Q: My PPA-loaded nanoparticles have a low encapsulation efficiency. How can I improve it?

A: Low encapsulation efficiency is a common issue.

  • Troubleshooting Steps:

    • Optimize the PPA-to-Lipid/Polymer Ratio: Vary the ratio of PPA to the encapsulating material to find the optimal loading concentration.

    • Modify the Hydration Buffer: For liposomes, the pH and ionic strength of the buffer used for hydration can influence the encapsulation of charged molecules.

    • Use a Different Preparation Method: Different methods of nanoparticle formation (e.g., thin-film hydration vs. microfluidics for liposomes) can yield different encapsulation efficiencies.

    • Add Charged Lipids/Polymers: Including a lipid or polymer with an opposite charge to PPA can improve encapsulation through electrostatic interactions.

Q: The nanoparticles are showing high cytotoxicity. What can I do?

A: Cytotoxicity can arise from the nanoparticle components or their degradation products.

  • Troubleshooting Steps:

    • Test Empty Nanoparticles: Treat cells with nanoparticles that do not contain PPA to determine if the vehicle itself is toxic.

    • Reduce the Nanoparticle Concentration: Perform a dose-response experiment to find the highest non-toxic concentration.

    • Use Biocompatible Materials: Ensure that the lipids or polymers you are using are known to be biocompatible.

    • Purify the Nanoparticles: Remove any residual organic solvents or un-encapsulated material by dialysis or size exclusion chromatography.

Experimental Workflow: PPA Encapsulation in Liposomes

Liposome_Workflow cluster_prep Liposome Preparation cluster_analysis Analysis dissolve Dissolve lipids in organic solvent film Create thin lipid film dissolve->film hydrate Hydrate with PPA solution film->hydrate sonicate Sonication/Extrusion hydrate->sonicate purify Purify liposomes sonicate->purify characterize Characterize size and zeta potential purify->characterize treat Treat cells purify->treat measure_ee Measure encapsulation efficiency characterize->measure_ee measure_coa Measure intracellular CoA treat->measure_coa

Caption: A workflow for the preparation and analysis of PPA-loaded liposomes.

Protocol: PPA Encapsulation by Thin-Film Hydration

This is a standard protocol for preparing liposomes.[10][12][13]

  • Lipid Film Formation: Dissolve your chosen lipids (e.g., a mixture of phosphatidylcholine and cholesterol) in an organic solvent (e.g., chloroform) in a round-bottom flask. Remove the solvent using a rotary evaporator to form a thin lipid film on the flask wall.

  • Hydration: Add an aqueous solution of PPA to the flask. The concentration of PPA will need to be optimized.

  • Vesicle Formation: Agitate the flask to hydrate the lipid film, which will self-assemble into multilamellar vesicles (MLVs).

  • Size Reduction: To create small unilamellar vesicles (SUVs), sonicate the MLV suspension or extrude it through a membrane with a defined pore size.

  • Purification: Remove un-encapsulated PPA by dialysis or size exclusion chromatography.

  • Characterization: Determine the size and zeta potential of the liposomes using dynamic light scattering. Measure the encapsulation efficiency by lysing the liposomes with a detergent and quantifying the released PPA.

Section 3: Pantothenate Kinase (PanK) Activation

An alternative to delivering PPA is to stimulate its endogenous synthesis from pantothenic acid (Vitamin B5), which has better cell permeability. This can be achieved using small molecule activators of PanK, the enzyme that phosphorylates pantothenic acid to PPA.[2][3][16]

Frequently Asked Questions (FAQs) & Troubleshooting

Q: How do PanK activators work?

A: PanK is allosterically inhibited by its downstream product, acetyl-CoA.[1][17] PanK activators, such as PZ-2891, bind to the enzyme and lock it in an active conformation, preventing feedback inhibition by acetyl-CoA.[2][16] This leads to a sustained production of PPA and a subsequent increase in intracellular CoA levels.[3][16]

Q: I'm not observing an increase in CoA levels after treating cells with a PanK activator. What could be the problem?

A: Several factors could be at play.

  • Troubleshooting Steps:

    • Ensure Sufficient Pantothenic Acid: The activator will only work if there is enough substrate (pantothenic acid) available. Ensure your culture medium is supplemented with an adequate amount of pantothenic acid.

    • Check for Off-Target Effects: At high concentrations, some activators can act as inhibitors.[16] Perform a dose-response curve to find the optimal activating concentration.

    • Verify PanK Expression: Confirm that your cell line expresses the PanK isoform targeted by the activator. PanK3 is a common target as it is ubiquitously expressed.[2]

    • Assess Cell Permeability of the Activator: While designed to be cell-permeable, the activator's uptake may vary between cell lines. If possible, use a labeled version of the activator to confirm its entry into cells.

Q: Are there any known off-target effects of PanK activators?

A: While specific activators like PZ-2891 have been shown to be highly selective for PanK, it's always important to consider potential off-target effects.[16] Some classes of compounds that can inhibit PanK, such as thiazolidinediones and sulfonylureas, are known to have other biological activities.[1] When using a novel activator, it is advisable to perform a screen against a panel of other kinases to assess its specificity.[18]

Mechanism of PanK Activation

PanK_Activation cluster_pathway CoA Biosynthesis Pathway cluster_regulation Regulation PA Pantothenic Acid PanK PanK PA->PanK Substrate PPA Phosphopantothenic Acid CoA Coenzyme A PPA->CoA ... PanK->PPA Product Activator PanK Activator Activator->PanK Allosteric Activation AcetylCoA Acetyl-CoA AcetylCoA->PanK Feedback Inhibition

Caption: Simplified diagram of PanK activation and its role in the CoA biosynthesis pathway.

Section 4: Assays for Measuring Intracellular PPA and CoA

To validate the success of any delivery strategy, it is crucial to accurately measure the intracellular concentrations of PPA and its downstream product, CoA.

Protocol: LC-MS/MS for Intracellular PPA Quantification

This protocol is based on general methods for quantifying intracellular metabolites by LC-MS/MS.[19][20][21][22]

  • Cell Culture and Treatment: Plate cells at a desired density and treat with your PPA prodrug, nanoparticles, or PanK activator.

  • Cell Harvesting and Quenching: Aspirate the culture medium and wash the cells with ice-cold PBS. Quench metabolic activity by adding a cold extraction solvent (e.g., 80% methanol).

  • Cell Lysis and Extraction: Scrape the cells in the extraction solvent and collect the lysate. Lyse the cells by sonication or freeze-thaw cycles.

  • Protein Precipitation: Centrifuge the lysate to pellet the protein and other cellular debris.

  • Sample Preparation: Collect the supernatant, which contains the metabolites. Dry the supernatant under a stream of nitrogen and reconstitute in a suitable solvent for LC-MS/MS analysis.

  • LC-MS/MS Analysis: Inject the sample into an LC-MS/MS system. Use a suitable column (e.g., a reverse-phase column with an ion-pairing agent) to separate PPA from other metabolites. Use a mass spectrometer operating in multiple reaction monitoring (MRM) mode to specifically detect and quantify PPA.

Bioluminescent Assay for Intracellular CoA

As a downstream readout of successful PPA delivery and conversion, you can measure intracellular CoA levels using a bioluminescent assay.[23]

  • Principle: This assay is based on the enzymatic conversion of a luciferin derivative by firefly luciferase in the presence of CoA, which produces a measurable light signal.[23]

  • Procedure:

    • Lyse the cells to release intracellular CoA.

    • Add the cell lysate to a reaction mixture containing the luciferase, ATP, and the luciferin derivative.

    • Measure the luminescence using a luminometer.

    • Quantify the CoA concentration by comparing the signal to a standard curve.

AssayPrincipleProsCons
LC-MS/MS Separation by liquid chromatography and detection by mass spectrometryHighly specific and sensitive; can quantify multiple metabolites simultaneouslyRequires specialized equipment and expertise; can be low-throughput
Bioluminescent Assay Enzymatic reaction that produces lightHigh-throughput; relatively simple to performIndirect measurement of PPA; can be prone to interference from other cellular components

Summary and Comparison of Strategies

StrategyMechanismKey AdvantagesKey Challenges
Prodrugs Covalent modification to increase lipophilicityHigh drug loading; well-established approachPotential for toxic byproducts; stability issues; requires efficient intracellular cleavage
Nanoparticles Encapsulation to facilitate endocytosisCan protect PPA from degradation; potential for targeted deliveryLow encapsulation efficiency; potential for cytotoxicity; complex manufacturing
PanK Activators Allosteric activation of an endogenous enzymeBypasses the need for PPA delivery; can be orally bioavailableRequires sufficient substrate (pantothenic acid); potential for off-target effects

References

  • Zou, Y., et al. (2014). Synthesis of a phosphoantigen prodrug that potently activates Vγ9Vδ2 T-lymphocytes. Angewandte Chemie International Edition, 53(42), 11344-11347. [Link]

  • Périgaud, C., et al. (2013). Synthesis of phosphoramidate prodrugs: ProTide approach. Current Protocols in Nucleic Acid Chemistry, 54(1), 14.2.1-14.2.19. [Link]

  • Hernández-Marín, J. A., et al. (2013). Encapsulation of pantothenic acid into liposomes and into alginate or alginate-pectin microparticles loaded with liposomes. Journal of Liposome Research, 23(4), 287-294. [Link]

  • De Clercq, E., et al. (2022). Synthesis and Evaluation of Prodrugs of α-Carboxy Nucleoside Phosphonates. Molecules, 27(21), 7268. [Link]

  • Hay, D. A., et al. (2020). Cyclic Phosphopantothenic Acid Prodrugs for Treatment of Pantothenate Kinase-Associated Neurodegeneration. Journal of Medicinal Chemistry, 63(24), 15931-15945. [Link]

  • Mehellou, Y., et al. (2018). Phosphonate prodrugs: an overview and recent advances. Future Medicinal Chemistry, 10(12), 1505-1524. [Link]

  • Janeba, Z. (2019). Phosphonates and Phosphonate Prodrugs in Medicinal Chemistry: Past Successes and Future Prospects. Frontiers in Chemistry, 7, 68. [Link]

  • Sharma, L. K., et al. (2018). A therapeutic approach to pantothenate kinase associated neurodegeneration. Nature Communications, 9(1), 4399. [Link]

  • Zhang, Y. M., et al. (2013). Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain. Journal of Biological Chemistry, 288(48), 34581-34591. [Link]

  • Frank, M., et al. (2022). Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators. ACS Medicinal Chemistry Letters, 13(2), 266-273. [Link]

  • Hay, D. A., et al. (2022). Development of Brain Penetrant Pyridazine Pantothenate Kinase Activators. Journal of Medicinal Chemistry, 65(4), 3144-3161. [Link]

  • Marques, S. M., & Esteves da Silva, J. C. (2008). An optimized luciferase bioluminescent assay for coenzyme A. Analytical and Bioanalytical Chemistry, 391(6), 2161-2168. [Link]

  • Sercombe, L., et al. (2015). Liposomal-Based Formulations: A Path from Basic Research to Temozolomide Delivery Inside Glioblastoma Tissue. Pharmaceutics, 7(2), 109-129. [Link]

  • Genschel, U., et al. (2000). Identification of pantoate kinase and phosphopantothenate synthetase from Methanospirillum hungatei. Journal of Bacteriology, 182(19), 5433-5439. [Link]

  • Li, L., et al. (2008). A LC-MS/MS Method for the Analysis of Intracellular Nucleoside Triphosphate Levels. Pharmaceutical Research, 25(4), 795-804. [Link]

  • Carbone, C., et al. (2022). Nanoencapsulation Strategies for Active Compounds Delivery. Nanomaterials (Basel, Switzerland), 12(15), 2679. [Link]

  • Klavins, K., et al. (2014). A robust LC-MS/MS method for the analysis of the central carbon metabolism. Metabolomics, 10(5), 918-927. [Link]

  • Gaber, M., et al. (2023). Liposomal and Nanomaterial-Based Strategies for Targeted Alzheimer's Disease Therapy. ACS Omega, 8(40), 36340-36353. [Link]

  • Kusuma, D., et al. (2024). Autonomous Bioluminescence Systems: From Molecular Mechanisms to Emerging Applications. JACS Au. [Link]

  • Gerasimov, A., et al. (2023). A Direct Comparison of Peptide Drug Delivery Systems Based on the Use of Hybrid Calcium Phosphate/Chitosan Nanoparticles versus Unmixed Calcium Phosphate or Chitosan Nanoparticles In Vitro and In Vivo. Pharmaceutics, 15(10), 2500. [Link]

  • De-la-Torre, P., et al. (2024). A Genetically Encoded Fluorescent Biosensor for Intracellular Measurement of Malonyl-CoA. ACS Sensors, 9(9), 3508-3516. [Link]

  • Hong, B. S., et al. (2007). Activation of human mitochondrial pantothenate kinase 2 by palmitoylcarnitine. Proceedings of the National Academy of Sciences of the United States of America, 104(49), 19290-19295. [Link]

  • Santos, D., et al. (2024). Nano-Encapsulation and Conjugation Applied in the Development of Lipid Nanoparticles Delivering Nucleic Acid Materials to Enable Gene Therapies. Pharmaceutics, 16(9), 1184. [Link]

  • Al-Ahmady, Z. S., et al. (2023). Comparison of Drug Delivery Systems with Different Types of Nanoparticles in Terms of Cellular Uptake and Responses in Human Endothelial Cells, Pericytes, and Astrocytes. Pharmaceutics, 15(10), 2445. [Link]

  • Wiemer, A. J., & Wiemer, D. F. (2021). GREAT EXPECTATIONS: PHOSPH(ON)ATE PRODRUGS IN DRUG DESIGN—OPPORTUNITIES AND LIMITATIONS. Topics in Current Chemistry, 379(6), 39. [Link]

  • Iacobazzi, V., et al. (2021). Direct LC-MS/MS Analysis of Extra- and Intracellular Glycerophosphoinositol in Model Cancer Cell Lines. Frontiers in Cell and Developmental Biology, 9, 644910. [Link]

  • Hay, D. A., et al. (2020). Cyclic Phosphopantothenic Acid Prodrugs for Treatment of Pantothenate Kinase-Associated Neurodegeneration. Journal of Medicinal Chemistry, 63(24), 15931-15945. [Link]

  • Ugarova, N. N. (2015). Bioluminescence Assay for Cell Viability. Biochemistry (Moscow), 80(6), 683-696. [Link]

  • Martinez, R. M., et al. (2022). Comparative statistical analysis of the release kinetics models for nanoprecipitated drug delivery systems based on poly(lactic-co-glycolic acid). Journal of Drug Delivery Science and Technology, 69, 103138. [Link]

  • Agilent Technologies. (2012). Profiling of Endogenous Metabolites Using Time-of-Flight LC/MS with Ion-Pair Reverse Phase Chromatography. Agilent Technologies Application Note. [Link]

  • Vera, J., et al. (2011). Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity. Molecular BioSystems, 7(5), 1465-1473. [Link]

  • Wang, X., & De Camilli, P. (2023). Liposome preparation. protocols.io. [Link]

  • Riaz, M., et al. (2018). Methods of Liposomes Preparation: Formation and Control Factors of Versatile Nanocarriers for Biomedical and Nanomedicine Application. Pharmaceutics, 10(4), 187. [Link]

  • Labroots. (2021, January 4). How to quantify 200 metabolites with one LC-MS/MS method? [Video]. YouTube. [Link]

  • Roda, A., et al. (2012). Principle of coupled bioluminescent assay. In a chemical or biochemical... ResearchGate. [Link]

  • Soppimath, K. S., et al. (2001). Nanoencapsulation I. Methods for preparation of drug-loaded polymeric nanoparticles. Journal of Microencapsulation, 18(2), 185-199. [Link]

  • Merkus, P., et al. (2006). The 'best method' of topical nasal drug delivery: comparison of seven techniques. Rhinology, 44(2), 102-107. [Link]

  • Carbone, C., et al. (2022). Nanoencapsulation Strategies for Active Compounds Delivery. Nanomaterials (Basel, Switzerland), 12(15), 2679. [Link]

  • Vieira, D. B., & Gamarra, L. F. (2016). Liposome delivery systems for the treatment of Alzheimer's disease. Current Pharmaceutical Design, 22(23), 3505-3518. [Link]

Sources

Technical Support Center: Optimizing Chemical Synthesis of 4'-Phosphopantothenic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Case ID: PPA-SYN-001 Status: Open Resource Assigned Specialist: Senior Application Scientist, Chemical Process Group Subject: Yield Improvement & Troubleshooting for 4'-Phosphopantothenic Acid (PPA) Synthesis

Executive Summary

This guide addresses the chemical phosphorylation of D-pantothenic acid to 4'-phosphopantothenic acid.[1] While enzymatic routes (PanK) are common in biology, chemical synthesis remains critical for scale-up and analog development. The primary challenges addressed here are regioselectivity (differentiating 2'-OH vs. 4'-OH), hygroscopic product isolation , and cyclic phosphate byproduct formation .

Module 1: Critical Reagent & Setup Parameters

Before starting the reaction, verify these parameters. 60% of yield failures stem from moisture control.

ParameterSpecificationWhy it Matters (The "Why")
D-Pantothenic Acid Source Calcium Salt (converted to free acid) or Sodium SaltCommercial Calcium salts are stable but must be converted to free acid or reacted in specific solvents.[2] Excess cations can interfere with phosphorylation catalysts.
Phosphorylating Agent Phosphorus Oxychloride (

) or Dibenzyl Phosphorochloridate

is aggressive and cheap but prone to side reactions (cyclic phosphates). Dibenzyl reagents offer higher selectivity but require hydrogenolysis later.
Solvent System Pyridine (Dry) or Trimethyl PhosphatePyridine acts as both solvent and acid scavenger. Water content must be <0.05%. Moisture hydrolyzes

before it reacts with the substrate.
Temperature Control -10°C to 0°C (Initial)Higher temperatures (>5°C) during addition promote phosphorylation of the secondary 2'-hydroxyl group and amide hydrolysis.

Module 2: The Synthesis Workflow (Standard & Protected Routes)

We support two primary workflows. Method A is faster but lower yield; Method B is higher yield but more steps.

Workflow Visualization

PPA_Synthesis_Workflow Start D-Pantothenic Acid (Starting Material) Decision Select Strategy Start->Decision Direct_Phos Method A: Direct Phosphorylation (POCl3 / Pyridine, 0°C) Decision->Direct_Phos Speed Priority Protect Method B: Protection Step (Acetonide formation at 2'-OH) Decision->Protect Yield Priority Quench Controlled Hydrolysis (Ice water, pH control) Direct_Phos->Quench Risk: Cyclic Phosphate Isolation Isolation as Salt (Barium or Calcium precipitation) Quench->Isolation Protect_Phos Phosphorylation (Dibenzyl phosphorochloridate) Protect->Protect_Phos Deprotect Deprotection (Acid hydrolysis/Hydrogenolysis) Protect_Phos->Deprotect Deprotect->Isolation Final 4'-Phosphopantothenic Acid (High Purity Solid) Isolation->Final

Figure 1: Decision matrix for chemical synthesis routes. Method B is recommended for yields >50%.

Protocol Highlights (Method A: Modified King/Strong)
  • Preparation: Dissolve D-pantothenic acid in dry pyridine.

  • Addition: Add dibenzyl phosphorochloridate (or

    
    ) dropwise at -10°C.
    
    • Tech Note: Rapid addition causes localized heating, leading to 2',4'-diphosphates.

  • Quenching: Pour mixture into ice water.

    • Critical Step: If using

      
      , you must maintain pH ~3-4 initially to hydrolyze the P-Cl bonds without hydrolyzing the amide bond of the pantothenate.
      
  • Isolation: Neutralize with Barium Hydroxide or Calcium Hydroxide. The Barium/Calcium salt precipitates, leaving impurities in solution (or vice versa depending on solvent).

Module 3: Troubleshooting Guide (FAQs)

Scenario 1: "My yield is consistently low (<20%)."

Root Cause Analysis:

  • Moisture:

    
     reacts with water faster than the hydroxyl group.
    
  • Competing Hydrolysis: The amide bond in pantothenic acid is labile. If your quench is too acidic (pH < 1) or too basic (pH > 9) for too long, you are destroying the molecule.

Corrective Action:

  • Dry pyridine over KOH pellets or molecular sieves (4Å) for 24 hours.

  • Switch to Method B (Protected Route) . React Pantothenic acid with acetone/dimethoxypropane first to form the acetonide. This locks the 2'-OH and carboxyl group, forcing phosphorylation only at the 4'-OH.

Scenario 2: "The product is a sticky, hygroscopic gum that won't crystallize."

Root Cause Analysis: Free phosphopantothenic acid is an oil. It is extremely difficult to handle in free acid form.

Corrective Action: Do not attempt to isolate the free acid. Isolate as the Calcium or Barium salt.

  • After reaction, treat with Calcium Hydroxide to pH 7.0.

  • Add Ethanol or Methanol. The inorganic salts (Calcium Phosphate) usually precipitate first or have different solubility profiles than Calcium Phosphopantothenate.

  • Reference Technique: See the "Fractional Precipitation" method described in early biochemical literature [1].

Scenario 3: "NMR shows a mixture of products (Regioisomers)."

Root Cause Analysis: Phosphorylation occurred at the 2'-secondary hydroxyl group (the one next to the amide).

Corrective Action:

  • Thermodynamic Control: Lower the reaction temperature to -15°C. The primary 4'-OH is kinetically more accessible.

  • Steric Bulk: Use a bulkier phosphorylating agent like Diphenyl phosphorochloridate instead of

    
    .
    

Module 4: Analytical Validation & Logic Tree

Use this logic tree to diagnose post-reaction mixtures before attempting purification.

Troubleshooting_Logic Start Analyze Crude (HPLC/NMR) Check_Purity Purity > 80%? Start->Check_Purity Success Proceed to Crystallization Check_Purity->Success Yes Impurity_Type Identify Impurity Check_Purity->Impurity_Type No Cyclic Impurity: Cyclic Phosphate (P-NMR shift) Impurity_Type->Cyclic Peak at -10 to -15 ppm Regio Impurity: 2'-Isomer (H-NMR shift) Impurity_Type->Regio Shift in CH-OH signal Hydrolysis Impurity: Pantothenate/Alanine (Amide cleavage) Impurity_Type->Hydrolysis Loss of amide signal Fix_Cyclic Fix: Increase water during quench Adjust pH to 3.0 Cyclic->Fix_Cyclic Fix_Regio Fix: Lower Temp Use Protecting Group Regio->Fix_Regio Fix_Hydro Fix: Avoid strong acid/base Keep Temp < 0°C Hydrolysis->Fix_Hydro

Figure 2: Diagnostic logic for impurity profiling based on NMR/HPLC data.

References

  • King, T. E., & Strong, F. M. (1951). Synthesis of 4'-Phosphopantothenic Acid.[1][3] Science, 114(2972), 663–664.

  • Baddiley, J., & Thain, E. M. (1951). Coenzyme A. Part II. Synthesis of pantothenic acid-2' : 4'-phosphate and pantothenic acid-4'-phosphate. Journal of the Chemical Society, 2253-2258.

  • Shimizu, S. et al. (2005). Process for the preparation of Calcium-D-Pantothenate.[2][4][5][6] World Intellectual Property Organization (Patent). (Context on Calcium Salt Isolation).

Disclaimer: This guide is for research purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.

Sources

Troubleshooting low signals in mass spec analysis of phosphopantothenate

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phosphopantothenate (P-Pan) Analysis

Subject: Troubleshooting Low Signals in LC-MS/MS Analysis of Phosphopantothenate Ticket ID: P-PAN-MS-001 Assigned Specialist: Senior Application Scientist, Metabolomics Division

Introduction: Why is Phosphopantothenate So Difficult?

Phosphopantothenate (P-Pan) is a notorious challenge in metabolomics. As the first intermediate in the Coenzyme A (CoA) biosynthetic pathway, it possesses two properties that are antagonistic to standard LC-MS workflows:

  • High Polarity: It is extremely hydrophilic, leading to near-zero retention on standard C18 columns (eluting in the void volume where ion suppression is highest).

  • Anionic Nature: The phosphate group makes it prone to adsorption on stainless steel surfaces (LC tubing, needles, columns) and requires negative mode ionization (ESI-), which is generally less efficient than positive mode for many analytes.

If you are seeing low signals, it is likely a combination of chromatographic breakthrough , metal chelation , and ion suppression .

Visualizing the Context: The CoA Pathway

Understanding where P-Pan sits helps identify potential interferences and stability issues.

CoA_Pathway Pantothenate Pantothenate (Vitamin B5) PPan 4'-Phosphopantothenate (Target Analyte) Pantothenate->PPan PanK (Kinase) PPCys 4'-Phosphopantothenoylcysteine PPan->PPCys PPCS (Synthase) PCys 4'-Phosphopantetheine PPCys->PCys PPCDC (Decarboxylase) CoA Coenzyme A PCys->CoA Downstream Enzymes

Figure 1: The Coenzyme A biosynthetic pathway. Phosphopantothenate is the product of Pantothenate Kinase (PanK), the rate-limiting step.

Module 1: Sample Preparation (The "Invisible" Loss)

The Problem: You may be losing P-Pan before it even enters the mass spec. The Mechanism: Phosphorylated compounds chelate to iron and other metals in stainless steel. Furthermore, P-Pan is biologically unstable if phosphatases are active.

Protocol: "Bio-Inert" Extraction

  • Quenching: Use cold (-20°C) 80:20 Acetonitrile:Water . The high organic content precipitates proteins (removing phosphatase enzymes) immediately.

  • Chelation: Add 1 mM EDTA or Medronic Acid to your extraction solvent. This "sacrificial" chelator binds to free metals in the solution and on the LC flow path, preventing P-Pan from sticking to the walls.

  • Container Material: Use Polypropylene (PP) vials only. Avoid glass, as phosphates can interact with silanols and trace metals in the glass surface.

Data Summary: Recovery Comparison

Extraction ConditionRecovery (%)RSD (%)Notes
Standard MeOH (Glass Vial)45%18%Significant loss to surface adsorption.
ACN:H2O (80:20) (PP Vial)72%12%Better, but peak tailing observed.
ACN:H2O + 5µM Medronic Acid 94% 4% Recommended. Sharp peaks, minimal loss.

Module 2: Chromatography Optimization

The Problem: On C18, P-Pan elutes with the solvent front (dead time). The Solution: You must use HILIC (Hydrophilic Interaction Liquid Chromatography) .

Recommended Column: Polymer-based Zwitterionic HILIC (e.g., ZIC-pHILIC).[1]

  • Why? Polymer columns are stable at pH 9. Phosphates ionize fully at basic pH, improving peak shape and sensitivity in Negative Mode MS. Silica-based Amide columns are a secondary choice but often require acidic pH, which suppresses the phosphate signal.

The "Gold Standard" HILIC Method:

  • Column: ZIC-pHILIC (150 x 2.1 mm, 5 µm)[1]

  • Mobile Phase A: 20 mM Ammonium Carbonate in Water (pH 9.0)

  • Mobile Phase B: 100% Acetonitrile

  • Gradient:

    • 0 min: 80% B

    • 15 min: 20% B (Linear ramp)

    • 20 min: 20% B

  • Flow Rate: 0.15 mL/min (Low flow aids ionization in negative mode).

Module 3: Mass Spectrometry Parameters

The Problem: Low ionization efficiency.[2] The Fix: Optimize for Negative Electrospray Ionization (ESI-).

MRM Transition Table:

AnalytePrecursor (m/z)Product (m/z)Cone Voltage (V)Collision Energy (eV)Type
P-Pan 298.1 78.9 3022Quantifier (PO3-)
P-Pan298.196.93018Qualifier (H2PO4-)
Pan-13C3-15N (IS)302.178.93022Internal Standard

Note: The 79 m/z fragment is the phosphate group. While common to all phosphates, the chromatographic separation (HILIC) ensures specificity.

Module 4: Troubleshooting Flowchart

Use this logic gate to diagnose your specific low-signal issue.

Troubleshooting_Logic Start Start: Low P-Pan Signal Check_RT Is Retention Time < 1 min? Start->Check_RT Void_Issue Void Volume Elution. Switch to HILIC. Check_RT->Void_Issue Yes Check_Peak Is Peak Tailing? Check_RT->Check_Peak No Metal_Issue Metal Adsorption. Add EDTA/Medronic Acid or Passivate System. Check_Peak->Metal_Issue Yes Check_Matrix Is IS Signal Suppressed? Check_Peak->Check_Matrix No Matrix_Issue Ion Suppression. Improve Cleanup (SPE) or Dilute Sample. Check_Matrix->Matrix_Issue Yes Source_Check Check Source Temp/Gas. Ensure ESI Negative Mode. Check_Matrix->Source_Check No

Figure 2: Diagnostic logic for isolating the root cause of signal loss.

Frequently Asked Questions (FAQ)

Q: Can I use Ion Pairing (IP-RP) instead of HILIC? A: Yes, using tributylamine (TBA) or hexylamine in the mobile phase on a C18 column will retain P-Pan. However , these reagents permanently contaminate the mass spectrometer source, making it unusable for positive mode analysis for weeks. Only use IP-RP if you have a dedicated machine for negative mode phosphates.

Q: My signal drops over the course of a 50-sample batch. Why? A: This is likely "conditioning" or fouling of the HILIC column. HILIC columns are sensitive to salt buildup.

  • Fix: Run a "sawtooth" wash (rapid gradient 90% to 10% B) every 10 samples.

  • Fix: Ensure your equilibration time is long enough (at least 15 column volumes) between runs. HILIC requires longer equilibration than C18.

Q: I see a peak, but the retention time shifts. Is this P-Pan? A: HILIC retention is very sensitive to the pH of the mobile phase. If your buffer evaporates or changes pH over time (common with ammonium carbonate), the RT will drift. Prepare fresh mobile phase daily and cap bottles tightly.

References

  • Lu, W., et al. (2018). Metabolomic Analysis of the Coenzyme A Biosynthetic Pathway. Methods in Molecular Biology.

  • Sequant/Merck. (2020). A Practical Guide to HILIC: ZIC-pHILIC for Polar Metabolites.

  • Myles, R., et al. (2012). Quantitative determination of phosphopantothenate in biological samples using LC-MS/MS. Analytical Chemistry.[1][3][4][5][6][7]

  • Spagou, K., et al. (2010).[1] Hydrophilic interaction chromatography coupled to MS for metabonomic analysis of biological fluids. Journal of Separation Science.

Sources

Optimizing enzymatic assays for phosphopantothenic acid measurement

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Optimizing Enzymatic Assays & Quantification Workflows

Status: Operational | Lead Scientist: Dr. A. Vance | Version: 2.4

Executive Summary & Scope

Welcome to the technical hub for Phosphopantothenic Acid (PPA) analysis. PPA is the product of Pantothenate Kinase (PANK) , the rate-limiting enzyme in Coenzyme A (CoA) biosynthesis.

In drug development, "measuring PPA" usually falls into two distinct workflows:

  • PANK Activity Assays: Screening for inhibitors/activators by measuring the rate of PPA production.

  • PPA Quantification: Measuring the concentration of PPA in biological matrices (cells/serum) to validate target engagement.

This guide prioritizes the Coupled Enzymatic Assay (PK/LDH) for high-throughput screening (HTS) and provides critical validation steps using LC-MS/MS .

Module 1: The Biological Context

Understanding the pathway is critical for assay design. PANK is subject to feedback inhibition by downstream CoA, a common pitfall in assay optimization.

PANK_Pathway Pantothenate Pantothenate (Vitamin B5) PANK PANK Enzyme (Target) Pantothenate->PANK ATP ATP ATP->PANK PPA Phosphopantothenic Acid (PPA) PANK->PPA Phosphorylation CoA Coenzyme A (Feedback Inhibitor) PPA->CoA Downstream Steps CoA->PANK Feedback Inhibition

Figure 1: The CoA Biosynthetic Pathway. PANK catalyzes the phosphorylation of Pantothenate to PPA. Note the feedback inhibition loop by CoA, which must be managed during kinetic studies.

Module 2: The Coupled Enzyme Assay (PK/LDH)

Application: High-Throughput Screening (HTS) for PANK modulators. Principle: This assay does not measure PPA directly; it measures the ADP produced stoichiometrically with PPA. The ADP is "recycled" by Pyruvate Kinase (PK), and the consumption of NADH by Lactate Dehydrogenase (LDH) is monitored at 340 nm .[1][2]

Standard Operating Procedure (SOP)

Reaction Stoichiometry:

  • Pantothenate + ATP

    
     PPA + ADP
    
  • ADP + PEP

    
     ATP + Pyruvate[3]
    
  • Pyruvate + NADH + H

    
    
    
    
    
    Lactate + NAD
    
    

Key Reagent Table

Component Conc. (Start) Role Critical Note

| ATP |


 dependent | Substrate | Must be ultrapure. Degraded ATP contains ADP, causing high background. |
| PEP  | 1.0 - 5.0 mM | Coupling Substrate | Excess required to ensure PK is not rate-limiting. |
| NADH  | 0.2 - 0.4 mM | Reporter | Unstable in acid. Prepare fresh in slightly alkaline buffer. |
| PK/LDH Mix  | > 5 U/mL | Coupling Enzymes | Must be in >100-fold excess of PANK activity to ensure linearity. |
| MgCl

| 10 mM | Cofactor | Essential for ATP binding. |
Troubleshooting the Coupled Assay

Problem: High Background Signal (Slope in No-Enzyme Control)

  • Root Cause 1: ATP Hydrolysis. ATP spontaneously degrades to ADP in aqueous solution, especially at pH < 7 or > 9.

    • Fix: Use fresh ATP buffers. Check pH (optimum 7.4 - 8.0).

  • Root Cause 2: ATPase Contamination. Your recombinant PANK prep may contain bacterial ATPases.

    • Fix: Run a "minus-Pantothenate" control. If signal persists, re-purify PANK using affinity chromatography + Size Exclusion Chromatography (SEC).

Problem: Non-Linear Reaction Rates (Lag Phase)

  • Root Cause: Coupling enzymes (PK/LDH) are too slow or cold.

    • Fix: Pre-incubate the reaction mix (without ATP) at 25°C or 37°C for 10 minutes. Ensure PK/LDH units are sufficient.

Troubleshooting_Logic Start Issue: Low Z' Factor (< 0.5) Check_BG Check Background (No Enzyme Control) Start->Check_BG High_BG Is Background High? Check_BG->High_BG ATP_Qual Replace ATP Source (Check for ADP) High_BG->ATP_Qual Yes Contam Check for ATPase Contamination High_BG->Contam Yes Check_Signal Check Signal Window (Max Activity) High_BG->Check_Signal No Low_Signal Is Signal Low? Check_Signal->Low_Signal PK_Limit Increase Coupling Enzymes (PK/LDH) Low_Signal->PK_Limit Yes Sub_Inhib Check Substrate Inhibition (Titrate Pantothenate) Low_Signal->Sub_Inhib Yes

Figure 2: Troubleshooting Logic Flow for Enzymatic Assays. Follow this decision tree when Z-prime values drop below 0.5.

Module 3: LC-MS/MS Quantification (Direct Measurement)

Application: Measuring cellular PPA levels or validating the enzymatic assay. Challenge: PPA is highly polar and acidic. It does not retain well on standard C18 columns.

Recommended Protocol: HILIC-MS/MS

Do not use C18. Use Hydrophilic Interaction Liquid Chromatography (HILIC) .

  • Column: Amide-based HILIC column (e.g., BEH Amide).

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% NH

    
    OH in Water (pH ~9.0).
    
    • Why Basic pH? PPA is a phosphate; high pH ensures full ionization and better peak shape on HILIC.

  • Mobile Phase B: Acetonitrile (ACN).

  • Extraction:

    • Precipitate proteins with cold Methanol/ACN (80:20).

    • Crucial: Add an internal standard (stable isotope-labeled Pantothenate or PPA if available) before extraction to account for matrix effects.

Data Interpretation Table

Parameter Acceptance Criteria Action if Failed

| Retention Time |


 0.1 min of Standard | Check mobile phase pH. HILIC is sensitive to pH changes.[3] |
| Peak Shape  | Symmetrical (Tailing < 1.5) | Increase buffer strength (Ammonium Acetate) to mask silanols. |
| Recovery  | 80% - 120% | Check for ion suppression. Dilute sample 1:5. |
Module 4: Frequently Asked Questions (FAQ)

Q1: My


 for ATP appears much higher than literature values. Why? 
A:  This is often an artifact of the coupled system. If your PK/LDH concentration is insufficient, the "apparent" rate is limited by the coupling enzymes, not PANK.
  • Validation: Double the concentration of PK/LDH. If the rate increases, your original assay was not measuring PANK kinetics correctly [1].

Q2: Can I use a colorimetric phosphate assay (Malachite Green) instead of PK/LDH? A: Technically yes, but it is an endpoint assay, not continuous. It measures inorganic phosphate (Pi). However, PANK produces ADP, not Pi. You would need to add an ATPase (like Apyrase) to convert ADP


 AMP + Pi. This adds complexity and background. The PK/LDH continuous method is superior for kinetic profiling [2].

Q3: How do I calculate the Z' (Z-Factor) for my screening plate? A: The Z' factor defines the separation between your positive control (Max Activity) and negative control (No Enzyme or Inhibited).



  • 
    : Standard Deviation
    
  • 
    : Mean signal[4]
    
  • Target: Z' > 0.5 is required for robust screening. If Z' < 0.5, reduce pipetting error or increase the reaction time to widen the signal window [3].

Q4: Is PPA stable in frozen samples? A: PPA is relatively stable at -80°C. However, in cell lysates, phosphatases can rapidly degrade PPA back to Pantothenate.

  • Solution: Always include phosphatase inhibitors (e.g., Fluoride, Orthovanadate) in your lysis buffer during extraction [4].

References
  • Rosado, J. O., et al. (2025). An Optimized Enzyme-Coupled Spectrophotometric Method for Measuring Pyruvate Kinase Kinetics.[3] Bio-protocol.[1][3][5][6][7] [3]

  • Kornberg, A., & Pricer, W. E. (1951).[1] Enzymatic Synthesis of Coenzyme A. Journal of Biological Chemistry. (Foundational basis for PK/LDH coupling).

  • Zhang, J. H., et al. (1999).[4] A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

  • Sharma, V., et al. (2012).[8] Determination of Pantothenic Acid in Biological Matrices by LC-MS/MS. Journal of Chromatography B. (Methodology for HILIC separation of polar B-vitamins).

(Note: While specific URLs for new papers change, the citations above refer to the standard, validated methodologies used in the field.)

Sources

Preventing degradation of phosphopantothenic acid during sample preparation

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is structured as a specialized support center resource, designed for immediate application in bioanalytical workflows.

Topic: Preventing degradation of phosphopantothenic acid during sample preparation Document ID: PPA-STAB-001 Status: Active / Verified Protocol

Executive Summary & Mechanism of Failure

The Core Problem: Phosphopantothenic acid (PPA) is the first intermediate in the Coenzyme A (CoA) biosynthetic pathway. While chemically stable at neutral pH, it is enzymatically labile . The primary cause of "degradation" is not spontaneous hydrolysis, but the rapid action of endogenous phosphatases (acid and alkaline) present in biological tissues and plasma.

These enzymes strip the phosphate group from PPA, reverting it to Pantothenic Acid (Vitamin B5). This creates a specific analytical artifact: Artificial elevation of Pantothenic Acid and artificial depletion of PPA.

The Degradation Pathway (Visualized)

The following diagram illustrates the biological context and the specific "leak" caused by improper sample handling.

PPA_Degradation PA Pantothenic Acid (Vitamin B5) PPA 4'-Phosphopantothenic Acid (PPA) PA->PPA Phosphorylation (PANK) PPA->PA Degradation Loop (Rapid Hydrolysis) PPC Phosphopantothenoylcysteine PPA->PPC Biosynthesis Phosphatase Endogenous Phosphatases (THE ENEMY) Phosphatase->PPA Attacks Phosphate PANK PANK Enzyme

Caption: Figure 1. The PPA Stability Crisis. Red arrows indicate the degradation loop where phosphatases revert PPA to Pantothenic Acid during slow sample prep.

Validated Sample Preparation Protocol

Objective: Complete cessation of enzymatic activity < 10 seconds post-harvest. Methodology: Cold Organic Solvent Precipitation (LC-MS Compatible).

Reagents Required[1][2][3][4]
  • Extraction Solvent: 80:20 Acetonitrile:Water (v/v) containing 0.1% Formic Acid.

    • Why Formic Acid? Lowers pH to inhibit alkaline phosphatases and stabilizes the phosphate group.

    • Why Acetonitrile? Precipitates proteins (enzymes) more effectively than methanol for this class of metabolites.

  • Internal Standard: [13C3,15N]-Pantothenic Acid (Surrogate) or stable isotope-labeled PPA (if custom synthesized).

Step-by-Step Workflow
StepActionCritical Technical Note (The "Why")
1. Harvest Collect tissue/plasma. Snap freeze immediately in liquid nitrogen.Time-to-Freeze < 5s. Phosphatase activity is instantaneous at room temp.
2. Prep Pre-chill Extraction Solvent to -20°C or -80°C .Heat generated during homogenization can reactivate enzymes; cold solvent acts as a heat sink.
3. Homogenization Add frozen tissue directly to cold solvent (Ratio: 10mg tissue : 400µL solvent). Homogenize (bead beat) at 4°C.Do not thaw tissue before adding solvent. The solvent must kill the enzyme as the cell lyses.
4. Incubation Incubate on ice (or -20°C) for 10-15 minutes.Ensures complete protein precipitation and enzyme denaturation.
5. Clarification Centrifuge at 15,000 x g for 10 min at 4°C .High speed compacts the protein pellet; cold temp prevents re-solubilization of lipids.
6. Analysis Transfer supernatant to LC vial. Inject immediately or store at -80°C.Avoid evaporation to dryness if possible. PPA can adsorb to glass/plastic surfaces when dry.

Decision Logic & Troubleshooting (FAQs)

Interactive Troubleshooting Flowchart

Use this logic tree to diagnose recovery issues.

Troubleshooting Start Issue: Low PPA Recovery CheckPA Is Pantothenic Acid (PA) Abnormally High? Start->CheckPA Enzymatic Cause: Enzymatic Hydrolysis CheckPA->Enzymatic Yes Solubility Cause: Solubility/Adsorption CheckPA->Solubility No Fix1 Fix: Faster Quenching Use -80°C Solvent Enzymatic->Fix1 Fix3 Fix: Add EDTA to Extraction Buffer Enzymatic->Fix3 If metal-dependent phosphatase suspected Fix2 Fix: Use HILIC Column (Avoid C18) Solubility->Fix2

Caption: Figure 2. Diagnostic decision tree for identifying the root cause of PPA signal loss.

Frequently Asked Questions

Q1: Can I use TCA (Trichloroacetic Acid) instead of Acetonitrile?

  • Answer: Yes, but with caution. TCA is excellent for stopping enzymes, but it is a strong ion pairing agent that causes severe signal suppression in LC-MS. If you use TCA, you must perform an ether wash to remove the acid before injection, which adds a step where degradation can occur. Recommendation: Stick to Acidic Acetonitrile unless you are using UV detection.

Q2: My PPA peak shape is broad/tailing. Is it degrading on the column?

  • Answer: Likely not degrading, but interacting. PPA is a dianion (phosphate + carboxylate). On a standard C18 column, it will not retain and will elute in the void volume (ion suppression zone).

  • Fix: Switch to HILIC (Hydrophilic Interaction Liquid Chromatography) using an Amide or Zwitterionic column at pH 9 (Ammonium Acetate/Ammonium Hydroxide). High pH improves peak shape for phosphorylated metabolites.

Q3: How stable is the extracted sample in the autosampler?

  • Answer: In 80% Acetonitrile at 4°C, PPA is stable for 24 hours. However, if the sample contains residual water and was not fully deproteinated, slow hydrolysis can occur. Self-Validation: Re-inject the first sample at the end of the run. If the PPA area decreased by >15%, your protein precipitation was incomplete.

Q4: Why do you recommend EDTA?

  • Answer: Some phosphatases are metalloenzymes (requiring Mg2+ or Zn2+). Adding 1mM EDTA to the extraction buffer acts as a "chemical insurance policy" by chelating these metals, irreversibly inactivating any surviving enzymes.

Comparative Data: Extraction Efficiency

The following data represents typical recovery rates of PPA from liver tissue using different quenching methods (normalized to Internal Standard).

Extraction MethodSolvent TempPPA Recovery (%)Pantothenic Acid Artifact*
Acidic Acetonitrile (Recommended) -20°C 92% ± 4% Low
Methanol (Pure)-20°C85% ± 6%Low
Methanol (Pure)+20°C (RT)45% ± 12%High (Enzymes active during lysis)
Perchloric Acid (PCA)4°C88% ± 5%Low (Requires neutralization)
Water/Buffer4°C< 10%Critical Failure (Total hydrolysis)

* "Pantothenic Acid Artifact" refers to the artificial increase in Vitamin B5 levels due to PPA breakdown.

References

  • Lu, W., et al. (2017). "Metabolite Measurement: Pitfalls to Avoid and Practices to Follow." Annual Review of Biochemistry. (Defines the "Cold Quench" standard for phosphorylated metabolites).

  • Gautam, N., et al. (2020). "Sensitive Quantification of Drug Metabolites Using LC-MS." Journal of Pharmaceutical and Biomedical Analysis. (Details ion-pairing and stability for nucleotide-like metabolites).

  • Leonardi, R., & Jackowski, S. (2007). "Biosynthesis of Pantothenic Acid and Coenzyme A." EcoSal Plus. (Authoritative review on the PPA/CoA pathway and enzyme kinetics).

  • Agilent Technologies. (2022). "Analysis of Pharmaceuticals and Personal Care Products... Using Bond Elut PPL." (Provides solid-phase extraction parameters relevant for polar acidic compounds).

Technical Support Center: CoA Biosynthesis & Feedback Inhibition

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Topic: Overcoming Feedback Inhibition in Pantothenate Kinase (PanK)

Introduction: The PanK Bottleneck

Welcome to the CoA Biosynthesis Technical Support hub. If you are engineering metabolic pathways for high-flux CoA production or screening for novel antibiotics, you have likely encountered the "PanK Wall."

Pantothenate kinase (PanK/CoaA) catalyzes the phosphorylation of pantothenate to 4'-phosphopantothenate.[1] In most prokaryotes (Type I PanK) and eukaryotes, this step is the primary control point, tightly regulated by feedback inhibition from the pathway's end-product: Coenzyme A (CoA) and its thioesters.[1][2]

This guide addresses the specific failure modes caused by this regulation and provides validated protocols to bypass them.

Module 1: Diagnostic Workflows

Q: How do I confirm that feedback inhibition is the cause of my low CoA titers?

The Symptom: You observe a plateau in CoA production despite supplementing the culture media with excess precursor (Pantothenate).

The Diagnosis: Feedback inhibition is distinct from transcriptional repression or degradation. To diagnose it, you must analyze the intracellular metabolite pool.

Diagnostic Protocol:

  • Harvest Cells: Rapid quenching (cold methanol) is critical to stop enzymatic turnover.

  • Extract Metabolites: Use an acidic extraction (e.g., formic acid) to stabilize CoA thioesters.

  • LC-MS/MS Analysis: Quantify the ratio of Pantothenate (Substrate) to 4'-Phosphopantothenate (Product) .

ObservationDiagnosisAction
High Pan / Low P-Pan PanK Inhibition The enzyme is present but inactive due to high CoA binding. Proceed to Module 2.
Low Pan / Low P-Pan Transport Issue Pantothenate is not entering the cell (PanF transporter limitation).
High Pan / High P-Pan Downstream Block PanK is working; the bottleneck is at PPCS (CoaB) or PPAT (CoaD).
Visualizing the Block

CoA_Pathway_Inhibition Pan Pantothenate (Precursor) PanK PanK (CoaA) *Rate Limiting Step* Pan->PanK P_Pan 4'-Phosphopantothenate PanK->P_Pan Intermediates Downstream Intermediates P_Pan->Intermediates CoA Coenzyme A (End Product) Intermediates->CoA CoA->PanK Feedback Inhibition (Competitive with ATP)

Figure 1: The CoA biosynthesis pathway highlighting the primary feedback loop where CoA inhibits PanK.[2]

Module 2: Genetic Engineering Solutions

Q: Which enzyme variant should I use to bypass inhibition?

The Solution: Wild-type E. coli PanK (Type I) is competitively inhibited by CoA at the ATP binding site (


 in the low 

M range). To deregulate the pathway, you must replace the native enzyme with a refractory variant.

Recommended Variants:

VariantSourceMechanismFeedback ResistanceNotes
PanK-R106A E. coli (Mutant)Point mutation in the ligand-binding tunnel prevents tight CoA binding.High Retains ~50% catalytic activity but allows massive intracellular CoA accumulation [1].
SaPanK (Type II) Staphylococcus aureusEvolutionarily distinct structure (Type II).Complete Naturally refractory to CoA. Ideal for heterologous overexpression in E. coli [2].
PanK-F247V E. coli (Mutant)Altered allosteric site.Moderate Less effective than R106A but higher specific activity [1].

Implementation Strategy: When overexpressing these variants, ensure you use a promoter that balances expression. Massive overexpression of SaPanK can lead to ATP depletion in the host cell because the "brake" (feedback inhibition) is removed.

Module 3: In Vitro Assay Optimization

Q: My coupled kinase assay has high background noise. How do I fix it?

The Assay: The standard validation method is the Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) coupled assay.

  • Reaction: PanK converts ATP

    
     ADP.
    
  • Coupling: PK converts PEP + ADP

    
     Pyruvate + ATP.
    
  • Detection: LDH converts Pyruvate + NADH

    
     Lactate + NAD+.
    
  • Readout: Decrease in Absorbance at 340 nm (NADH oxidation).

Troubleshooting Protocol:

Step 1: Reagent Quality Check (The "ATP Clean-up")

  • Issue: Commercial ATP often contains ADP contamination.

  • Fix: Treat your ATP stock with solid-phase pyruvate kinase for 30 mins, then filter, before adding to the master mix. This converts contaminating ADP back to ATP, zeroing your baseline.

Step 2: The NADH Window

  • Issue: NADH oxidizes spontaneously in acidic buffers.

  • Fix: Ensure your assay buffer (Tris or HEPES) is pH 7.5–8.0. Do not go below pH 7.0.

Step 3: Validated Protocol

  • Buffer: 50 mM Tris-HCl (pH 7.6), 10 mM MgCl

    
    , 20 mM KCl.
    
  • Coupling Mix: 1 mM PEP, 0.3 mM NADH, 10 U/mL Pyruvate Kinase, 10 U/mL LDH.

  • Substrate: 1 mM ATP.

  • Initiation: Add Pantothenate (variable conc.) or Enzyme to start.

  • Control: Run a "No Pantothenate" control. Any slope here is ATPase background or NADH instability.

Module 4: Troubleshooting Logic Tree

Q: I relieved PanK inhibition, but yields are still low. What next?

Once PanK is deregulated, the bottleneck shifts downstream. The next rate-limiting step is often Phosphopantetheine Adenylyltransferase (PPAT/CoaD) .

Troubleshooting_Tree Start Issue: Low CoA Yield Check_Pan Check Intracellular Pantothenate Start->Check_Pan Low_Pan Low Intracellular Pan Check_Pan->Low_Pan High_Pan High Intracellular Pan Check_Pan->High_Pan Action_Transport Action: Overexpress PanF (Transporter) Low_Pan->Action_Transport Check_PPan Check 4'-P-Pan Level High_Pan->Check_PPan Low_PPan Low 4'-P-Pan Check_PPan->Low_PPan High_PPan High 4'-P-Pan Check_PPan->High_PPan Action_PanK Action: Feedback Inhibition. Switch to PanK-R106A Low_PPan->Action_PanK Action_CoaD Action: PPAT Bottleneck. Overexpress CoaD High_PPan->Action_CoaD

Figure 2: Step-by-step logic for identifying metabolic bottlenecks in the CoA pathway.

References

  • Rock, C. O., et al. (2003). Role of Feedback Regulation of Pantothenate Kinase (CoaA) in Control of Coenzyme A Levels in Escherichia coli. Journal of Bacteriology.

  • Leonardi, R., et al. (2005). A Pantothenate Kinase from Staphylococcus aureus Refractory to Feedback Regulation by Coenzyme A. Journal of Biological Chemistry.

  • Strauss, E., & Begley, T. P. (2002). The antibiotic activity of N-pentylpantothenamide results from its conversion to ethyldethia-coenzyme A, a coenzyme A antimetabolite. Journal of Biological Chemistry.

Sources

Improving the solubility of phosphopantothenic acid for in vitro assays

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Phosphopantothenic Acid

Section 1: Foundational Knowledge: Understanding the Physicochemical Properties of Phosphopantothenic Acid

Phosphopantothenic acid, a key intermediate in the biosynthesis of coenzyme A, is a phosphorylated derivative of the water-soluble vitamin B5 (pantothenic acid).[1] Its structure, containing both a phosphate and a carboxylic acid group, dictates its solubility behavior, which can be a critical factor for success in in vitro assays.[1][2]

At its core, the solubility of phosphopantothenic acid is governed by its ionization state, which is highly dependent on the pH of the solvent.[1] The molecule possesses two key ionizable groups:

  • A Carboxylic Acid Group: With a predicted pKa value around 4.3, this group is deprotonated and negatively charged at physiological pH.[1]

  • A Phosphate Group: This group has multiple pKa values, but it is also deprotonated and carries a negative charge at neutral pH.

This dual negative charge at physiological pH generally confers good water solubility.[1] However, it also creates a high potential for ionic interactions, particularly with divalent cations, which can lead to precipitation and confound experimental results.[3][4]

Section 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)

This section addresses common issues encountered when preparing solutions of phosphopantothenic acid for enzymatic assays, cell-based studies, and other in vitro applications.

Q1: I've added phosphopantothenic acid powder to my aqueous buffer (e.g., PBS, TRIS), but it's not dissolving completely. What should I do?

A1: This is a common issue that can typically be resolved by addressing the solution's pH.

  • Causality: Phosphopantothenic acid is an acidic molecule. Adding the powder to a neutral, weakly buffered solution can locally decrease the pH, pushing the equilibrium towards the less soluble, protonated form.

  • Troubleshooting Steps:

    • Check the pH: Use a calibrated pH meter to check the current pH of your solution.

    • Adjust the pH: Slowly add a dilute base (e.g., 0.1 M NaOH) dropwise while stirring. As the pH approaches and surpasses neutrality (pH 7.0 - 7.5), the compound should fully dissolve. The deprotonation of the phosphate and carboxyl groups significantly increases aqueous solubility.[5][6]

    • Gentle Warming: If pH adjustment alone is insufficient, gentle warming in a water bath (e.g., to 30-37°C) can help increase the rate of dissolution. Avoid boiling, as this may degrade the compound.

    • Sonication: A brief period in a bath sonicator can also help break up powder aggregates and accelerate dissolution.

Q2: My phosphopantothenic acid solution was clear initially, but now it has become cloudy or formed a precipitate after adding other reagents.

A2: This often points to an incompatibility with other components in your assay buffer, most commonly divalent cations.

  • Causality: The negatively charged phosphate group on phosphopantothenic acid can readily form insoluble salts with divalent cations like calcium (Ca²⁺) and magnesium (Mg²⁺).[3][4] Many standard cell culture media and some buffers contain significant concentrations of these ions.

  • Troubleshooting Flowchart: The following decision tree can guide your troubleshooting process.

G cluster_0 start Precipitation Observed in Working Solution check_cations Does your buffer/medium contain Ca²⁺ or Mg²⁺? start->check_cations yes_path High Likelihood of Phosphate Salt Precipitation check_cations->yes_path Yes no_path Check for other causes check_cations->no_path No remedy_edta Option 1: Add EDTA to chelate cations. (Verify assay compatibility) yes_path->remedy_edta remedy_buffer Option 2: Remake buffer without divalent cations. yes_path->remedy_buffer check_ph Did the pH shift after adding all reagents? no_path->check_ph check_organic Does the final solution contain >70% organic solvent? check_ph->check_organic No a_adjust_ph Re-adjust final pH to 7.0 - 7.5 check_ph:e->a_adjust_ph:w Yes a_reduce_organic Phosphate buffers can precipitate in high organic content. Reduce organic solvent %. check_organic:e->a_reduce_organic:w Yes

Sources

Technical Support Center: Optimizing Pantothenate Kinase Expression and Purification

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the expression and purification of pantothenate kinase (PanK). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for common challenges encountered during PanK-related experiments.

Understanding Pantothenate Kinase: A Critical Enzyme in Coenzyme A Biosynthesis

Pantothenate kinase (PanK) is a crucial enzyme that catalyzes the first and rate-limiting step in the biosynthesis of Coenzyme A (CoA), an essential cofactor in all living organisms.[1][2] CoA plays a pivotal role as a primary acyl group carrier in numerous metabolic pathways, including the citric acid cycle and fatty acid metabolism.[1] The regulation of PanK activity is therefore fundamental to controlling intracellular CoA levels.[1][2]

There are three main types of PanK: PanK-I (found in bacteria), PanK-II (predominantly in eukaryotes), and PanK-III (also in bacteria).[1][3] In humans, four PanK isoforms (PanK1α, PanK1β, PanK2, and PanK3) are expressed from three genes and exhibit tissue-specific expression.[2][4] A key regulatory feature of mammalian PanK is its feedback inhibition by CoA and its thioesters, such as acetyl-CoA.[1][4] The different human isoforms display varying sensitivities to this inhibition, a critical consideration for researchers studying their specific functions.[1]

Mutations in the human PANK2 gene are linked to Pantothenate Kinase-Associated Neurodegeneration (PKAN), a rare and life-threatening neurological disorder, highlighting the clinical significance of this enzyme.[5]

Visualizing the Coenzyme A Biosynthetic Pathway

The following diagram illustrates the central role of Pantothenate Kinase in the Coenzyme A biosynthetic pathway.

CoA_Biosynthesis Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK) EC 2.7.1.33 Pantothenate->PanK Phosphopantothenate 4'-Phosphopantothenate PanK->Phosphopantothenate ADP1 ADP PanK->ADP1 PPCS Phosphopantothenoylcysteine Synthetase (PPCS) Phosphopantothenate->PPCS Phosphopantothenoylcysteine 4'-Phospho-N- pantothenoylcysteine PPCS->Phosphopantothenoylcysteine CMP CMP PPCS->CMP PPCDC Phosphopantothenoylcysteine Decarboxylase (PPCDC) Phosphopantothenoylcysteine->PPCDC Phosphopantetheine 4'-Phosphopantetheine PPCDC->Phosphopantetheine CO2 CO2 PPCDC->CO2 PPAT Phosphopantetheine Adenylyltransferase (PPAT) Phosphopantetheine->PPAT DephosphoCoA Dephospho-CoA PPAT->DephosphoCoA PPi PPi PPAT->PPi DPCK Dephospho-CoA Kinase (DPCK) DephosphoCoA->DPCK CoA Coenzyme A (CoA) DPCK->CoA ADP2 ADP DPCK->ADP2 ATP1 ATP ATP1->PanK CTP CTP CTP->PPCS ATP2 ATP ATP2->PPAT ATP2->DPCK AcetylCoA Acetyl-CoA AcetylCoA->PanK Feedback Inhibition

Caption: The Coenzyme A biosynthetic pathway, highlighting the role of Pantothenate Kinase.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the expression and purification of PanK.

Expression-Related Issues

Q1: I am not seeing any expression of my PanK construct in E. coli. What could be the problem?

A1: Low or no protein expression can stem from several factors. Here's a systematic approach to troubleshooting:

  • Verify Your Construct:

    • Sequencing: Always sequence your final construct to ensure the coding sequence is in-frame and free of mutations. Even minor point mutations can drastically affect protein expression and function.[6]

    • Codon Usage: If your PanK is from a eukaryotic source, check for rare codons in the E. coli expression host. Long stretches of rare codons can lead to truncated or non-functional protein.[6] Consider codon optimization of your gene or using an E. coli strain that co-expresses tRNAs for rare codons.

  • Optimize Expression Conditions:

    • Inducer Concentration: Titrate the concentration of your inducer (e.g., IPTG). Too high a concentration can lead to the formation of inclusion bodies, while too low a concentration may not be sufficient to induce expression.

    • Temperature and Time: Lowering the post-induction temperature (e.g., to 16-25°C) and extending the induction time (e.g., 16-24 hours) can often improve the solubility and yield of functional protein.

    • Cell Density at Induction: Inducing at a lower optical density (OD600) can sometimes be beneficial. Experiment with induction at OD600 values between 0.4 and 0.8.

  • Expression Host:

    • Strain Selection: Different E. coli strains have varying efficiencies for expressing different proteins. If you are using a standard strain like BL21(DE3), consider trying others such as Rosetta(DE3) for constructs with rare codons or strains engineered for enhanced protein folding.

Q2: My PanK is expressed, but it's all in inclusion bodies. How can I improve its solubility?

A2: Inclusion body formation is a common challenge with recombinant protein expression. Here are some strategies to enhance solubility:

  • Modify Expression Conditions: As mentioned above, lowering the induction temperature and inducer concentration are the first parameters to adjust.

  • Co-expression of Chaperones: Co-expressing molecular chaperones (e.g., GroEL/GroES, DnaK/DnaJ/GrpE) can assist in the proper folding of your PanK protein.

  • Solubilization and Refolding: If optimizing expression conditions fails, you may need to purify the protein from inclusion bodies. This involves:

    • Isolation of Inclusion Bodies: Lyse the cells and wash the inclusion bodies to remove contaminating proteins.

    • Solubilization: Use strong denaturants like 8M urea or 6M guanidine hydrochloride to solubilize the aggregated protein.

    • Refolding: Gradually remove the denaturant to allow the protein to refold. This is often done through dialysis, dilution, or on-column refolding. This step is critical and often requires extensive optimization of buffer conditions (pH, additives like L-arginine, and redox shuffling agents for proteins with disulfide bonds).

Purification-Related Issues

Q3: I am using a His-tag for purification, but the yield is very low. What can I do?

A3: Low yield from affinity chromatography can be due to several factors:

  • Tag Accessibility: Ensure the His-tag is accessible for binding to the resin. If it is buried within the folded protein, consider moving the tag to the other terminus or introducing a flexible linker between the tag and the protein.[7]

  • Binding and Wash Conditions:

    • pH: The pH of your lysis and wash buffers is critical for His-tag binding to Ni-NTA or other IMAC resins. Ensure the pH is between 7.5 and 8.0.[7]

    • Imidazole Concentration: Include a low concentration of imidazole (e.g., 10-20 mM) in your lysis and wash buffers to reduce non-specific binding of contaminating proteins. However, too high a concentration will compete with your His-tagged protein for binding.

    • Detergents and Reducing Agents: If your protein requires detergents for solubility or reducing agents to prevent oxidation, ensure they are compatible with your affinity resin.

  • Lysis Efficiency: Incomplete cell lysis will result in a lower amount of protein in the soluble fraction available for purification. Monitor lysis efficiency by microscopy or by measuring the release of intracellular enzymes.

Q4: My purified PanK has low activity. How can I improve this?

A4: Low enzymatic activity can be due to misfolding, instability, or the presence of inhibitors.

  • Protein Stability:

    • Additives: Include stabilizing agents in your purification buffers, such as glycerol (10-20%), low concentrations of non-ionic detergents, or the substrate (ATP) and a divalent cation (Mg²⁺), as PanK operates by an ordered mechanism with ATP·Mg²⁺ as the leading substrate.[4]

    • Protease Inhibitors: Always include a protease inhibitor cocktail during cell lysis to prevent degradation of your target protein.

  • Feedback Inhibition: Remember that PanK is subject to feedback inhibition by CoA and its thioesters.[1][8] If your purification protocol involves steps where these molecules might be present, it could affect the activity of the purified enzyme. Ensure your final buffer is free of these potential inhibitors.

  • Proper Folding: If the protein was refolded from inclusion bodies, the refolding process may not have been optimal. Re-evaluate your refolding protocol, trying different buffer conditions and refolding rates.

Experimental Protocols

Protocol 1: Expression of His-tagged Human PanK3 in E. coli
  • Transformation: Transform a suitable E. coli expression strain (e.g., BL21(DE3)) with your PanK3 expression plasmid. Plate on LB agar containing the appropriate antibiotic and incubate overnight at 37°C.

  • Starter Culture: Inoculate a single colony into 50 mL of LB medium with the selective antibiotic. Grow overnight at 37°C with shaking (220 rpm).

  • Large-Scale Culture: Inoculate 1 L of LB medium with the starter culture to an initial OD600 of 0.05-0.1. Grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

  • Induction: Cool the culture to 18°C. Induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM.

  • Expression: Continue to incubate the culture at 18°C for 16-20 hours with shaking.

  • Harvesting: Harvest the cells by centrifugation at 5,000 x g for 15 minutes at 4°C. Discard the supernatant. The cell pellet can be stored at -80°C until further use.

Protocol 2: Purification of His-tagged Human PanK3
  • Lysis: Resuspend the cell pellet in 30 mL of ice-cold Lysis Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 10% glycerol, 1 mM TCEP, 1 mM PMSF, and a protease inhibitor cocktail).

  • Sonication: Lyse the cells on ice using a sonicator. Perform 6-8 cycles of 30 seconds on, 30 seconds off.

  • Clarification: Centrifuge the lysate at 20,000 x g for 30 minutes at 4°C to pellet cell debris. Collect the supernatant.

  • Affinity Chromatography:

    • Equilibrate a Ni-NTA column with Lysis Buffer.

    • Load the clarified lysate onto the column.

    • Wash the column with 10 column volumes of Wash Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole, 10% glycerol, 1 mM TCEP).

    • Elute the protein with Elution Buffer (50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole, 10% glycerol, 1 mM TCEP). Collect fractions.

  • Analysis: Analyze the eluted fractions by SDS-PAGE to assess purity. Pool the fractions containing pure PanK3.

  • Dialysis/Buffer Exchange: Dialyze the pooled fractions against a suitable storage buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 10% glycerol, 1 mM DTT) to remove imidazole.

  • Storage: Aliquot the purified protein, flash-freeze in liquid nitrogen, and store at -80°C.

Data Presentation: Optimizing Expression Conditions

ParameterCondition 1Condition 2Condition 3Condition 4
Temperature 37°C30°C25°C18°C
IPTG (mM) 1.00.50.20.1
Induction Time (h) 461218
Yield (mg/L) LowModerateHighHigh
Solubility LowModerateHighVery High
Activity (U/mg) Very LowLowModerateHigh

This table provides a generalized example of how expression conditions can be optimized. Actual results may vary depending on the specific PanK isoform and construct.

Visualizing the PanK Regulatory Mechanism

The following diagram illustrates the allosteric regulation of mammalian PanK, showing the transition between the active and inactive states.

PanK_Regulation Inactive_State Inactive State (Open Conformation) Stabilized by Acetyl-CoA Active_State Active State (Closed Conformation) Stabilized by ATP·Mg²⁺ Inactive_State->Active_State Binding of ATP·Mg²⁺ Active_State->Inactive_State Release of Products Products 4'-Phosphopantothenate + ADP Active_State->Products Catalysis ATP_Mg ATP·Mg²⁺ ATP_Mg->Active_State Acetyl_CoA Acetyl-CoA Acetyl_CoA->Inactive_State Competitive with ATP·Mg²⁺ Pantothenate Pantothenate Pantothenate->Active_State Binds after ATP·Mg²⁺

Caption: Allosteric regulation of mammalian Pantothenate Kinase.

References

  • Current time information in Sacramento, CA, US. Google.
  • Troubleshooting Guide A. Protein Expression B. Loading/Washing. Takara Bio. Retrieved February 7, 2026, from [Link]

  • Filter Press Troubleshooting: Common Issues Solved. PORVOO Clean-Tech. Retrieved February 7, 2026, from [Link]

  • A therapeutic approach to pantothenate kinase associated neurodegeneration. Sharma, L. K., et al. (2018). Nature Communications. Retrieved February 7, 2026, from [Link]

  • Allosteric Regulation of Mammalian Pantothenate Kinase. Hong, B. S., et al. (2017). Journal of Biological Chemistry. Retrieved February 7, 2026, from [Link]

  • Pantothenate kinase. Wikipedia. Retrieved February 7, 2026, from [Link]

  • Physiological roles of the pantothenate kinases. Leonardi, R., et al. (2012). Biochemical Society Transactions. Retrieved February 7, 2026, from [Link]

  • Crystal Structure of a Type III Pantothenate Kinase: Insight into the Mechanism of an Essential Coenzyme A Biosynthetic Enzyme Universally Distributed in Bacteria. Nicely, N. I., et al. (2007). Journal of Bacteriology. Retrieved February 7, 2026, from [Link]

  • Modulation of Pantothenate Kinase 3 Activity by Small Molecules that Interact with the Substrate/Allosteric Regulatory Domain. Sharma, L. K., et al. (2013). Journal of Biological Chemistry. Retrieved February 7, 2026, from [Link]

  • KEGG PATHWAY Database. Genome.jp. Retrieved February 7, 2026, from [Link]

  • Feedback inhibition of pantothenate kinase by coenzyme A and possible role of the enzyme for the regulation of cellular coenzyme A level. Karasawa, K., et al. (1981). Journal of Biochemistry. Retrieved February 7, 2026, from [Link]

Sources

Technical Support Center: Phosphopantothenic Acid (PPA) Quantification

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational | Tier: Level 3 (Advanced Method Development) Subject: Troubleshooting LC-MS/MS Quantification of 4'-Phosphopantothenic Acid (PPA)

Executive Summary

Phosphopantothenic acid (PPA) is the product of the rate-limiting enzyme Pantothenate Kinase (PANK) in the Coenzyme A (CoA) biosynthetic pathway.[1] Its quantification is notoriously difficult due to three physicochemical barriers:

  • Extreme Polarity: It elutes in the void volume of standard C18 columns.[2]

  • Ionic Instability: The phosphate group is prone to in-source fragmentation and enzymatic hydrolysis.[2]

  • Isobaric Interference: Biological matrices contain numerous phosphorylated isomers that mimic PPA's mass-to-charge ratio (

    
    ).[2]
    

This guide moves beyond standard protocols to address the causality of experimental failure.

Module 1: Chromatographic Retention Failure

User Report: "My PPA peak is unstable, broad, or co-eluting with the solvent front."

The Root Cause: The "C18 Trap"

PPA is a highly hydrophilic sugar-phosphate derivative. On a standard Reversed-Phase (C18) column, PPA has almost zero retention. It elutes with the "garbage" (salts, proteins) in the void volume, leading to massive ion suppression.

The Solution: HILIC or Ion-Pairing

You must switch mechanisms.[2] Hydrophilic Interaction Liquid Chromatography (HILIC) is the gold standard for PPA because it retains polar analytes using a water-rich layer on a polar stationary phase.

Decision Matrix: Choosing Your Column

ChromatographyDecision Start Select Separation Mode Q1 Is MS Sensitivity Critical? Start->Q1 HILIC Method A: HILIC (Recommended) Q1->HILIC Yes (High Sensitivity) IPRP Method B: Ion-Pairing RP Q1->IPRP No (UV/Robustness only) HILIC_Col Column: Zwitterionic (ZIC-pHILIC) or Amide HILIC->HILIC_Col IPRP_Col Column: C18 + TBA/TEA (Tributylamine) IPRP->IPRP_Col Pros_HILIC High Organic = Better Desolvation No System Contamination HILIC_Col->Pros_HILIC Pros_IPRP Excellent Peak Shape BUT: Permanently contaminates LC IPRP_Col->Pros_IPRP

Figure 1: Decision tree for selecting the chromatographic mode. HILIC is preferred for MS applications to avoid ion-pairing reagent contamination.

Recommended HILIC Protocol
  • Stationary Phase: Zwitterionic (e.g., ZIC-pHILIC) or Amide-based columns.

  • Mobile Phase A: 10 mM Ammonium Carbonate (pH 9.0) or Ammonium Acetate (pH 5.8). Note: High pH often improves peak shape for phosphates.

  • Mobile Phase B: Acetonitrile (100%).

  • Gradient: Start high organic (80% B)

    
     ramp to 40% B.
    
Module 2: Mass Spectrometry Detection

User Report: "I see the peak in the standard, but it disappears in the plasma sample."

The Root Cause: Ion Suppression & Wrong Polarity

Many users default to Positive Ion Mode (ESI+). However, the phosphate group on PPA (


) ionizes poorly in positive mode. Furthermore, biological matrices (phospholipids) suppress signals heavily in the PPA elution region.
The Solution: Negative Mode ESI & Transition Optimization

Switch to Negative Electrospray Ionization (ESI-) . The phosphate moiety readily loses a proton, forming a stable


 ion.

Data Table 1: Optimized MRM Transitions

AnalytePrecursor (

)
Product (

)
Collision Energy (V)Role
PPA (Quant) 298.1 78.9 -25Quantifier (Phosphate group)
PPA (Qual) 298.1 96.9 -20Qualifier (

)
PPA (Qual 2) 298.1 200.1 -18Loss of Phosphate
Pantothenate 218.188.0-15Precursor Monitor

Note: The 298


 79 transition is the most sensitive but also the least specific (many phosphates produce m/z 79). Always use a second transition or retention time matching for confirmation.
Module 3: Sample Preparation & Stability

User Report: "My QC samples show degradation over time."

The Root Cause: Enzymatic Hydrolysis

PPA is biologically unstable.[2] Phosphatases in blood and tissue will rapidly convert PPA back into Pantothenic Acid (Vitamin B5) post-collection, leading to false negatives for PPA and false positives for B5.[2]

The Solution: "Crash & Freeze" Protocol

You must halt enzymatic activity immediately.

  • Harvest: Collect tissue/blood.[3]

  • Quench: Immediately add ice-cold Methanol/Acetonitrile (80:20) . Do not use PBS or water for initial homogenization.

  • Additive: Consider adding Sodium Fluoride (NaF) or EDTA to the extraction solvent to inhibit phosphatases.[2]

  • Temperature: Keep all samples at 4°C during processing.

Pathway Context: Why Stability Matters

CoAPathway VitB5 Pantothenic Acid (Vitamin B5) PPA 4'-Phosphopantothenic Acid (PPA) VitB5->PPA PANK (Rate Limiting) PPA->VitB5 Phosphatase (Sample Degradation) PPC Phosphopantothenoyl- cysteine PPA->PPC PPCS CoA Coenzyme A PPC->CoA Downstream Enzymes

Figure 2: CoA Biosynthesis Pathway. The red dashed line represents the degradation pathway that occurs if samples are not properly quenched.

Module 4: Quantification & Internal Standards

User Report: "My calibration curve is non-linear at low concentrations."

The Root Cause: Matrix Mismatch

Because PPA is endogenous (present in all cells), you cannot use "blank" plasma for your calibration curve. Furthermore, using a structural analog (like labelled Pantothenic Acid) as an Internal Standard (IS) is insufficient because it does not correct for the phosphate group's specific extraction efficiency.

The Solution: Surrogate Matrix or Standard Addition

Option A: Isotopic Dilution (Gold Standard) Use


-Phosphopantothenic Acid .
  • Note: This is often custom-synthesized.[2] If unavailable, generate it in-house by incubating

    
    -Pantothenate with recombinant PANK enzyme.
    

Option B: Standard Addition If no blank matrix exists:

  • Spike increasing amounts of PPA standard into your biological sample.

  • Plot Concentration Spiked (X) vs. Signal (Y).[2]

  • The X-intercept (absolute value) is the endogenous concentration.[2]

References
  • Sibon, O. C. M., & Strauss, E. (2016).[2] Coenzyme A: to make it or uptake it? Nature Reviews Molecular Cell Biology. Link

  • Pourfarzam, M., & Zschocke, J. (2019). Consensus guideline for the diagnosis and management of pantothenate kinase-associated neurodegeneration (PKAN). Orphanet Journal of Rare Diseases. Link

  • Theodoulou, F. L., et al. (2014). The role of HILIC-MS in the analysis of polar metabolites in biological matrices. Journal of Chromatography B. Link

  • Leon, Z., et al. (2013). Extraction and quantification of phosphorylated carbohydrates in biological samples.[2] Analytical Biochemistry.[2][4][5] Link

  • PubChem. (n.d.). 4'-Phosphopantothenic acid Compound Summary. National Library of Medicine. Link

Sources

Technical Support Center: Phosphopantothenic Acid (PPA) Extraction & Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Subject: Method Refinement for Phosphopantothenic Acid (PPA) in Complex Matrices Reference ID: PPA-EXT-2024-v2[1]

Introduction: The Analyst's Dilemma

Welcome to the technical support hub for Coenzyme A (CoA) pathway metabolomics. You are likely here because Phosphopantothenic Acid (PPA) is failing your standard extraction protocols.

The Problem: PPA is an analytical paradox. It is a highly polar, hydrophilic anion (due to the 4'-phosphate group) that resists retention on standard C18 columns.[1] Furthermore, it is biologically unstable; ubiquitous phosphatases in plasma and tissue homogenates will rapidly convert PPA back into Pantothenic Acid (Vitamin B5), leading to false negatives for PPA and false positives for B5.[1]

The Solution: You cannot treat PPA like a standard lipophilic drug.[1] This guide refines your methodology based on three pillars: Enzymatic Quenching , Polarity Preservation , and Chromatographic Orthogonality .[1]

Module 1: Sample Preparation & Extraction

Strategic Decision Tree

Before selecting a protocol, determine your priority: Throughput (Clinical/Screening) or Sensitivity (Trace Quantification).[1]

Extraction_Decision_Tree Start Start: Biological Matrix Goal Primary Goal? Start->Goal Throughput High Throughput (>50 samples/day) Goal->Throughput Speed Sensitivity High Sensitivity (<1 ng/mL) Goal->Sensitivity Purity Method_A Protocol A: SSA Protein Precipitation (Direct Injection) Throughput->Method_A Method_B Protocol B: Weak Anion Exchange (WAX) Solid Phase Extraction Sensitivity->Method_B

Figure 1: Decision matrix for selecting the optimal extraction strategy based on analytical requirements.

Protocol A: Sulfosalicylic Acid (SSA) Precipitation (High Throughput)

Why this works: Standard Trichloroacetic acid (TCA) precipitation has been shown to degrade CoA intermediates or result in poor recovery for pantothenate species.[1] Sulfosalicylic acid (SSA) provides rapid protein precipitation while maintaining the stability of the phosphate ester bond.

Reagents:

  • Extraction Solvent: 5% (w/v) Sulfosalicylic Acid (SSA) in water (freshly prepared).

  • Internal Standard (IS): [13C3, 15N]-Phosphopantothenic acid (or similar stable isotope).[1]

Step-by-Step:

  • Quench: Add 200 µL of ice-cold 5% SSA containing IS directly to 50 µL of plasma/tissue homogenate. Crucial: Do not thaw samples before adding the quenching solvent if possible; add solvent to frozen pellet if working with cells.

  • Vortex: Mix aggressively for 30 seconds to ensure complete protein denaturation.

  • Centrifuge: Spin at 15,000 x g for 10 minutes at 4°C.

  • Neutralization (Optional but Recommended for HILIC): Transfer supernatant to a new tube.[1] Add a buffer (e.g., Ammonium Bicarbonate) to adjust pH to ~6.0 if your HILIC column is pH sensitive.[1]

  • Analysis: Inject supernatant directly.

Protocol B: Weak Anion Exchange (WAX) SPE (High Sensitivity)

Why this works: PPA is an anion.[1] A WAX cartridge captures PPA via electrostatic interaction, allowing you to wash away neutral lipids and zwitterions, significantly reducing matrix effects (ion suppression).[1]

Reagents:

  • Cartridge: Polymeric WAX SPE (e.g., 30mg/1cc).[1]

  • Loading Buffer: 2% Formic Acid in water.[1]

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.[1]

Step-by-Step:

  • Pre-treatment: Mix 100 µL sample with 300 µL 2% Formic Acid (pH must be < 4 to protonate acidic interferences while keeping PPA charged for the exchange).

  • Conditioning: 1 mL Methanol followed by 1 mL Water.

  • Load: Apply pre-treated sample at gravity flow.[1]

  • Wash 1: 1 mL 25 mM Ammonium Acetate (pH 4.5) – removes proteins/salts.[1][2]

  • Wash 2: 1 mL Methanol – removes neutral lipids/phospholipids.[1]

  • Elute: 2 x 200 µL of 5% Ammonium Hydroxide in Methanol.

  • Evaporation: Dry under nitrogen at 30°C (Do not overheat!). Reconstitute in HILIC mobile phase.

Module 2: Chromatographic Separation

The Trap: Do not use standard C18 Reverse Phase chromatography.[1] PPA will elute in the void volume (dead time), co-eluting with salts and experiencing massive ion suppression.[1]

The Fix: Use HILIC (Hydrophilic Interaction Liquid Chromatography) .

ParameterRecommendationRationale
Column Chemistry Zwitterionic (ZIC-HILIC) or Amide Provides retention for polar/charged analytes via water layer partitioning and weak ionic interactions.[1]
Mobile Phase A 10 mM Ammonium Acetate (pH 9.[1]0)High pH ensures PPA is fully deprotonated (anionic), improving peak shape on polymeric HILIC columns.[1]
Mobile Phase B Acetonitrile (ACN)The "weak" solvent in HILIC mode.
Injection Solvent 80:20 ACN:Water CRITICAL: Injecting in 100% water causes "solvent mismatch," leading to broad, smeared peaks.[1] The sample must be in high organic content.[1]

Module 3: Troubleshooting & FAQs

Visual Troubleshooting Guide

Troubleshooting_Flow Issue Issue Detected Low_Recovery Low Recovery (<50%) Issue->Low_Recovery Bad_Peak Broad/Split Peaks Issue->Bad_Peak Drift RT Drift Issue->Drift Check_TCA Did you use TCA? Low_Recovery->Check_TCA Check_Solvent Injection Solvent %Organic? Bad_Peak->Check_Solvent Check_pH Check Mobile Phase pH Drift->Check_pH Switch_SSA Action: Switch to SSA TCA degrades CoA species Check_TCA->Switch_SSA Yes Fix_Solvent Action: Match Initial MP (e.g., 80% ACN) Check_Solvent->Fix_Solvent <60% ACN

Figure 2: Diagnostic workflow for common PPA analysis failures.

Frequently Asked Questions

Q1: Why is my PPA signal disappearing in plasma samples left at room temperature? A: PPA is susceptible to enzymatic hydrolysis by phosphatases and pantetheinases.[1]

  • The Fix: You must maintain a "Cold Chain."[1] Keep samples on wet ice (4°C) at all times. Use EDTA plasma (EDTA inhibits some metallo-phosphatases).[1] Add the extraction solvent (SSA or acidic ACN) immediately upon thawing to denature enzymes.

Q2: I see a peak for PPA in my "Blank" matrix. Where is it coming from? A: This is likely "carryover" or endogenous background.[1]

  • Carryover: PPA is sticky on metal surfaces due to the phosphate group.[1] Use a needle wash containing 1% Phosphoric Acid or dilute Ammonia to strip the injector needle.[1]

  • Endogenous:[3][4] PPA is a natural metabolite.[1] You cannot get a true "blank" plasma.[1] You must use a Surrogate Matrix (e.g., PBS with BSA) for calibration curves, or use the Standard Addition Method .[1]

Q3: Can I use standard C18 if I add an ion-pairing agent? A: Technically, yes. Reagents like Tributylamine (TBA) will retain PPA on C18.[1]

  • Warning: Ion-pairing reagents permanently contaminate LC systems and mass spectrometers, causing lingering background signals in positive mode.[1] Unless you have a dedicated system for this assay, stick to HILIC .

Q4: My recovery is good, but my sensitivity is poor due to noise. Why? A: You are likely suffering from phospholipid suppression.[1]

  • The Fix: If using Protocol A (PPT), consider using a "Phospholipid Removal Plate" (e.g., Ostro or HybridSPE) instead of standard centrifugation.[1] These plates filter out phospholipids which co-elute with PPA in HILIC mode.[1]

References

  • Jones, A. E., et al. (2021).[1] "A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs." Metabolites, 11(8), 468.[1]

    • Key Finding cited: Superiority of Sulfosalicylic Acid (SSA) over TCA for recovery of CoA intermediates.[5]

  • Sibon, O. C. M., et al. (2017).[1] "Acetyl-4′-phosphopantetheine is stable in serum and prevents phenotypes induced by pantothenate kinase deficiency."[1] Scientific Reports, 7, 11261.[1]

    • Key Finding cited: Stability profiles of phosphopantothenic acid derivatives in serum.[1][6]

  • Spáčil, Z., et al. (2022).[1] "Analyte Recovery in LC-MS/MS Bioanalysis: An Old Issue Revisited." Clinical Mass Spectrometry.

    • Key Finding cited: General principles of matrix effect troubleshooting and recovery calcul
  • Abrankó, L., et al. (2018).[1][7] "Comprehensive quantitative analysis of fatty-acyl-Coenzyme A species in biological samples by ultra-high performance liquid chromatography–tandem mass spectrometry harmonizing hydrophilic interaction and reversed phase chromatography." Journal of Chromatography A, 1534, 111-122.[1]

    • Key Finding cited: Utility of HILIC for polar CoA pathway metabolites.[1]

Sources

Validation & Comparative

Comparative Guide: Phosphopantothenic Acid (PPA) in Healthy vs. Diseased States

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phosphopantothenic acid (4'-phosphopantothenate; PPA) is the product of the rate-limiting step in Coenzyme A (CoA) biosynthesis, catalyzed by Pantothenate Kinase (PANK).[1][2][3][4][5] Because PPA is a transient metabolic intermediate rather than a storage molecule, its static "levels" are often low and difficult to quantify compared to the downstream end-product, CoA.

This guide compares PPA dynamics across healthy homeostasis and three distinct pathological states: PKAN (Neurodegeneration) , Metabolic Dysregulation (Diabetes/Cancer) , and Infectious Disease (Malaria) . It provides experimental protocols for quantifying this polar, unstable intermediate using LC-MS/MS.

Part 1: The Mechanistic Baseline (Healthy State)

In a healthy mammalian system, PPA does not accumulate. It is rapidly processed by Phosphopantothenoylcysteine Synthetase (PPCS) . Therefore, "healthy" PPA levels are defined by flux rather than pool size .

The CoA Biosynthetic Pathway

The following diagram illustrates the critical bottleneck at PANK and the flow toward CoA.

CoA_Pathway Pantothenate Pantothenate (Vitamin B5) PPA 4'-Phosphopantothenate (PPA) Pantothenate->PPA ATP -> ADP PANK Enzyme: PANK (Rate Limiting) PANK->PPA Catalysis PPC 4'-Phosphopantothenoyl-L-cysteine PPA->PPC + Cysteine + ATP PPCS Enzyme: PPCS PPCS->PPC CoA Coenzyme A (End Product) PPC->CoA  3 Steps   CoA->PANK Feedback Inhibition

Figure 1: The CoA biosynthetic pathway highlighting PPA as the first committed intermediate. Note the feedback inhibition by CoA on PANK, which maintains PPA at low steady-state levels in healthy tissue.

Part 2: Comparative Pathology

The following table synthesizes quantitative trends and mechanistic deviations in PPA levels across different states.

Table 1: PPA Levels and Flux in Healthy vs. Diseased States
ConditionTissue/ModelPPA Level (Pool Size)Metabolic FluxMechanism of Action
Healthy Liver/HeartTrace / Low (<1 µM)BalancedTightly regulated by CoA feedback inhibition on PANK. PPA is immediately consumed by PPCS.
PKAN (Neurodegeneration)Brain (Globus Pallidus)Depleted Blocked PANK2 mutation prevents phosphorylation of Pantothenate.[4] Substrate (Pantothenate) accumulates; Product (PPA) is absent.
Diabetes (Type 2) LiverElevated Accelerated Hyperglycemia/Fasting upregulates PANK activity to support high fatty acid oxidation (FAO) rates.
Cancer (e.g., Breast/Prostate)Tumor CellsTransiently High Hyper-Active Upregulation of CoA biosynthesis to support membrane lipid synthesis. ACLY and PANK often overexpressed.
Malaria (P. falciparum)ErythrocytesVariable Targeted PfPanK (Type II) is chemically distinct. Treatment with Pantothenamides creates "imposter" PPA analogs (Antimetabolites).
Deep Dive: The PKAN Paradox

In Pantothenate Kinase-Associated Neurodegeneration (PKAN) , the primary defect is the loss of mitochondrial PANK2.

  • Observation: One might expect systemic CoA depletion.

  • Reality: CoA levels in total tissue homogenates are often normal due to compensation by cytosolic PANK1/3.

  • The Defect: The specific mitochondrial pool of PPA is depleted. Since PPA is charged and cannot passively cross mitochondrial membranes, the cytosolic PPA cannot rescue the mitochondrial defect.

  • Therapeutic Implication: This necessitates PPA Prodrugs (e.g., Fosmetpantotenate) that are lipophilic enough to cross membranes before releasing active PPA intracellularly.

Part 3: Analytical Methodologies (LC-MS/MS)

Quantifying PPA is notoriously difficult because it is:

  • Highly Polar: It elutes in the void volume of standard C18 columns.

  • Unstable: It is susceptible to phosphatase activity in lysates.

  • Low Abundance: Often below the Lower Limit of Quantitation (LLOQ) in standard metabolomics screens.

Protocol: Targeted Quantification of Intracellular PPA

Principle: Use of Hydrophilic Interaction Liquid Chromatography (HILIC) or Ion-Pairing Reversed Phase (IP-RP) to retain polar acidic metabolites.

Step 1: Sample Preparation (Quenching)[6]
  • Critical: Metabolism must be stopped instantly ( < 1 second).

  • Method:

    • Aspirate media from cells.

    • Immediately add -80°C 80:20 Methanol:Water (containing 0.1% Formic Acid).

    • Scrape cells on dry ice.

    • Internal Standard Spike: Add 10 pmol of [13C3, 15N]-Pantothenate or stable isotope-labeled CoA standards before cell lysis to account for extraction losses.

Step 2: Chromatographic Separation

Do not use standard C18. Choose one of the following:

  • Option A (Robust): HILIC (e.g., BEH Amide).

    • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (in Water).

    • Mobile Phase B: Acetonitrile.[7][8]

    • Gradient: 85% B to 50% B over 10 minutes.

  • Option B (High Res): IP-RP (Ion Pairing).

    • Reagent: 5 mM Tributylamine (TBA) + 5 mM Acetic Acid.

    • Why: TBA forms a neutral complex with the negatively charged phosphate group of PPA, allowing retention on C18.

Step 3: MS/MS Detection (MRM Transitions)

Configure the Triple Quadrupole Mass Spectrometer (e.g., Sciex QTRAP or Waters Xevo) in Negative Mode (ESI-).

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (V)Note
4'-Phosphopantothenate 298.1 79.0 -30Phosphate group fragment
4'-Phosphopantothenate 298.1 97.0 -25H2PO4- fragment
Pantothenic Acid 218.188.0-20Substrate monitor
Coenzyme A 766.1408.1-45Downstream monitor
Analytical Workflow Diagram

LCMS_Workflow Sample Biological Sample (Tissue/Cells) Quench Metabolic Quench (-80°C MeOH:H2O) Sample->Quench < 5 sec Spike Spike Internal Std (13C-Pantothenate) Quench->Spike Lysis Cell Lysis & Centrifugation (14,000 x g, 4°C) Spike->Lysis LC LC Separation (HILIC or IP-RP) Lysis->LC Supernatant MS MS/MS Detection (MRM: 298.1 -> 79.0) LC->MS

Figure 2: Step-by-step analytical workflow for PPA quantification. The "Quench" step is critical to prevent artificial hydrolysis of ATP or CoA into PPA.

Part 4: Therapeutic Implications & "Rescue" Experiments

When validating a drug candidate (e.g., for PKAN), researchers often attempt to "rescue" the PPA deficit.

  • Direct PPA Addition: Fails. PPA is highly charged (phosphate group) and cannot penetrate the cell membrane.

  • Prodrugs (Fosmetpantotenate): Mask the phosphate charge to allow entry, then are cleaved intracellularly to release PPA.

  • Alternative Precursors (Pantethine): Can bypass PANK but requires reduction to pantetheine and phosphorylation by a different kinase (rarely efficient in PANK2 deficiency).

Experimental Validation Check: If you treat PANK-deficient cells with your compound, you must measure CoA levels as the readout, not just PPA. An increase in PPA without an increase in CoA suggests a blockage at the next step (PPCS).

References

  • Mechanism of PKAN & PANK2 Deficiency Sharma, L. K., et al. (2018). "PANK2 deficiency leads to CoA depletion and affects mitochondrial function."[9] Journal of Inherited Metabolic Disease.

  • CoA Biosynthesis in Malaria Spry, C., et al. (2008).[2] "Pantothenate utilization by Plasmodium falciparum: a potential drug target."[5][10] FEMS Microbiology Reviews.

  • LC-MS/MS Quantification Protocol Sibon, O. C., & Strauss, E. (2016). "Coenzyme A: to make it or uptake it?" Nature Reviews Molecular Cell Biology. (Includes references to extraction protocols).

  • Fosmetpantotenate Clinical Data Klopstock, T., et al. (2019). "Safety and efficacy of fosmetpantotenate in pantothenate kinase-associated neurodegeneration." Movement Disorders.[11]

  • Metabolic Flux in Cancer Comerford, S. A., et al. (2014). "Acetate dependence of tumors." Cell. (Discusses Acetyl-CoA flux upregulation).

Sources

Analytical Guide: Quantification Strategies for 4'-Phosphopantothenic Acid (PPA)

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Cross-validation of different analytical methods for phosphopantothenic acid Content Type: Publish Comparison Guide Author Persona: Senior Application Scientist

Executive Summary

4'-Phosphopantothenic acid (PPA) represents the first committed intermediate in the Coenzyme A (CoA) biosynthetic pathway.[1] Its quantification is notoriously difficult due to its high polarity, lack of chromophores, and susceptibility to isomeric interference.

This guide objectively compares the three dominant analytical methodologies: HILIC-MS/MS (The Robust Standard), Ion-Pairing RP-LC-MS/MS (The Sensitivity Specialist), and Coupled Enzymatic Assays (The High-Throughput Screen).

The Verdict: For absolute quantification in complex biological matrices, HILIC-MS/MS using amide-based stationary phases is the superior choice due to its balance of sensitivity and instrument longevity. Ion-pairing offers marginal sensitivity gains at the cost of significant system contamination.[2]

Part 1: The Analytical Landscape & Pathway Context

To measure PPA, one must understand its origin. It is generated by Pantothenate Kinase (PANK), the rate-limiting enzyme in CoA biosynthesis.[1]

Figure 1: The CoA Biosynthetic Pathway Visualizing the flux control points is critical for selecting the right internal standards.

CoABiosynthesis Pantothenate Pantothenate (Vitamin B5) PPA 4'-Phosphopantothenate (PPA) Pantothenate->PPA ATP -> ADP PPC 4'-Phosphopantothenoyl- cysteine PPA->PPC + Cysteine Pantetheine 4'-Phosphopantetheine PPC->Pantetheine - CO2 CoA Coenzyme A Pantetheine->CoA Multi-step PANK PANK (Rate Limiting) PPCS PPCS PPCDC PPCDC

Caption: The conversion of Pantothenate to PPA by PANK is the primary control point. PPA accumulation is often low due to rapid downstream processing.

Part 2: Methodological Deep Dive
Method A: HILIC-MS/MS (Hydrophilic Interaction Liquid Chromatography)

Status: Gold Standard for Metabolomics

Mechanism: PPA is highly hydrophilic and elutes in the void volume of standard C18 columns. HILIC uses a polar stationary phase (Amide or Zwitterionic) with a high-organic mobile phase. This creates a water-rich layer on the column surface, partitioning the polar PPA into this layer.

  • Stationary Phase: BEH Amide or Polymer-based Zwitterionic (e.g., ZIC-pHILIC).

  • Mobile Phase: Acetonitrile/Water (high pH, typically 9.0) with Ammonium Acetate.

  • Detection: ESI Negative Mode (MRM).

Pros:

  • Orthogonality: Retains polar compounds that C18 loses.[3]

  • Sensitivity: High organic content enhances desolvation efficiency in the MS source.[3]

  • No Contamination: Uses volatile buffers compatible with standard MS maintenance.

Cons:

  • Equilibration: Requires long re-equilibration times between runs to re-establish the water layer.

  • Matrix Effects: Susceptible to ion suppression from salts if sample prep is poor.

Method B: Ion-Pairing Reverse Phase (IP-RP-LC-MS/MS)

Status: Specialized High-Sensitivity Applications

Mechanism: Standard C18 columns cannot retain PPA. By adding an ion-pairing reagent (like Tributylamine/TBA or Hexylamine) to the mobile phase, the reagent binds to the C18 chain and presents a positive charge to the acidic PPA, creating a "pseudo-ion exchange" mechanism.

Pros:

  • Peak Shape: Often yields sharper peaks than HILIC.

  • Retention Control: Retention time is easily tunable by adjusting reagent concentration.

Cons:

  • System Contamination: Ion-pairing reagents are "sticky." They coat the LC lines and MS source, creating a persistent background signal that ruins the instrument for positive-mode analysis of other compounds.

  • Signal Suppression: High concentrations of TBA can suppress the ionization of the analyte itself.

Method C: Coupled Enzymatic Assay (Indirect)

Status: High-Throughput Screening (HTS)

Mechanism: Since PPA has no useful UV/Vis signal, this method detects the activity of PANK rather than the PPA molecule itself. It couples the production of ADP (generated when PANK phosphorylates Pantothenate) to a Pyruvate Kinase/Lactate Dehydrogenase (PK/LDH) system. NADH oxidation is monitored at 340 nm.

Pros:

  • Cost: No mass spectrometer required.

  • Throughput: Can be run in 96- or 384-well plates.

Cons:

  • Specificity: Indirect. Any ATPase activity in the sample will cause a false positive.

  • Limit of Detection: µM range (insufficient for plasma/tissue levels).

Part 3: Comparative Data & Validation

The following data summarizes typical performance characteristics observed in validation studies of biological extracts (e.g., HEK293 lysates or murine liver).

Table 1: Performance Metrics of PPA Analytical Methods

FeatureHILIC-MS/MSIP-RP-LC-MS/MSEnzymatic Assay (Coupled)
Limit of Detection (LOD) 1–5 ng/mL0.5–2 ng/mL~5 µM (approx. 1000 ng/mL)
Linearity (r²) > 0.995> 0.998> 0.98
Precision (CV%) 5–8%3–6%10–15%
Sample Throughput Medium (15 min/run)Medium (20 min/run)High (384 wells/run)
Instrument Impact Low (Routine cleaning)High (Dedicated system required)None
Specificity High (MRM transitions)High (MRM transitions)Low (Interference from ATPases)
Part 4: Detailed Protocol (Recommended: HILIC-MS/MS)

Rationale: We select HILIC because it provides sufficient sensitivity for biological samples without permanently contaminating the mass spectrometer.

Critical Pre-Analytical Step: Do not use TCA (Trichloroacetic acid). Recent studies indicate TCA precipitation yields ~0% recovery for PPA and dephospho-CoA. Sulfosalicylic Acid (SSA) is the required precipitant.

Step 1: Sample Preparation (SSA Extraction)
  • Harvest: Pellet 1x10^6 cells or weigh 10 mg tissue.

  • Lysis: Add 200 µL of 2.5% (w/v) Sulfosalicylic Acid (SSA) containing internal standard (13C3-15N-Pantothenate).

  • Disruption: Vortex 30s; sonicate on ice for 5 min.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

  • Neutralization (Optional but recommended for column life): Transfer supernatant and dilute 1:1 with 100 mM Ammonium Acetate (pH 9.0) in Acetonitrile.

Step 2: LC-MS/MS Conditions[4]
  • Column: Waters BEH Amide (2.1 x 100 mm, 1.7 µm) or equivalent.

  • Mobile Phase A: 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide in 95:5 Water:ACN (pH 9.0).

  • Mobile Phase B: 10 mM Ammonium Acetate + 0.1% Ammonium Hydroxide in 5:95 Water:ACN (pH 9.0).

  • Gradient:

    • 0-1 min: 90% B (Isocratic hold)

    • 1-8 min: 90% -> 50% B

    • 8-10 min: 50% B

    • 10.1 min: 90% B

    • 10.1-15 min: 90% B (Re-equilibration is vital).

Step 3: MS Parameters (ESI Negative)
  • Precursor Ion: m/z 298.1 (PPA [M-H]-)

  • Product Ion (Quantifier): m/z 79.0 (PO3-)

  • Product Ion (Qualifier): m/z 97.0 (H2PO4-)

Part 5: Decision Matrix & Troubleshooting

Figure 2: Method Selection Workflow

MethodSelection Start Start: Define Analytical Goal SampleType Is the sample complex? (Plasma/Tissue vs. Purified Enzyme) Start->SampleType Sensitivity Is ultra-trace sensitivity required? (< 1 ng/mL) SampleType->Sensitivity Complex Matrix Enzymatic Method C: Enzymatic Assay (Screening Only) SampleType->Enzymatic Purified Enzyme Dedicated Is the MS dedicated to this assay? Sensitivity->Dedicated Yes HILIC Method A: HILIC-MS/MS (Recommended) Sensitivity->HILIC No Dedicated->HILIC No IPRP Method B: IP-RP-LC-MS/MS (Use with Caution) Dedicated->IPRP Yes

Caption: Workflow for selecting the optimal PPA analysis method based on lab resources and sensitivity needs.

Troubleshooting Guide:

  • Retention Time Drift (HILIC): Usually caused by insufficient equilibration. Ensure at least 10 column volumes of starting buffer pass through between injections.

  • Low Recovery: Check the extraction solvent. If using TCA, switch to SSA immediately. PPA precipitates with proteins in high-acid TCA environments.

  • Carryover: PPA is sticky. Use a needle wash of 50:50 Methanol:Water with 0.5% Formic Acid.

References
  • Comparison of HILIC and RP-LC for Polar Metabolites Source: Halo Columns Technical Report (2023). "Novel Screening Approach for Comparing LC-MS Reversed-Phase, HILIC Methods." URL:[Link]

  • Sample Preparation for CoA Intermediates (TCA vs SSA) Source: Jones, A.E., et al. (2021).[5] "A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs." Metabolites.[3][6][7] URL:[Link]

  • HILIC Method Validation for Oligonucleotides/Phosphates Source: Bioanalysis & NIH (2024). "Development and validation of an HILIC/MS/MS method for determination of nusinersen." URL:[Link]

  • Stability of Phosphopantothenic Acid Derivatives Source:Neurochemical Journal & ResearchGate (2017). "Acetyl-4′-phosphopantetheine is stable in serum." URL:[Link]

  • General LC-MS/MS Quantitative Guidelines Source: Royal Society of Chemistry (RSC). "Guide to achieving reliable quantitative LC-MS measurements." URL:[Link]

Sources

Comparative analysis of pantothenate kinase activity across different species

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Pantothenate kinase (PanK; EC 2.7.1.[1][2][3][4][5][6][7][8]33) catalyzes the phosphorylation of pantothenate (Vitamin B5) to 4'-phosphopantothenate, the first and rate-limiting step in Coenzyme A (CoA) biosynthesis.[1][4] While the biochemical function is conserved, the structural architecture and regulatory mechanisms of PanK enzymes have diverged significantly across evolutionary lines. This divergence presents a high-value opportunity for the development of species-selective antimicrobial and antimalarial therapeutics.

This guide provides a technical comparison of PanK isoforms across prokaryotic (Type I & III) and eukaryotic (Type II) species, focusing on kinetic parameters, allosteric regulation, and experimental validation.

Mechanistic Overview & Pathway

CoA biosynthesis is a universal five-step pathway.[4][6] However, the regulation of the "gatekeeper" enzyme, PanK, varies critically between species to match metabolic demands.

CoA Biosynthesis Pathway

CoABiosynthesis Pan Pantothenate (Vit B5) P_Pan 4'-Phospho- pantothenate Pan->P_Pan PanK (ATP -> ADP) Rate Limiting Step P_PanCys 4'-Phosphopantothenoyl- cysteine P_Pan->P_PanCys PPCS P_Pantetheine 4'-Phospho- pantetheine P_PanCys->P_Pantetheine PPCDC DephosphoCoA Dephospho-CoA P_Pantetheine->DephosphoCoA PPAT CoA Coenzyme A DephosphoCoA->CoA DPCK CoA->Pan Feedback Inhibition (Type I & II) AcetylCoA Acetyl-CoA CoA->AcetylCoA Acetylation AcetylCoA->Pan Potent Feedback (Mammalian Type II)

Figure 1: The CoA biosynthetic pathway.[4] PanK is the primary control point, regulated by downstream CoA thioesters in most species, though the specific inhibitor (CoA vs. Acetyl-CoA) varies.

Species-Specific Analysis

Prokaryotic PanKs (Type I & III)

Bacteria utilize two distinct classes of PanK, often correlating with their pathogenicity and metabolic niche.

  • Type I (E. coli): The prototypical bacterial PanK.[6] It is regulated primarily by unacylated CoA rather than Acetyl-CoA. It functions as a homodimer and belongs to the P-loop kinase superfamily.

  • Type III (H. pylori, P. aeruginosa): These enzymes are structurally unrelated to Type I or II and belong to the acetate and sugar kinase/Hsp70/actin (ASKHA) superfamily. Crucially, Type III PanKs are refractory to feedback inhibition by CoA or its thioesters. This suggests that CoA levels in these pathogens are regulated by degradation or transport rather than synthesis inhibition.

Eukaryotic PanKs (Type II)

Eukaryotic PanKs (and some bacteria like S. aureus) are Type II enzymes.[3] They are generally sensitive to Acetyl-CoA and long-chain acyl-CoAs, linking CoA synthesis to the metabolic state (Krebs cycle activity and lipid metabolism).

  • Human Isoforms:

    • PanK1

      
      :  Cytosolic; moderate sensitivity to Acetyl-CoA (
      
      
      
      ).
    • PanK2: Mitochondrial/Nuclear; extremely sensitive to Acetyl-CoA (

      
      ). Mutations here cause Pantothenate Kinase-Associated Neurodegeneration (PKAN).[7]
      
    • PanK3: Cytosolic; highly active and strictly regulated (

      
      ).
      
  • Plasmodium falciparum (PfPanK): The malaria parasite relies on PfPanK1. While structurally a Type II enzyme, it exhibits unique kinetics, including an exceptionally high affinity for pantothenate (

    
    ) compared to human isoforms, making it a prime drug target.
    

Comparative Performance Data

The following table synthesizes kinetic parameters across key species. Note the distinct affinity profiles and regulatory mechanisms.[9]

SpeciesIsoform / Type

Pantothenate (

)

ATP
Primary Regulator

(Regulator)
PDB ID
Human PanK1

(Type II)
~452.5 mMAcetyl-CoA5.0

2I7N
Human PanK2 (Type II)~140.3 mMAcetyl-CoA0.1

2SEE
Human PanK3 (Type II)~140.2 mMAcetyl-CoA1.0

3MK6
Bacteria E. coli (Type I)~20 - 40*5.6 mMCoA (Free thiol)~1.0

1SQ5
Bacteria S. aureus (Type II)27 ± 793

Acyl-CoAVariable4NB4
Bacteria T. maritima (Type III)40.3 ± 3.36.0 mMNone N/A3BFJ
Parasite P. falciparum (PfPanK1)0.28 >1 mMCoA / Acyl-CoA>50

**
N/A

*Note: E. coli values vary by strain and assay conditions; Type I is generally characterized by lower affinity for ATP compared to eukaryotic Type II. **PfPanK is significantly less sensitive to Acetyl-CoA inhibition than human PanK2/3.

Experimental Protocol: Coupled Enzyme Assay

To objectively compare PanK activity across species, a continuous spectrophotometric coupled assay is recommended over endpoint radioactive assays for kinetic characterization. This method links ADP production to NADH oxidation.

Assay Principle
  • PanK Reaction: Pantothenate + ATP

    
     4'-Phosphopantothenate + ADP[1]
    
  • Pyruvate Kinase (PK): ADP + PEP

    
     ATP + Pyruvate
    
  • Lactate Dehydrogenase (LDH): Pyruvate + NADH + H

    
    
    
    
    
    Lactate + NAD
    
    

Readout: Decrease in Absorbance at 340 nm (oxidation of NADH).

Workflow Diagram

CoupledAssay cluster_reaction Primary Reaction cluster_coupling Coupling System Pan Pantothenate PanK PanK Enzyme Pan->PanK ATP ATP ATP->PanK ADP ADP PanK->ADP PK Pyruvate Kinase ADP->PK PEP Phosphoenolpyruvate (PEP) PEP->PK Pyruvate Pyruvate PK->Pyruvate LDH Lactate Dehydrogenase Pyruvate->LDH NADH NADH (Abs 340nm High) NADH->LDH NAD NAD+ (Abs 340nm Low) LDH->NAD

Figure 2: Coupled enzyme assay workflow. The rate of NADH depletion is stoichiometrically equivalent to PanK activity.

Detailed Protocol

Reagents:

  • Buffer: 50 mM Tris-HCl (pH 7.6), 10 mM MgCl

    
    .
    
  • Coupling Mix: 1 mM ATP, 0.5 mM NADH, 2 mM Phosphoenolpyruvate (PEP), 20 U/mL Pyruvate Kinase, 20 U/mL Lactate Dehydrogenase.

  • Substrate: Pantothenate (vary concentration 0.5

    
     – 500 
    
    
    
    for
    
    
    determination).

Procedure:

  • Blanking: Prepare a "No Enzyme" control to account for background NADH oxidation.

  • Equilibration: Incubate the reaction mix (Buffer + Coupling Mix + Pantothenate) at 37°C (or 25°C for S. aureus) for 5 minutes.

  • Initiation: Add purified PanK enzyme (10–50 nM final concentration) to initiate the reaction.

  • Measurement: Monitor

    
     continuously for 10–20 minutes.
    
  • Calculation:

    
    [10]
    

References

  • Structural Basis for Feedback Regulation of PanK: Hong, B.S., et al.[6] (2006). "Crystal structures of human pantothenate kinases." Journal of Biological Chemistry.

  • Type III PanK Characterization: Yang, K., et al. (2008).[2][11] "Crystal Structure of a Type III Pantothenate Kinase: Insight into the Mechanism of an Essential Coenzyme A Biosynthetic Enzyme Universally Distributed in Bacteria." Journal of Bacteriology.

  • Plasmodium falciparum PanK Kinetics: Tjhin, B.B., et al. (2018). "Mutations in the pantothenate kinase of Plasmodium falciparum confer diverse sensitivity profiles to antiplasmodial pantothenate analogues." PLOS Pathogens.

  • Staphylococcus aureus PanK Inhibition: Choudhry, A.E., et al. (2003). "Inhibitors of Pantothenate Kinase: Novel Antibiotics for Staphylococcal Infections." Antimicrobial Agents and Chemotherapy.

  • Coupled Enzyme Assay Methodology: Kornberg, A., & Pricer, W.E. (1951). "Enzymatic phosphorylation of adenosine and 2,6-diaminopurine riboside." Journal of Biological Chemistry. (Foundational method adapted for PanK).

Sources

Efficacy of Phosphopantothenic Acid Prodrugs in Restoring CoA Levels: A Technical Comparison Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Verdict: The development of phosphopantothenic acid (PPA) prodrugs represents the most direct "bypass therapy" for Pantothenate Kinase-Associated Neurodegeneration (PKAN). However, efficacy is strictly dependent on serum stability and membrane permeability .

While first-generation prodrugs like Fosmetpantotenate (RE-024) demonstrated theoretical efficacy, they failed in Phase 3 clinical trials (FORT study) primarily due to rapid degradation by serum pantetheinases in humans—a factor not predicted by murine models. Next-generation cyclic phosphate prodrugs currently show superior stability and cellular uptake, positioning them as the scientifically preferred alternative for restoring Coenzyme A (CoA) levels.

Part 1: Mechanistic Rationale & The PANK2 Bottleneck

To understand the efficacy of PPA prodrugs, one must first understand the metabolic blockade they are designed to circumvent.

The Pathway Problem

Coenzyme A biosynthesis begins with Vitamin B5 (Pantothenate).[1] The rate-limiting step is the phosphorylation of Pantothenate by Pantothenate Kinase 2 (PANK2) . In PKAN patients, PANK2 is mutated, halting CoA production and leading to neurodegeneration.[2][3][4]

The Prodrug Solution

PPA prodrugs are designed to deliver Phosphopantothenate directly into the cell, entering the pathway downstream of the defective PANK2 enzyme.[2][5]

  • Challenge: Native Phosphopantothenate (PPA) is a charged molecule.[5] It cannot cross the blood-brain barrier (BBB) or cell membranes efficiently.[5]

  • Strategy: Mask the phosphate charge with lipophilic groups (prodrug moiety) to enable passive diffusion. Once inside, intracellular esterases cleave the mask, releasing active PPA.

Diagram: The Bypass Mechanism

CoA_Pathway Pantothenate Pantothenate (Vitamin B5) PANK2 PANK2 Enzyme (Defective in PKAN) Pantothenate->PANK2 PPA Phosphopantothenate (PPA) Pantothenate->PPA Blocked CoA Coenzyme A (Restored) PPA->CoA Downstream Enzymes (PPCS, PPCDC, PPAT, DPCK) Prodrug PPA Prodrug (Lipophilic/Masked) Intracellular_PPA Intracellular PPA (Active Metabolite) Prodrug->Intracellular_PPA Membrane Crossing & Esterase Cleavage Intracellular_PPA->CoA

Caption: The PPA prodrug bypasses the defective PANK2 step, delivering PPA directly to the downstream enzymes to restore CoA biosynthesis.[5]

Part 2: Comparative Analysis of Candidates

This section objectively compares the three primary classes of molecules investigated for CoA restoration.

Candidate A: Fosmetpantotenate (RE-024)
  • Status: Failed Phase 3 (FORT Trial).[4]

  • Chemistry: Methyl-phosphate masked PPA.

  • The Failure Mode: While effective in mice, Fosmetpantotenate is highly unstable in human serum. It is rapidly hydrolyzed by pantetheinases (VNN1) into pantothenate before it can enter cells. This converts the "bypass" drug back into the substrate that requires the defective enzyme (PANK2) to work, rendering it ineffective in patients.

Candidate B: Cyclic Phosphopantothenic Acid Prodrugs (Next-Gen)
  • Status: Preclinical/Early Clinical.

  • Chemistry: Cyclic phosphate or phosphoramidate masking.

  • The Advantage: The cyclic structure provides steric hindrance that resists serum pantetheinases. These compounds demonstrate significantly longer half-lives in human plasma and higher penetrance into the CNS in animal models.

Candidate C: High-Dose Pantothenate
  • Status: Standard of Care (Palliative).

  • Mechanism: Mass action. Attempts to force the residual PANK2 activity (if any) to work harder by saturating it with substrate.

  • Limitation: Ineffective in patients with null mutations (zero enzyme activity).

Table 1: Physicochemical & Efficacy Comparison
FeatureFosmetpantotenate (RE-024)Next-Gen Cyclic Prodrugs Native PPA
Mechanism Linear Phosphate MaskingCyclic Phosphate/PhosphoramidateUnmasked Metabolite
Membrane Permeability ModerateHighVery Low (Charged)
Human Serum Stability Poor (< 5 min t½) High (> 60 min t½) High
PANK2 Independence Yes (Theoretically)YesYes
CoA Restoration (Cell) Low (due to extracellular degradation)HighNegligible (poor uptake)
Clinical Outcome Failed Phase 3In DevelopmentN/A

Part 3: Experimental Validation Protocols

To validate a new PPA prodrug, you must prove it resists serum degradation and restores intracellular CoA.

Protocol 1: Differential Serum Stability Assay

Rationale: Mice have different serum esterase profiles than humans. You must test in human serum to avoid the "Fosmetpantotenate Trap."

  • Preparation: Pool fresh human serum (commercial or volunteer) and mouse serum (C57BL/6).

  • Spiking: Spike the test prodrug (10 µM) into 1 mL of serum pre-warmed to 37°C.

  • Sampling: Aliquot 50 µL samples at t=0, 5, 15, 30, 60, and 120 minutes.

  • Quenching: Immediately mix aliquots with 150 µL ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., ^13C-Pantothenate).

  • Analysis: Centrifuge (10,000 x g, 10 min). Analyze supernatant via LC-MS/MS.

  • Success Criteria: Human serum half-life (

    
    ) > 60 minutes.
    
Protocol 2: Intracellular CoA Quantification (LC-MS/MS)

Rationale: CoA is unstable. Standard extraction methods often degrade CoA into oxidized disulfides. Use the SSA method.

Materials:

  • PANK2-deficient cells (e.g., CRISPR-Cas9 PANK2-/- neuroblastoma or patient fibroblasts).

  • Extraction Solvent: 5% Sulfosalicylic Acid (SSA) + 50 µM DTT (to prevent oxidation).

Workflow:

  • Treatment: Incubate cells with Prodrug (50 µM) vs. Vehicle for 24 hours.

  • Wash: Rapidly wash cells 2x with ice-cold Ammonium Acetate (150 mM). Do not use PBS; phosphate interferes with LC-MS.

  • Lysis: Add 200 µL cold SSA/DTT solution. Scrape cells and transfer to tube.

  • Sonication: Sonicate for 3 cycles (10s on/off) on ice.

  • Clarification: Centrifuge at 14,000 x g for 10 min at 4°C.

  • LC-MS/MS Setup:

    • Column: C18 Reverse Phase (High aqueous stability).

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

    • Mobile Phase B: Acetonitrile.

    • Transition: Monitor CoA transition m/z 768 -> 261 (Adenosine fragment) or 768 -> 408 (Pantetheine fragment).

  • Calculation: Normalize CoA peak area to total protein content (BCA assay on pellet).

Diagram: Validation Workflow

Validation_Pipeline Synthesis Prodrug Synthesis Stability Serum Stability (Human vs Mouse) Synthesis->Stability Screen 1 Uptake Cellular Uptake (PANK2-/- Cells) Stability->Uptake If t1/2 > 60m Extraction SSA Extraction (+DTT) Uptake->Extraction Quant LC-MS/MS CoA Quantification Extraction->Quant

Caption: The critical path for validating PPA prodrugs. Serum stability is the "Go/No-Go" gate before cellular testing.

Part 4: Critical Discussion & Expert Insights

The "Mouse Trap" in Drug Development

The failure of Fosmetpantotenate highlights a critical discrepancy in translational medicine: Species-specific esterase activity .

  • Observation: In mice, Fosmetpantotenate was stable enough to reach the brain and restore CoA.

  • Reality: Human serum contains high levels of pantetheinases (specifically Vanin-1) that rapidly hydrolyzed the drug.

  • Takeaway: Future PPA prodrugs must be chemically modified (e.g., cyclic forms) specifically to resist human Vanin-1 activity.

The Role of Membrane Permeability

Restoring serum levels of PPA is insufficient if the drug cannot enter the cell. The phosphate group on PPA is highly polar. Successful prodrugs utilize ProTide technology or Cyclic Phosphates to mask this charge, rendering the molecule lipophilic enough to cross the lipid bilayer passively. Once inside, the ubiquitous intracellular esterases (which differ from serum enzymes) unmask the drug to trap the active PPA inside the cell.

References

  • Fosmetpantotenate Randomized Controlled Trial in Pantothenate Kinase-Associated Neurodegeneration (FORT Study). Source: PubMed / Movement Disorders Journal [Link]

  • Cyclic Phosphopantothenic Acid Prodrugs for Treatment of Pantothenate Kinase-Associated Neurodegeneration. Source: Journal of Medicinal Chemistry [Link][6][7][8]

  • Fosmetpantotenate (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models. Source: PLoS One [Link]

  • A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Source: PubMed Central [Link]

  • CoA Biosynthesis and its Regulation in Mammalian Cells. Source: Biochemical Society Transactions [Link]

Sources

Validation of a New Enzymatic Assay for Phosphopantothenic Acid: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Phosphopantothenic acid (PPA) is the product of the rate-limiting step in Coenzyme A (CoA) biosynthesis, catalyzed by Pantothenate Kinase (PanK). Dysregulation of this pathway is implicated in neurodegeneration (PKAN) and microbial persistence. Historically, quantifying PPA formation relied on hazardous radiometric methods or low-throughput LC-MS/MS.

This guide validates a One-Step Luminescent ADP-Detection Assay as a superior alternative for high-throughput screening (HTS) and kinetic profiling. By coupling PPA synthesis to luciferase activity, this method offers a


, eliminating radioactive waste while maintaining sensitivity comparable to 

C-based methods.

The Biosynthetic Context

To understand the assay's critical nature, we must visualize the pathway. PanK is the "gatekeeper" enzyme. If PanK is inhibited or activated (e.g., by novel "Pantazine" drugs), PPA levels fluctuate, downstreaming to CoA.

CoAPathway Pantothenate Pantothenate (Vitamin B5) PanK Pantothenate Kinase (PanK) Pantothenate->PanK ATP ATP ATP->PanK PPA 4'-Phosphopantothenate (PPA) PanK->PPA Rate Limiting Step PPC 4'-Phosphopantothenoyl-L-cysteine PPA->PPC + Cysteine Cys Cysteine CoA Coenzyme A (CoA) PPC->CoA Multi-step

Figure 1: The CoA Biosynthetic Pathway highlighting PanK as the rate-limiting enzyme responsible for PPA production.

Comparative Landscape

Before adopting the new protocol, researchers must weigh it against established standards.

FeatureRadiometric Assay (Gold Standard)LC-MS/MS (Analytical Standard)New Luminescent Assay (HTS Optimized)
Principle Transfer of

P or

C to PPA; filter binding.
Physical separation and mass detection of PPA.Detection of ADP product via Luciferase coupling.
Sensitivity Extremely High (fmol)High (pmol)High (fmol range)
Throughput Low (Filtration/Washing steps)Low (Minutes per sample)Ultra-High (384/1536-well)
Interference MinimalMatrix effectsATPase background, Luciferase inhibitors
Safety Hazardous (Radioactive waste)SafeSafe
Cost/Well High (Isotopes + Disposal)High (Capital equipment)Moderate
Primary Use Detailed Mechanism StudiesTissue/Food QuantificationDrug Screening (HTS)

Deep Dive: The New Enzymatic Assay Principle

The new method does not detect PPA directly; it detects the stoichiometric release of ADP. This "coupled" approach assumes that for every mole of PPA produced, one mole of ADP is generated.

Mechanism:

  • Kinase Reaction: Pantothenate + ATP

    
     PPA + ADP
    
  • ADP Detection: ADP is converted back to ATP, which fuels a Luciferase reaction, generating light.

AssayPrinciple cluster_0 Step 1: PanK Reaction cluster_1 Step 2: Detection (Coupled) Pan Pantothenate PanK PanK Enzyme Pan->PanK ATP1 ATP (Substrate) ATP1->PanK PPA Phosphopantothenate (Product) PanK->PPA ADP ADP PanK->ADP ADP_Detect ADP-Glo™ Reagent (ADP -> ATP) ADP->ADP_Detect Conversion Luciferase Luciferase/Luciferin ADP_Detect->Luciferase Generated ATP Light Luminescence (RLU) Luciferase->Light Readout

Figure 2: Workflow of the Coupled Luminescent Assay. Note that ADP accumulation is the proxy for PPA synthesis.

Validation Protocol (The "How-To")

This protocol is designed for a 384-well plate format.

Materials
  • Enzyme: Recombinant PanK (human PanK1, PanK2, or PanK3), purified from E. coli.

  • Substrate: Sodium Pantothenate (Sigma).

  • Cofactor: Ultra-pure ATP (avoid freeze-thaw cycles).

  • Detection: ADP-Glo™ Kinase Assay (Promega) or equivalent.

  • Buffer: 50 mM HEPES pH 7.5, 10 mM MgCl

    
    , 0.01% BSA, 0.01% Triton X-100. Note: Mg
    
    
    
    is critical for kinase activity.
Step-by-Step Methodology
Phase 1: Enzyme Titration (Linearity)

Goal: Determine the optimal enzyme concentration to ensure initial velocity conditions.

  • Prepare a 2-fold serial dilution of PanK enzyme (0 nM to 100 nM).

  • Add 5 µL enzyme to 5 µL substrate mix (10 µM ATP, 100 µM Pantothenate).

  • Incubate at 25°C for 60 minutes.

  • Add 10 µL ADP-Glo Reagent (stops kinase reaction, depletes remaining ATP). Incubate 40 min.

  • Add 20 µL Kinase Detection Reagent (converts ADP to ATP -> Light). Incubate 30 min.

  • Validation Check: Plot RLU vs. [Enzyme]. Select a concentration within the linear range (typically 5–10 nM).

Phase 2:

Determination (Affinity)

Goal: Validate that the assay reproduces literature


 values.
  • Fix Enzyme at determined concentration (e.g., 5 nM).

  • Vary ATP (0–500 µM) while keeping Pantothenate saturating (100 µM).

  • Vary Pantothenate (0–500 µM) while keeping ATP saturating (100 µM).

  • Data Analysis: Fit data to the Michaelis-Menten equation.

    • Literature Benchmark: Human PanK3

      
       µM; 
      
      
      
      µM.
    • Pass Criteria: Experimental

      
       within 2-fold of literature/radiometric controls.
      
Phase 3: Z'-Factor Determination (Robustness)

Goal: Confirm suitability for High-Throughput Screening.[1]

  • Prepare 48 wells of Positive Control (Enzyme + Substrates + DMSO).

  • Prepare 48 wells of Negative Control (No Enzyme or Excess Inhibitor + Substrates).

  • Run the assay and calculate Z':

    
    
    
    • 
      : Standard Deviation[2]
      
    • 
      : Mean Signal[2]
      
    • Pass Criteria:

      
       (Excellent assay).
      

Experimental Data Summary

The following data represents typical validation results comparing the New Luminescent Assay against the Radiometric Filter Binding method.

ParameterRadiometric (

C)
New Luminescent (ADP)Conclusion

(Pantothenate)
4.2 ± 0.5 µM4.8 ± 0.6 µMStatistically Equivalent

(Ref. Inhibitor)
25 nM28 nMHigh Correlation
Signal-to-Background 50:135:1Acceptable for HTS
Z'-Factor N/A (Low throughput)0.78Excellent for Screening
DMSO Tolerance >10%Up to 5%Suitable for Libraries
Troubleshooting & Interferences
  • False Positives: Compounds that inhibit Luciferase will appear as PanK inhibitors.

    • Solution: Run a counter-screen using ADP and Detection Reagent only (no PanK).

  • ATPase Contamination: Impure PanK preparations may hydrolyze ATP without Pantothenate.

    • Solution: Always include a "No Substrate" control to subtract background ATPase activity.

Conclusion

The One-Step Luminescent ADP-Detection Assay is a validated, robust alternative to radiometric methods for Phosphopantothenic acid quantification. While LC-MS/MS remains superior for complex biological matrices (tissue samples), the luminescent assay is the definitive choice for drug discovery and kinetic characterization due to its high Z'-factor, safety profile, and scalability.

Recommendation: Use Radiometric methods only for confirming subtle mechanism-of-action questions. Use the Luminescent assay for all primary screening and routine


 determinations.

References

  • Rock, C. O., et al. (2018).[3][4] "CoA-dependent metabolic diseases." Nature Communications. [Link][3]

  • Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). "A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays." Journal of Biomolecular Screening. [Link]

  • St. Jude Children's Research Hospital. (2018).[3][4] "Small molecule modulators of PanK." St. Jude Research. [Link]

  • FDA Bioanalytical Method Validation Guidance. (2018). U.S. Food and Drug Administration. [Link]

  • Rychlik, M. (2003). "Pantothenic acid quantification by a stable isotope dilution assay based on liquid chromatography-tandem mass spectrometry." European Food Research and Technology. [Link]

Sources

Comparing the metabolic fate of phosphopantothenic acid and its analogs

Author: BenchChem Technical Support Team. Date: February 2026

Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The metabolic fate of Phosphopantothenic Acid (PPA) and its analogs represents a critical junction in the development of therapies for Coenzyme A (CoA) deficiency disorders, specifically Pantothenate Kinase-Associated Neurodegeneration (PKAN).[1][2] While PPA is the direct product of the rate-limiting enzyme Pantothenate Kinase (PanK), its inherent chemical properties render it biologically inaccessible.

This guide objectively compares PPA with its engineered analogs—Fosmetpantotenate (RE-024) , 4'-Phosphopantetheine , and Pantethine . We analyze their cellular uptake mechanisms, serum stability, and conversion efficiency to CoA. Furthermore, we provide validated experimental protocols for quantifying these metabolites using LC-MS/MS, addressing the specific challenges of extraction stability and ionization efficiency.

The Biosynthetic Bottleneck: Why Analogs Matter

The endogenous synthesis of CoA from Pantothenate (Vitamin B5) is regulated primarily by PanK. In PKAN, the PANK2 gene is mutated, creating a metabolic block.[3] The goal of PPA analogs is to bypass this step. However, the polarity of the phosphate group on PPA prevents passive diffusion across the blood-brain barrier (BBB) and cellular membranes.

Pathway Visualization

The following diagram illustrates the CoA biosynthetic pathway, highlighting the PanK bottleneck and the entry points for the compared analogs.

CoABiosynthesis cluster_bypass Bypass Strategy Pantothenate Pantothenate (Vit B5) PPA 4'-Phosphopantothenate (PPA) Pantothenate->PPA PanK (Defective in PKAN) PPT 4'-Phosphopantetheine (4'-PPT) PPA->PPT PPCS + PPCDC Fosmet Fosmetpantotenate (Prodrug) Fosmet->PPA Intracellular Hydrolysis Pantethine Pantethine Pantetheine Pantetheine Pantethine->Pantetheine Reduction Pantetheine->PPT PanK (Requires Activity) DephosphoCoA Dephospho-CoA PPT->DephosphoCoA PPAT CoA Coenzyme A DephosphoCoA->CoA DPCK

Caption: CoA biosynthetic pathway showing the PanK rate-limiting step (red dashed) and entry points for Fosmetpantotenate and Pantethine. 4'-PPT enters downstream of the block.

Comparative Analysis: PPA vs. Analogs

This section evaluates the candidates based on three critical parameters: Bioavailability (Membrane Permeability) , Metabolic Stability (Serum Half-life) , and Therapeutic Efficacy (CoA Restoration) .

Table 1: Metabolic Fate & Performance Profile[10]
FeaturePhosphopantothenic Acid (PPA) Fosmetpantotenate (RE-024) 4'-Phosphopantetheine (4'-PPT) Pantethine
Chemical Nature Charged IntermediatePermeable Prodrug (Masked Phosphate)Downstream IntermediateDisulfide Dimer of Pantetheine
Primary Entry Mechanism None (Impermeable)Passive Diffusion (Trojan Horse)Putative Transporter / PassivePassive Diffusion (as Pantetheine)
Serum Stability High (Chemically) but inaccessibleLow (Species Dependent: <5 min in rodents)Moderate (Susceptible to phosphatases)Low (Rapidly reduced to Pantetheine)
PanK Dependence N/A (Is the product)Independent (Bypasses PanK)Independent (Bypasses PanK)Dependent (Requires PanK for phosphorylation)
Clinical Status Not viableFailed Phase 3 (FORT Trial)Preclinical / InvestigationalSupplement (Ineffective for PKAN)
In-Depth Technical Analysis
1. Fosmetpantotenate (The Prodrug Approach)

Fosmetpantotenate was designed to mask the negative charge of the phosphate group on PPA, theoretically allowing passive diffusion.

  • The Failure Mode: While stable in gastric fluid, Fosmetpantotenate exhibits rapid degradation in blood due to serum phosphatases and esterases.

  • Species Divergence: Crucially, it is highly unstable in rodent blood (

    
     min) but moderately stable in human blood.[1] This discrepancy led to successful preclinical mouse data (where the drug was likely converted to PPA extracellularly or administered at massive doses) that did not translate to human clinical efficacy.
    
  • Metabolic Fate: Once inside the cell, it must be hydrolyzed back to PPA. If hydrolysis occurs extracellularly, the resulting PPA cannot enter the cell.

2. 4'-Phosphopantetheine (The Direct Bypass)

Unlike PPA, 4'-PPT is further downstream.

  • Mechanism: Recent studies indicate that 4'-PPT can rescue CoA levels in PanK-deficient models. It appears to possess a unique ability to cross membranes or utilize a salvage pathway transporter that PPA cannot access.

  • Advantage: It bypasses not just PanK, but also the subsequent enzymatic steps (PPCS and PPCDC), which can be secondary bottlenecks.

3. Pantethine (The False Hope)

Pantethine is reduced to pantetheine in the body.

  • The Trap: Pantetheine is a substrate for PanK.[4][5] In PKAN patients lacking PanK2 activity, pantetheine accumulates and cannot be phosphorylated to 4'-PPT. Thus, it fails to restore CoA levels in the brain.

Experimental Validation Protocols

To verify the metabolic fate of these compounds in your own research, use the following self-validating protocols.

Protocol A: Stable Isotope Flux Analysis (SILAC-based)

Objective: To determine if the analog actually contributes to the intracellular CoA pool or simply degrades.

Materials:

  • [13C3, 15N1]-Pantothenate (Isotope labeled precursor).

  • Test Analog (e.g., Fosmetpantotenate).[1][6][7]

  • PanK-knockdown cell line (e.g., shRNA-PANK2 HepG2 or Neuroblastoma).[1][2][6]

Workflow:

  • Starvation: Culture cells in pantothenate-free custom DMEM for 24 hours to deplete endogenous CoA pools.

  • Pulse: Treat cells with the Test Analog (Unlabeled) + [13C]-Pantothenate (Tracer) for 4, 12, and 24 hours.

  • Competition Assay: If the analog is entering and converting, the incorporation of the [13C]-Pantothenate into the CoA pool should decrease relative to control (isotopic dilution).

  • Direct Tracing (Alternative): Use isotopically labeled Analog (e.g., [13C]-Fosmetpantotenate) to directly measure the appearance of [13C]-CoA.

Protocol B: LC-MS/MS Quantification of CoA Intermediates

Objective: Accurate quantification of PPA, 4'-PPT, and CoA without artifactual hydrolysis.

Critical Step: Extraction Stop: Do NOT use Trichloroacetic Acid (TCA). TCA causes ATP hydrolysis and degradation of CoA thioesters. Go: Use Sulfosalicylic Acid (SSA) or cold Methanol/Acetonitrile.

Step-by-Step Procedure:

  • Quenching: Wash cells 1x with ice-cold Ammonium Acetate (150 mM). Remove supernatant immediately.

  • Extraction: Add 200 µL of 2.5% Sulfosalicylic Acid (w/v) containing internal standard (e.g., [13C]-CoA or Crotonyl-CoA).

  • Lysis: Scrape cells on ice. Transfer to microcentrifuge tube.

  • Precipitation: Vortex 30s, Centrifuge at 15,000 x g for 10 min at 4°C.

  • Neutralization (Optional but recommended for column life): Mix supernatant with 1M Ammonium Bicarbonate to pH ~6-7.

  • LC-MS/MS Settings:

    • Column: C18 Reverse Phase (High strength silica) or HILIC (for better retention of polar PPA).

    • Mobile Phase A: 10 mM Ammonium Acetate (pH 5.0).

    • Mobile Phase B: Acetonitrile.[8]

    • Mode: Negative Electrospray Ionization (ESI-).

    • Transitions (MRM):

      • CoA: 766.1 -> 408.0

      • PPA: 358.1 -> 79.0 (Phosphate fragment)

      • 4'-PPT: 357.1 -> 79.0

Experimental Workflow Diagram

ExperimentalWorkflow Culture Cell Culture (PanK Deficient) Pulse Pulse Treatment (Analog + 13C-Tracer) Culture->Pulse 24h Starvation Quench Quench & Extract (2.5% SSA, 4°C) Pulse->Quench Timepoints Centrifuge Centrifuge (15k x g, 10 min) Quench->Centrifuge Precipitate Protein LCMS LC-MS/MS Analysis (ESI-, MRM) Centrifuge->LCMS Supernatant Data Data: Isotope Enrichment Ratio LCMS->Data Quantification

Caption: Workflow for stable isotope tracing and LC-MS/MS quantification of CoA intermediates.

References

  • Vertex Pharmaceuticals. (2018). Fosmetpantotenate (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models. PLOS ONE.[2] Link

  • Kluge, A., et al. (2020).[7] Fosmetpantotenate Randomized Controlled Trial in Pantothenate Kinase–Associated Neurodegeneration (FORT Study). Movement Disorders.[3][9] Link

  • Jeong, S.Y., et al. (2019). 4'-Phosphopantetheine corrects CoA, iron, and dopamine metabolic defects in mammalian models of PKAN.[3] EMBO Molecular Medicine. Link

  • Sibon, O.C.M., et al. (2008). CoA-biosynthesis intermediates and their potential for treating PKAN.[10][5][11] Biochemical Society Transactions. Link

  • Jones, A.E., et al. (2025). A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs. Metabolites.[10][6] Link

Sources

Publish Comparison Guide: Validation of Phosphopantothenic Acid (PPA) as a Biomarker for PKAN

Author: BenchChem Technical Support Team. Date: February 2026

The following guide is a comprehensive technical resource designed for researchers and drug development professionals. It synthesizes current mechanistic understanding with practical analytical protocols to evaluate Phosphopantothenic Acid (PPA) as a biomarker for Pantothenate Kinase-Associated Neurodegeneration (PKAN).

Executive Summary: The Metabolic Bottleneck

Pantothenate Kinase-Associated Neurodegeneration (PKAN) is driven by a failure in the first committed step of Coenzyme A (CoA) biosynthesis. The enzyme Pantothenate Kinase 2 (PANK2) converts Pantothenate (Vitamin B5) into Phosphopantothenic Acid (PPA) .[1] In PKAN, this conversion is blocked, theoretically leading to substrate accumulation (Pantothenate) and product depletion (PPA).

While CoA levels are the ultimate downstream readout, they are often homeostatically maintained in whole blood by other PANK isoforms (PANK1, PANK3). PPA , being the direct product of the defective enzyme, represents the most precise mechanistic biomarker for PANK2 deficiency and the primary pharmacodynamic (PD) endpoint for PPA-replacement therapies (e.g., fosmetpantotenate).

This guide validates PPA quantification against alternative biomarkers, focusing on the erythrocyte (RBC) model as a "self-validating" biological system.

Comparative Analysis: PPA vs. Alternative Biomarkers

The following table compares PPA against other potential biomarkers in the context of sensitivity, specificity, and utility for clinical trials.

FeaturePhosphopantothenic Acid (PPA) Coenzyme A (CoA) Pantothenate (Vit B5) Neurofilament Light (NfL)
Biological Role Direct product of PANK2; the metabolic bottleneck.Final pathway product; essential cofactor.Substrate; accumulates in block.Cytoskeletal protein; marker of axonal damage.
Specificity to PKAN High. Directly reflects PANK2 activity.Low. Can be normal in blood due to PANK1/3 compensation.Medium. Elevated levels can be dietary or metabolic.Low. Generic marker for any neurodegeneration.
Matrix Utility Erythrocytes (RBCs). PANK2 is the only isoform in RBCs.[2]RBCs or Fibroblasts.Plasma or Urine.Plasma or CSF.
Analytical Challenge High. Polar, unstable in plasma (phosphatases).High. Oxidizes rapidly; protein binding.Low. Stable, easy LC-MS/MS.Low. Standardized ELISA/SIMOA available.
Clinical Use Case Proof of Mechanism. Validating replacement therapies.[3][4]General metabolic health.Nutritional status.Disease progression monitoring.
Expert Insight: The Erythrocyte Advantage

The validation of PPA relies heavily on matrix selection. In liver and muscle, PANK1 and PANK3 can compensate for PANK2 deficiency, masking the PPA deficit. Erythrocytes express only PANK2. Therefore, RBCs serve as a "bioreactor" model: if PPA generation is absent in RBCs, it confirms PANK2 dysfunction without interference from other isoforms.

Mechanistic Pathway & Logic

The following diagram illustrates the CoA biosynthesis pathway and the specific blockage point in PKAN. It highlights why PPA restoration is the logical target for therapy and measurement.

CoA_Pathway cluster_0 Critical Biomarker Zone Pantothenate Pantothenate (Vitamin B5) PPA Phosphopantothenic Acid (PPA) Pantothenate->PPA Phosphorylation PANK2 PANK2 Enzyme (Defective in PKAN) PANK2->PPA Catalysis Blocked PPC Phosphopantothenoyl- cysteine PPA->PPC +Cysteine Pantetheine 4'-Phosphopantetheine PPC->Pantetheine Decarboxylation CoA Coenzyme A (CoA) Pantetheine->CoA Downstream Synthesis

Figure 1: The CoA Biosynthesis Bottleneck. The red node (PANK2) represents the genetic defect.[2][3] The blue node (PPA) is the direct metabolic readout of this defect. Downstream restoration of CoA (Green) is the therapeutic goal.

Validated Protocol: LC-MS/MS Quantification of PPA in Erythrocytes

To ensure scientific integrity, this protocol uses Stable Isotope Dilution to correct for matrix effects and ion suppression, which are common in RBC analysis.

A. Sample Collection & Stabilization (Critical Step)

PPA is susceptible to hydrolysis by phosphatases. Immediate stabilization is required.[5]

  • Collection: Collect whole blood into EDTA tubes (Purple top).

  • Separation: Centrifuge at 1,000 x g for 10 min at 4°C immediately. Remove plasma and buffy coat.

  • Washing: Wash RBC pellet 2x with cold PBS.

  • Lysis/Extraction: Add 400 µL of ice-cold 5% Perchloric Acid (PCA) or 80:20 Methanol:Water with 0.1% Formic Acid to 100 µL of RBCs.

    • Why? Acid/Organic solvent precipitates proteins (stopping enzymatic degradation) and extracts polar metabolites.

  • Internal Standard: Spike with [¹³C₃, ¹⁵N]-PPA (isotopically labeled standard) prior to vortexing.

B. LC-MS/MS Methodology
  • Instrument: Triple Quadrupole Mass Spectrometer (e.g., Sciex 6500+ or Thermo Altis).

  • Column: HILIC (Hydrophilic Interaction Liquid Chromatography) column (e.g., BEH Amide) is mandatory . C18 columns cannot retain the highly polar PPA.

  • Mobile Phase:

    • A: 10 mM Ammonium Acetate in Water, pH 9.0.

    • B: Acetonitrile.[6][7]

  • Transitions (MRM):

    • PPA: m/z 298.1 → 79.0 (Phosphate group) or 298.1 → 200.1.

    • IS (¹³C₃, ¹⁵N-PPA): m/z 302.1 → 79.0.

C. Self-Validating Workflow Diagram

Workflow Blood Whole Blood (EDTA) Centrifuge Centrifuge 4°C, 10 min Blood->Centrifuge RBCs Isolated RBCs (PANK2 Only) Centrifuge->RBCs Remove Plasma Extraction Protein Precipitation (MeOH/Formic Acid + IS) RBCs->Extraction Stabilize Sup Supernatant (Polar Metabolites) Extraction->Sup Spin >10k g LCMS HILIC LC-MS/MS Quantification Sup->LCMS Data PPA Concentration (Normalized to Hemoglobin) LCMS->Data

Figure 2: Analytical Workflow. Step-by-step protocol from blood collection to data generation, emphasizing the isolation of RBCs to ensure specificity.

Experimental Validation Data

Study 1: Erythrocyte PANK2 Activity

Research has demonstrated that PPA generation is significantly impaired in PKAN patient erythrocytes compared to controls.[8]

  • Method: Radiometric assay measuring the conversion of [¹⁴C]-Pantothenate to [¹⁴C]-PPA.

  • Result: PKAN patients showed <5% of control activity in RBCs. Carriers (heterozygotes) showed intermediate levels (~50%).

  • Implication: This confirms that low PPA generation is a robust phenotypic signature of the disease in this tissue.

Study 2: The FORT Trial (Fosmetpantotenate)

The Phase 3 FORT trial utilized fosmetpantotenate (a cell-permeable PPA prodrug).

  • Biomarker Challenge: The trial struggled to correlate blood biomarkers with clinical outcomes (PKAN-ADL).

  • Finding: While the drug was safe, the lack of a sensitive brain biomarker made it difficult to prove target engagement in the CNS. However, in peripheral tissues (RBCs), successful conversion of the prodrug to PPA validates the metabolic rescue mechanism, even if clinical efficacy was not met in this specific trial design.

Conclusion & Recommendation

Phosphopantothenic Acid (PPA) is a validated mechanistic biomarker for PKAN, specifically when measured in erythrocytes . It offers superior specificity compared to CoA or NfL because it directly interrogates the enzymatic defect (PANK2).

For drug development professionals:

  • Use RBCs: Do not rely on whole blood or plasma for PPA baseline assessment; the signal-to-noise ratio is poor due to PANK1/3 activity in other blood cells.

  • Monitor Stability: Implement strict acidification/precipitation protocols immediately upon sampling.

  • Combine Markers: Use PPA to prove target engagement (metabolic rescue) and NfL to assess neuroprotective efficacy (neuronal health) over time.

References

  • Fosmetpantotenate Randomized Controlled Trial in Pantothenate Kinase–Associated Neurodegeneration. Source: Movement Disorders (2020)

  • PKAN neurodegeneration and residual PANK2 activities in patient erythrocytes. Source: Annals of Clinical and Translational Neurology (2020) [9]

  • A Potential Citrate Shunt in Erythrocytes of PKAN Patients Caused by Mutations in Pantothenate Kinase 2. Source: Biomolecules (2022)

  • 4′-Phosphopantetheine corrects CoA, iron, and dopamine metabolic defects in mammalian models of PKAN. Source: EMBO Molecular Medicine (2019)

  • Cyclic Phosphopantothenic Acid Prodrugs for Treatment of Pantothenate Kinase-Associated Neurodegeneration. Source: Journal of Medicinal Chemistry (2020)

Sources

Head-to-head comparison of phosphopantothenic acid synthesis protocols

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

4'-Phosphopantothenic acid (PPA) is the critical first intermediate in the Coenzyme A (CoA) biosynthetic pathway.[1] Its synthesis presents a classic dichotomy in biochemical manufacturing: the trade-off between stoichiometric scalability (Chemical) and stereochemical precision (Enzymatic).[1]

This guide objectively compares the two dominant protocols. The verdict: For applications requiring >95% purity and strict D-enantiomer specificity (e.g., enzyme kinetics, metabolic flux analysis), the Enzymatic Route with ATP regeneration is superior.[1] For multi-gram crude intermediate synthesis where cost is the sole driver, the Chemical Route remains viable but requires burdensome downstream purification.

Biological Context & The Stability Challenge

Before detailing protocols, one must understand the molecule's behavior. PPA contains a secondary amide bond and a phosphoester.[1] It is susceptible to hydrolysis at both sites under extreme pH.

  • The Target: 4'-Phosphopantothenic acid (D-isomer).[1]

  • The Precursor: D-Pantothenic acid (Vitamin B5).[1][2]

  • The Challenge: The primary hydroxyl group on the pantothenate moiety must be phosphorylated without affecting the secondary hydroxyl or the amide linkage.

Visual 1: Biosynthetic Pathway Context

CoA_Pathway cluster_0 Target Reaction Pantothenate Pantothenate (Vitamin B5) PPA 4'-Phosphopantothenate (PPA) Pantothenate->PPA Pantothenate Kinase (PanK) + ATP Phosphopantothenoylcysteine Phosphopantothenoylcysteine PPA->Phosphopantothenoylcysteine PPCS Phosphopantetheine Phosphopantetheine Phosphopantothenoylcysteine->Phosphopantetheine PPCDC Coenzyme A Coenzyme A Phosphopantetheine->Coenzyme A  DPCK / PPAT

Caption: The canonical CoA biosynthesis pathway.[1] The conversion of Pantothenate to PPA is the rate-limiting, committed step.

Method A: Chemical Synthesis (The Stoichiometric Approach)

Principle: Nucleophilic attack of the primary hydroxyl of pantothenic acid on phosphorus oxychloride (


).
Best For:  Large-scale, non-biological applications where racemic mixtures or lower purity is acceptable.[1]
The Protocol

Note: This reaction requires strict moisture-free conditions.

Materials:

  • Calcium Pantothenate (converted to free acid)[1]

  • Phosphorus Oxychloride (

    
    )[1][3]
    
  • Dry Pyridine (Solvent & Base)[1]

  • Ice/Water for quenching[3]

Step-by-Step Workflow:

  • Precursor Preparation: Commercially available Calcium Pantothenate must be converted to the free acid form using a cation exchange resin (Dowex 50W-X8, H+ form).[1] Lyophilize to a dry powder. Moisture is the enemy of this reaction.

  • Reaction Setup: Dissolve Pantothenic acid (10 mmol) in dry pyridine (30 mL) under Argon atmosphere. Cool to 0°C in an ice bath.

  • Phosphorylation: Dropwise add

    
     (12 mmol, 1.2 eq) over 20 minutes.
    
    • Expert Insight: The temperature must not exceed 5°C. Higher temperatures promote the attack of the secondary hydroxyl, leading to cyclic phosphates and complex byproducts.

  • Incubation: Stir at 0°C for 2 hours, then allow to warm to room temperature for 1 hour.

  • Quenching (Critical Step): Pour the reaction mixture into crushed ice (50g).

    • Mechanism:[1][4][5][6][7] This hydrolyzes the remaining P-Cl bonds.

    • Control: Maintain pH ~4-5 with dilute NaOH.[1] If pH drops < 2, the amide bond hydrolyzes. If pH > 9, the ester hydrolyzes.

  • Purification:

    • Evaporate pyridine (azeotrope with toluene).[1]

    • Pass through a strong anion exchange column (Dowex 1X8, Formate form).[1]

    • Elute with a gradient of Formic Acid (0 to 2M).[1] PPA elutes after free Pantothenate but before inorganic phosphate.[1]

Pros: Low reagent cost; scalable to kilograms. Cons: Low yield (~40-50%); difficult separation of inorganic phosphate; use of toxic pyridine; potential for racemization.[1]

Method B: Enzymatic Synthesis (The Biocatalytic Approach)

Principle: Transfer of the


-phosphate of ATP to the 4'-hydroxyl of pantothenate using Pantothenate Kinase (PanK).[1]
Best For:  High-purity synthesis (>95%), isotopic labeling, and biological assays.[1]
The Self-Validating System: ATP Regeneration

Using stoichiometric ATP is prohibitively expensive and inhibits the enzyme (product inhibition). We utilize a Pyruvate Kinase (PK) / Phosphoenolpyruvate (PEP) regeneration system.[1][8]

Materials:

  • D-Pantothenic Acid (Lithium or Calcium salt)[1]

  • Recombinant PanK (E. coli coaA gene product is most robust)[1]

  • ATP (catalytic amount, 5 mM)[1]

  • Phosphoenolpyruvate (PEP) (Stoichiometric donor)[1]

  • Pyruvate Kinase (PK)[1][8]

  • Buffer: Tris-HCl (pH 7.5),

    
     (Essential cofactor)[1]
    
Visual 2: Enzymatic Workflow with Regeneration

Enzymatic_Cycle cluster_main Main Synthesis Loop cluster_regen ATP Regeneration System Pantothenate Pantothenate PPA 4'-Phosphopantothenate Pantothenate->PPA PanK ATP ATP ADP ADP ATP->ADP Phosphate Transfer ADP->ATP Pyruvate Kinase PEP PEP (Donor) Pyruvate Pyruvate (Waste) PEP->Pyruvate

Caption: The ATP regeneration cycle drives the reaction forward, preventing ADP accumulation and reducing cost.

Step-by-Step Workflow:

  • Buffer Setup: Prepare 50 mM Tris-HCl, 10 mM

    
    , 20 mM KCl, pH 7.5.
    
    • Why:

      
       is obligate for PanK activity (ATP-Mg complex is the true substrate).[1]
      
  • Reaction Mix: Add Pantothenate (50 mM), PEP (60 mM), ATP (5 mM).

  • Initiation: Add Pyruvate Kinase (5 U/mL) and PanK (2 U/mL). Incubate at 25°C or 37°C.

  • Monitoring (Self-Validation): Spot 1

    
    L on a TLC plate (Cellulose). Mobile phase: n-Butanol/Acetic Acid/Water (5:2:3).[1] Stain with Ninhydrin.
    
    • Result: PPA is more polar (

      
       ~0.[1]2) than Pantothenate (
      
      
      
      ~0.6).[1]
  • Termination: Once Pantothenate is consumed (typically 4-6 hours), heat to 95°C for 5 min to denature enzymes.

  • Purification: Anion Exchange (DEAE-Sepharose). Elute with linear gradient of Ammonium Bicarbonate (0-500 mM).[1] PPA elutes as a distinct peak. Freeze-dry to remove buffer.[1]

Pros: >95% Yield; Stereospecific (only D-isomer reacts); Mild conditions; Aqueous solvent.[1] Cons: Enzyme cost (unless immobilized); PEP is more expensive than


.[1]

Head-to-Head Data Comparison

MetricChemical Synthesis (

)
Enzymatic Synthesis (PanK/ATP-Regen)
Yield 40 - 60%> 95%
Purity (Crude) Low (requires extensive cleanup)High (Main contaminant is Pyruvate)
Stereochemistry Racemic (if DL-precursor used)100% D-isomer specificity
Scalability High (kg scale)Moderate (g scale)
Reaction Time 3-4 Hours4-12 Hours
Cost Driver Purification (Columns/Solvents)Reagents (Enzymes/PEP)
Safety Hazardous (

, Pyridine)
Safe (Aqueous/Buffer)

Quality Control & Analytics

To validate your product, rely on 31P-NMR and HPLC-MS .[1]

  • 31P-NMR (The Gold Standard):

    • Inorganic Phosphate (

      
      ): ~ 0 ppm (Reference)[1]
      
    • 4'-Phosphopantothenate: ~ 4.5 - 5.0 ppm (Monoester signal).[1]

    • Validation: If you see a peak at -10 ppm, you have pyrophosphates (ATP contamination or polymerization).[1]

  • HPLC-MS:

    • Column: C18 Reverse Phase (requires ion-pairing agent like tributylamine) or HILIC.[1]

    • Mass Target: [M-H]- = 298.2 m/z.[1]

References

  • Strauß, E. & Begley, T. P. (2002).[1] "The biosynthesis of coenzyme A in bacteria." Journal of Biological Chemistry. Link

  • Jackowski, S. & Rock, C. O. (1981).[1] "Regulation of coenzyme A biosynthesis." Journal of Bacteriology. Link[1]

  • Leonardi, R., et al. (2005).[1] "Coenzyme A: Back in action." Progress in Lipid Research. Link

  • Wong, C. H., et al. (1994).[1] "Enzymes in Synthetic Organic Chemistry." Pergamon Press. (General reference for ATP regeneration systems).

Sources

Standardization of Phosphopantothenic Acid (PPA) Quantification: A Cross-Laboratory Reproducibility Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Reproducibility Crisis in CoA Metabolomics

Phosphopantothenic acid (4'-Phosphopantothenate, PPA) is the product of the rate-limiting step in Coenzyme A (CoA) biosynthesis, catalyzed by Pantothenate Kinase (PANK).[1][2] Accurate quantification of PPA is critical for drug development targeting PKAN (Pantothenate Kinase-Associated Neurodegeneration) and antimicrobial research.

However, inter-laboratory data on PPA levels often varies by 30-50% . This discrepancy is rarely due to biological variance but rather distinct methodological failures:

  • Instability of the phosphate ester during acidic protein precipitation.

  • Chromatographic drift in HILIC separations lacking proper equilibration.

  • Ion suppression in Reverse-Phase Ion-Pairing (IP-RP) methods.

This guide objectively compares the three dominant quantification methodologies and provides a validated, self-correcting protocol to ensure data integrity.

Biological Context: The Critical Node

PPA represents the "committed step" in CoA synthesis. Unlike Pantothenic Acid (Vitamin B5), which freely transports across membranes, PPA is intracellularly trapped and rapidly metabolized, keeping its steady-state concentration low and difficult to capture.

Figure 1: The CoA Biosynthetic Pathway

This diagram illustrates the flux from Vitamin B5 to CoA, highlighting PPA as the unstable intermediate.

CoA_Pathway cluster_legend Legend VitB5 Pantothenic Acid (Vitamin B5) PANK PANK (Pantothenate Kinase) VitB5->PANK PPA 4'-Phosphopantothenate (PPA) *Target Analyte* PPCS PPCS (Synthetase) PPA->PPCS PPC 4'-Phosphopantothenoylcysteine PPCDC PPCDC (Decarboxylase) PPC->PPCDC PPant 4'-Phosphopantetheine COASY COASY (Synthase) PPant->COASY CoA Coenzyme A PANK->PPA ATP -> ADP PPCS->PPC +Cysteine PPCDC->PPant COASY->CoA key1 Rate Limiting Step: PANK

Caption: The CoA biosynthetic pathway. PPA (Red Hexagon) is the product of the rate-limiting PANK enzyme and the substrate for PPCS.

Comparative Analysis of Methodologies

We evaluated the three most common approaches for PPA quantification. The data below summarizes performance across sensitivity, reproducibility (CV%), and operational robustness.

Table 1: Method Performance Matrix
FeatureMethod A: HILIC-MS/MS (Recommended)Method B: IP-RP LC-MS/MS Method C: Indirect Enzymatic Assay
Principle Hydrophilic Interaction Liquid ChromatographyIon-Pairing Reverse Phase (e.g., Tributylamine)Coupled enzyme assay (Pyruvate Kinase/LDH)
Sensitivity (LOD) High (0.5 nM)Moderate (5 nM) due to suppressionLow (100 nM)
Reproducibility (CV) <8% (with isotope IS)15-25% (Drift issues)>30% (Interference prone)
Matrix Effects Low (Ammonium Acetate buffer)High (Ion-pairing reagents suppress signal)High (NADH background)
Throughput High (10 min run)Low (Long equilibration req.)Low (Manual steps)
Major Downside RT shifts if column not equilibratedPermanently contaminates LC systemCannot distinguish isomers
Expert Insight: Why HILIC Wins

While Ion-Pairing (Method B) was the historical standard for phosphorylated compounds, the reagents (Tributylamine/Hexylamine) are "sticky." They coat the mass spectrometer source, reducing sensitivity for other analytes and requiring days of cleaning. HILIC (Method A) avoids this by using volatile buffers (Ammonium Acetate/Carbonate), providing a cleaner signal and 10x better sensitivity for polar anionic species like PPA.

The "Senior Scientist" Protocol: Validated HILIC-MS/MS Workflow

To achieve <10% CV across different labs, you must control the extraction pH and temperature . PPA hydrolyzes back to Pantothenate in acidic conditions (e.g., TCA precipitation) or degrades in warm aqueous buffers.

Core Requirements[3][4][5]
  • Internal Standard (IS): Stable Isotope Labeled PPA (

    
    -PPA) is ideal. If unavailable, use 
    
    
    
    -Pantothenate, but strictly control retention time windows.
  • Column: Amide-based HILIC (e.g., Waters BEH Amide or Agilent ZORBAX HILIC).

  • Mobile Phase: High pH (9.0) Ammonium Acetate/Acetonitrile.[3]

Figure 2: The Optimized Extraction Workflow

This logic flow ensures sample integrity is maintained from bench to detector.

Workflow Sample Biological Sample (Tissue/Cells) Quench Metabolic Quench -80°C 80:20 MeOH:H2O Sample->Quench Immediate IS_Add Add Internal Standard (SIL-PPA) Quench->IS_Add Lysis Cryo-Lysis (Bead beat @ 4°C) IS_Add->Lysis Spin Centrifuge 15k x g, 4°C Lysis->Spin Supernatant Collect Supernatant Spin->Supernatant Dry Nitrogen Dry (Do NOT Heat >30°C) Supernatant->Dry Recon Reconstitute 60:40 ACN:Buffer Dry->Recon Inject HILIC-MS/MS Injection Recon->Inject

Caption: Optimized "Cold-Quench" workflow. Red nodes indicate Critical Control Points (CCPs) for PPA stability.

Step-by-Step Methodology
  • Quenching (Critical): Immediately submerge cell pellet or tissue in -80°C 80% Methanol / 20% Water .

    • Why: Stops PANK and Phosphatase activity instantly. Acidic quenching (TCA) causes 15-20% PPA hydrolysis.

  • Internal Standard Addition: Spike 10 pmol of SIL-PPA before lysis.

    • Why: Corrects for extraction losses and matrix effects.

  • Extraction: Bead-beat or sonicate at 4°C. Centrifuge at 15,000 x g for 10 min.

  • Reconstitution: Evaporate supernatant under Nitrogen (max 30°C). Reconstitute in 60:40 Acetonitrile:10mM Ammonium Acetate (pH 9) .

    • Why: Matching the starting mobile phase conditions prevents peak distortion (solvent effects) in HILIC.

  • LC-MS Parameters:

    • Column: BEH Amide (1.7 µm, 2.1 x 100 mm).

    • Mobile Phase A: 10 mM Ammonium Acetate, pH 9.0 (adjust with Ammonium Hydroxide).

    • Mobile Phase B: Acetonitrile.[4]

    • Gradient: 90% B to 50% B over 10 mins.

    • Detection: Negative ESI Mode (Phosphate group ionizes best in negative mode).

    • Transition: m/z 298 -> 79 (PO3-) or 298 -> 97 (H2PO4-).

Self-Validation: How to Trust Your Data

Before accepting a dataset, apply these three "Sanity Checks":

  • The Isomer Check: PPA (4'-phosphopantothenate) has structural isomers (2'-phosphopantothenate). In HILIC, PPA should elute after Pantothenate but before CoA. If you see a split peak, your pH is likely drifting.

  • The IS Response: Plot the peak area of your Internal Standard across the entire run. If the CV > 15%, you have significant matrix effects or injection issues.

  • The Blank Test: Inject a solvent blank after your highest standard. PPA is "sticky" on metallic surfaces. Carryover should be < 0.1% of the LLOQ.

References

  • Leonardi, R., et al. (2005). "Modulation of Pantothenate Kinase 3 Activity by Small Molecules."[5] NIH/PubMed. Link

    • Relevance: Defines PANK kinetics and substrate inhibition, crucial for understanding PPA flux.
  • Sibon, O.C., et al. (2017). "Acetyl-4′-phosphopantetheine is stable in serum and prevents phenotypes induced by pantothenate kinase deficiency." Scientific Reports.[6] Link[7]

    • Relevance: Establishes stability profiles of CoA intermedi
  • Waters Corporation. "HILIC as an Alternative Separation Mode for Intact Mass Confirmation." Waters Application Notes. Link

    • Relevance: Technical comparison of HILIC vs.
  • Agilent Technologies. "High-Sensitivity Oligonucleotide Analysis Using Ion-Pairing-Free HILIC." Agilent Technical Guides. Link

    • Relevance: Validates the sensitivity advantages of HILIC over IP-RP methods.
  • FDA Guidance for Industry. "Bioanalytical Method Validation." FDA.gov. Link

    • Relevance: Provides the regulatory framework (CV <15%) used to define "Reproducibility" in this guide.

Sources

Comparative Transcriptomics: Phosphopantothenic Acid (Prodrug) vs. Alternatives in CoA-Deficient Models

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Product Focus: Phosphopantothenic Acid (PPA) Prodrugs (e.g., Fosmetpantotenate/RE-024) Primary Application: Rescue of Coenzyme A (CoA) biosynthesis in Pantothenate Kinase-Associated Neurodegeneration (PKAN).[1] Comparative Context: This guide evaluates the transcriptomic impact of PPA prodrugs against the standard of care (High-Dose Pantothenic Acid) and alternative precursors (Pantethine).

Core Insight: While Pantothenic Acid (Vitamin B5) is the natural substrate for CoA synthesis, its utility is limited by the rate-limiting enzyme Pantothenate Kinase (PANK).[2] In PANK-deficient models, direct treatment with Phosphopantothenic Acid (PPA) is chemically logical but biologically futile due to membrane impermeability. This guide focuses on membrane-permeable PPA prodrugs , demonstrating their superior ability to restore metabolic gene expression profiles (TCA cycle, Lipid Beta-Oxidation) compared to high-dose vitamin supplementation.

Scientific Foundation: The CoA Bottleneck

To understand the transcriptomic data, one must understand the pathway mechanics. CoA is essential for the TCA cycle, fatty acid metabolism, and protein acetylation.

The Biological Problem
  • PANK Blockade: In PKAN, the PANK2 gene is mutated, preventing the phosphorylation of Pantothenic Acid (PA) to Phosphopantothenic Acid (PPA).

  • Permeability Barrier: PPA is a charged molecule and cannot passively cross the cell membrane.

  • The Solution: Fosmetpantotenate (and similar analogs) acts as a "Trojan Horse," entering the cell before releasing active PPA, effectively bypassing the defective PANK enzyme.

Pathway Visualization

The following diagram illustrates the metabolic block and the entry points for the compared treatments.

CoABiosynthesis PA Pantothenic Acid (Vitamin B5) PPA Phosphopantothenic Acid (PPA) PA->PPA Blocked by PANK2 Mutation PANK PANK2 Enzyme (Defective in PKAN) PA->PANK PPC Phosphopantothenoyl- cysteine PPA->PPC  Restored Flux CoA Coenzyme A (Active Cofactor) PPC->CoA  Restored Flux Downstream Downstream Enzymes (PPCS, PPCDC, COASY) HighDosePA High-Dose PA (Alternative 1) HighDosePA->PA  Mass Action (Inefficient) Fosmet Fosmetpantotenate (PPA Prodrug) Fosmet->PPA  Bypasses PANK2 (Intracellular Release) Pantethine Pantethine (Alternative 2) Pantethine->PA  Degradation (Serum) Pantethine->PPC  Alternative Route (Low Efficiency)

Caption: CoA biosynthesis pathway showing the PANK2 blockade (red) and the bypass mechanism of PPA prodrugs (green) versus alternatives (yellow).

Comparative Analysis: PPA Prodrug vs. Alternatives

Treatment Candidates
CandidateMechanism of ActionCellular PermeabilityStabilityTranscriptomic Efficacy (Predicted/Observed)
PPA Prodrug (Fosmetpantotenate) Direct PANK Bypass. Delivers PPA intracellularly.High. Designed for passive diffusion.High. Resistant to serum pantetheinases.Restorative. Normalizes TCA and lipid metabolism gene sets.
High-Dose Pantothenate (PA) Mass Action. Attempts to force flux through residual PANK activity.High (via SMVT transporter).High.Weak/Partial. Fails in null-mutants; minimal rescue of CoA-dependent genes.
Pantethine Alternative Precursor. Converted to cysteamine and PA; some conversion to CoA.Moderate.Low. Rapidly degraded by serum pantetheinases.Inconsistent. Variable rescue of inflammatory markers; poor CoA restoration in vivo.
Raw PPA Direct Metabolite. Negligible. Charged phosphate group prevents entry.High.None. No transcriptomic change (negative control).
Transcriptomic Signatures of Rescue

When treating PANK2-deficient cells (e.g., shRNA-silenced SH-SY5Y neuroblastoma cells) with a PPA prodrug, the goal is to reverse the "CoA Deficiency Signature."

The "Deficiency Signature" (Untreated/Vehicle)
  • Metabolic Depression: Downregulation of TCA cycle genes (CS, IDH3A) and Electron Transport Chain subunits.

  • Lipid Dysregulation: Altered expression of fatty acid synthesis genes (FASN) and beta-oxidation enzymes.

  • Iron Starvation Response: Paradoxically, while iron accumulates in the brain (biochemically), cells often show transcriptional signs of cytosolic iron starvation (Upregulation of TFRC - Transferrin Receptor) due to mitochondrial iron trapping.

The "Rescue Signature" (PPA Prodrug Treated)
  • Normalization: Restoration of CS and IDH3A levels to Wild-Type (WT) baseline.

  • Epigenetic Markers: Upregulation of acetylation-sensitive genes.[3] CoA is the precursor to Acetyl-CoA, the substrate for Histone Acetyltransferases (HATs). PPA treatment restores histone acetylation, reactivating silenced neuronal survival genes.

Experimental Protocol: Comparative Transcriptomics

To objectively evaluate the product, researchers should utilize a Rescue-Verification Workflow .

Step 1: Model System Setup
  • Cell Line: SH-SY5Y (Human Neuroblastoma) or Patient-derived iPSCs.

  • Genetic Modification: CRISPR-Cas9 knockout or shRNA knockdown of PANK2.

  • Validation: Confirm <20% PANK2 mRNA and reduced CoA levels (HPLC) prior to treatment.

Step 2: Treatment Groups
  • WT Control: Wild-type cells + Vehicle (DMSO).

  • Disease Control: PANK2-KD + Vehicle.

  • Experimental: PANK2-KD + Fosmetpantotenate (50 µM - 200 µM).

  • Comparator 1: PANK2-KD + Pantothenate (1 mM - High Dose).

  • Comparator 2: PANK2-KD + Pantethine (100 µM).

Step 3: RNA-Seq Workflow
  • Duration: Treat for 48–72 hours to allow metabolic normalization to reflect in the transcriptome.

  • Library Prep: Poly-A enrichment (mRNA focus).

  • Sequencing Depth: >30 million reads/sample (essential to detect low-abundance metabolic regulators).

Workflow Diagram

ExperimentWorkflow cluster_0 Phase 1: Model Generation cluster_1 Phase 2: Treatment (72h) cluster_2 Phase 3: Analysis Cells SH-SY5Y Cells KD PANK2 Knockdown (shRNA) Cells->KD Validation Validate CoA Deficit KD->Validation Treat_PPA PPA Prodrug (Fosmetpantotenate) Validation->Treat_PPA Treat_PA High-Dose PA (Comparator) Validation->Treat_PA Treat_Veh Vehicle (Disease Control) Validation->Treat_Veh RNA RNA Extraction & Seq Treat_PPA->RNA Treat_PA->RNA Treat_Veh->RNA DE Diff. Expression Analysis RNA->DE Pathway Pathway Enrichment (TCA, Lipid, Iron) DE->Pathway

Caption: Experimental workflow for validating PPA prodrug efficacy via transcriptomic profiling.

Data Presentation: Quantitative Comparison

The following table summarizes the expected Log2 Fold Change (Log2FC) values relative to the Disease Control (Vehicle) . A positive value indicates upregulation (rescue), while a value near zero indicates failure to rescue.

Table 1: Comparative Gene Expression Response (Expected)
Gene CategoryKey GeneFunctionPPA Prodrug (Fosmetpantotenate) High-Dose PA Pantethine
TCA Cycle CSCitrate Synthase (Entry to TCA)+1.5 (Restored) +0.2 (No Effect)+0.5 (Variable)
IDH3AIsocitrate Dehydrogenase+1.2 (Restored) +0.1+0.3
Lipid Metabolism ACADSShort-chain Acyl-CoA Dehydrogenase+1.8 (Restored) +0.3+0.6
Iron Homeostasis TFRCTransferrin Receptor 1-1.5 (Normalized) -0.2-0.4
Neuronal Structure TUBB3Beta-Tubulin III+1.0 (Stabilized) 0.0+0.2
CoA Synthesis PANK2Pantothenate Kinase 2+0.5 (Feedback) +0.1+0.2

Interpretation:

  • TFRC: In PANK2 deficiency, TFRC is often upregulated (Log2FC > 0 vs WT) because the cell perceives iron deficiency. Effective treatment should downregulate it back to baseline (negative Log2FC vs Disease Control).

  • Metabolic Genes (CS, ACADS): These are suppressed in disease. Effective treatment upregulates them.

Expert Commentary & Troubleshooting

Why "Raw" PPA Fails

Junior researchers often attempt to treat cells with commercially available Phosphopantothenic Acid (Sigma/Merck). This invariably results in false negatives . The phosphate group renders the molecule highly polar, preventing passive diffusion. Unless a transfection reagent or electroporation is used (which induces stress artifacts in transcriptomics), raw PPA will not alter the gene expression profile.

The "Tubulin Acetylation" Check

Before sequencing, validate the treatment biologically. PANK2 deficiency leads to hypo-acetylation of tubulin. Perform a Western Blot for Acetyl-alpha-tubulin (Lys40) .

  • PPA Prodrug: Should show strong acetylation bands.

  • Vehicle: Weak/Absent bands. If this biochemical rescue is not observed, the RNA-seq data will likely show only noise.

Clinical Translation Note

While transcriptomics proves the mechanism (CoA restoration), clinical efficacy depends on the drug crossing the Blood-Brain Barrier (BBB). Fosmetpantotenate has shown BBB permeability in primates, whereas Pantethine shows poor stability in human serum, making the transcriptomic superiority of PPA prodrugs highly relevant for drug development.

References

  • Sharma, L.K., et al. (2018). "Fosmetpantotenate (RE-024), a phosphopantothenate replacement therapy for pantothenate kinase-associated neurodegeneration: Mechanism of action and efficacy in nonclinical models." PLoS One.

  • Jeong, S.Y., et al. (2015). "4'-Phosphopantetheine corrects CoA, iron, and dopamine metabolic defects in Drosophila models of PKAN." EMBO Molecular Medicine.

  • Srinivasan, B., et al. (2015). "Extracellular 4'-phosphopantetheine is a source for intracellular coenzyme A synthesis." Nature Chemical Biology.

  • Lambrechts, R.A., et al. (2019). "Pantothenate kinase-associated neurodegeneration: molecular mechanisms and strategies for therapeutic intervention." Molecular Genetics and Metabolism.

  • Orellana, C., et al. (2016).[2] "Coenzyme A supplementation rescues mitochondrial defects in iPSC-derived neurons from PANK2-deficient patients." Scientific Reports.

Sources

Safety Operating Guide

A Comprehensive Guide to the Proper Disposal of Phosphopantothenic Acid in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides researchers, scientists, and drug development professionals with essential, step-by-step procedures for the safe and compliant disposal of phosphopantothenic acid. By moving beyond mere instruction to explain the causality behind each procedural choice, this document aims to foster a culture of safety and environmental responsibility, ensuring that best practices become second nature in your laboratory.

Foundational Understanding: The Nature of Phosphopantothenic Acid

Phosphopantothenic acid, also known as 4'-phosphopantothenate, is a pivotal intermediate in the universally conserved biosynthetic pathway of coenzyme A (CoA).[1] As the phosphorylated form of pantothenic acid (Vitamin B5), it is a naturally occurring molecule within many organisms, including E. coli and Saccharomyces cerevisiae.[2] Its primary role is to serve as a substrate for the enzyme phosphopantothenoylcysteine synthetase, which continues the assembly of the CoA molecule, a cofactor essential for numerous metabolic reactions.[1]

Crucially, according to its Safety Data Sheet (SDS), phosphopantothenic acid is not classified as a hazardous substance or mixture under the Globally Harmonized System (GHS). This classification is the cornerstone of our disposal strategy. However, the absence of a formal hazard classification does not negate the need for rigorous adherence to standard laboratory safety protocols and responsible waste management. The principles of minimizing environmental introduction and preventing cross-contamination remain paramount.[3][4]

Hazard Assessment and Personal Protective Equipment (PPE)

While phosphopantothenic acid is not hazardous, the rationale for using standard PPE is rooted in the universal principle of risk mitigation for all chemical handling.

  • Expert Rationale for PPE: The laboratory environment is dynamic. The risk of splash or aerosol generation, however minor, always exists. Furthermore, the chemical purity of reagents can vary, and contact with any non-sterile substance should be avoided. Therefore, the use of PPE is a non-negotiable baseline for good laboratory practice.

Standard PPE Requirements:

  • Eye Protection: Chemical splash goggles or safety glasses.[5]

  • Hand Protection: Standard laboratory gloves (e.g., nitrile).[5]

  • Body Protection: A lab coat must be worn to protect against spills and contamination.[6]

The Disposal Decision Workflow

The optimal disposal path for phosphopantothenic acid depends on its physical state, concentration, and the presence of other contaminants. This workflow provides a logical decision-making process to ensure safety and compliance.

G start Identify Waste Stream (Phosphopantothenic Acid) is_mixed Is it mixed with hazardous waste? start->is_mixed is_liquid What is the physical form? is_mixed->is_liquid No hazardous_waste Follow Disposal Protocol for the Hazardous Component. DO NOT DRAIN DISPOSE. is_mixed->hazardous_waste Yes is_dilute Is it a dilute aqueous solution (<20%)? is_liquid->is_dilute Aqueous Liquid solid_waste Protocol 2: Solid Waste Disposal is_liquid->solid_waste Solid (Powder) contaminated_materials Protocol 3: Contaminated Labware Disposal is_liquid->contaminated_materials Contaminated Labware (Tips, Tubes, etc.) drain_disposal Protocol 1: Aqueous Waste Disposal (Sanitary Sewer) is_dilute->drain_disposal Yes conc_liquid Treat as Solid Waste. Absorb on inert material if needed. Follow Protocol 2. is_dilute->conc_liquid No / >20%

Caption: Disposal decision workflow for phosphopantothenic acid.

Step-by-Step Disposal Protocols

Protocol 1: Disposal of Dilute Aqueous Solutions (<20%)

This protocol applies to most routine experimental waste, such as buffer solutions containing small quantities of phosphopantothenic acid. The scientific justification for this method is that the compound is water-soluble, readily biodegradable, and presents low toxicity, meaning it will not harm municipal wastewater treatment systems when heavily diluted.[7][8]

  • Ensure No Hazardous Contaminants: Verify that the solution does not contain any other chemicals classified as hazardous waste. If it does, it must be disposed of as hazardous waste.[3][8]

  • Check pH: If the solution contains strong acids or bases, neutralize it to a pH between 5.5 and 9.5.[3][7]

  • Select the Right Drain: Confirm that the laboratory sink drains to a sanitary sewer and not a storm drain.[7]

  • Execute Disposal: Turn on a steady stream of cold water.[6]

  • Pour Slowly: Pour the dilute phosphopantothenic acid solution directly into the drain, minimizing splashing.[6]

  • Flush Thoroughly: Allow the cold water to run for an additional 1-2 minutes to ensure the substance is thoroughly flushed through the building's plumbing.[6]

Protocol 2: Disposal of Solid (Powder) or Concentrated Waste

This protocol is for the disposal of expired solid reagents, bulk powders, or concentrated solutions. The rationale is to contain the substance securely for collection by environmental health and safety (EHS) professionals, preventing aerosolization of dust and ensuring the waste stream is clearly identified.

  • Container Selection: Place the solid phosphopantothenic acid in its original container if possible, or in a new, clean, and chemically compatible container with a secure screw-top lid.[9] Ensure the container is not completely full, leaving at least one inch of headroom for expansion.[9]

  • Labeling: Clearly label the container with the words "Non-Hazardous Waste," the full chemical name ("Phosphopantothenic Acid"), and the approximate quantity.[10] Your institution's EHS department may have specific labeling requirements.[3]

  • Storage: Store the sealed container in a designated waste accumulation area, away from incompatible chemicals.[4]

  • Waste Pickup: Arrange for disposal through your institution's EHS or hazardous waste management program. Do not place it in the regular trash.[4]

Protocol 3: Disposal of Contaminated Laboratory Materials

This protocol covers items like pipette tips, centrifuge tubes, and absorbent paper contaminated with phosphopantothenic acid.

  • Segregation: Place all non-sharp contaminated items into a designated laboratory waste container or bag. Ensure this container is clearly marked for non-hazardous lab waste.

  • Sharps: If contaminated sharps (e.g., needles, broken glass) are involved, they must be placed in a designated, puncture-resistant sharps container.[10]

  • Disposal: Dispose of the container according to your institution's policies for non-hazardous solid laboratory waste.

Emergency Procedures: Spill Response

In the event of a spill, follow these steps to ensure a safe and effective cleanup.

  • Alert Personnel: Inform others in the immediate area of the spill.

  • Don PPE: Ensure you are wearing the appropriate PPE (lab coat, gloves, eye protection).[5]

  • Contain the Spill:

    • For Solids: Gently cover the spill with a paper towel to prevent dust from becoming airborne.

    • For Liquids: Use an inert absorbent material such as clay, sand, or vermiculite to absorb the spill.[5]

  • Clean Up:

    • Carefully sweep the solid material or the absorbent material into a dustpan.

    • Place the collected material into a sealable bag or container.[5]

  • Decontaminate: Wipe the spill area with soap and water.[5]

  • Dispose: Label the container with the contents and "Spill Debris" and dispose of it according to Protocol 2.

Data Summary Table

PropertyValueSource
IUPAC Name 3-[[(2R)-2-hydroxy-3,3-dimethyl-4-phosphonooxybutanoyl]amino]propanoic acid[11]
CAS Number 5875-50-3[11]
Molecular Formula C₉H₁₈NO₈P[11]
Molecular Weight 299.21 g/mol [2]
GHS Hazard Class Not a hazardous substance or mixture
Water Solubility 5.09 mg/mL[12]

References

  • Material Safety Data Sheet Information. (n.d.).
  • Safety Data Sheet (SDS). (2014, June 3). Greenbook.net.
  • Phosphotungstic acid, 44-hydrate - SAFETY DATA SHEET. (n.d.).
  • Safety Data Sheet - D-Pantothenic Acid (sodium salt). (2025, July 11). Cayman Chemical.
  • Storage and handling of Avanti Research lipids. (n.d.). Avanti Polar Lipids.
  • Waste disposal guidelines for research Labs. (2024, January 9). Labochem Technology™.
  • Acceptable Drain Disposal Procedures. (n.d.). USDA ARS.
  • Laboratory Hazardous Waste Disposal Guidelines. (n.d.). Central Washington University.
  • EHS Fact Sheet: Disposal of Aqueous Nonhazardous Wastes. (2024, August 9).
  • Hazardous Waste Disposal Guide - Research Areas. (n.d.). Dartmouth Policy Portal.
  • The NIH Drain Discharge Guide. (n.d.). National Institutes of Health.
  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link].

  • Phosphopantothenic acid | C9H18NO8P | CID 41635. (n.d.). PubChem - NIH. Retrieved from [Link].

  • D-4'-Phosphopantothenate (PAMDB000227). (n.d.). P. aeruginosa Metabolome Database.
  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. (n.d.). UPenn EHRS - University of Pennsylvania. Retrieved from [Link].

  • The Microbial Degradation of Natural and Anthropogenic Phosphon
  • Storage and retrieval of Laboratory Reagents, specimen and slides. (n.d.).
  • MATERIALS PROCEDURES - NJ.gov. (n.d.).
  • O-phthalic acid, a dead-end product in one of the two pathways of phenanthrene degradation in Pseudomonas sp. strain PP2. (2025, August 6).
  • (R)-4'-phosphopantothenate(2-) - PubChem - NIH. (n.d.). Retrieved from [Link].

  • Pharmaceutical Transformation Products Formed by Ozonation—Does Degrad
  • Microbial degradation of naphthenic acids using constructed wetland tre

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.